molecular formula C10H14ClO3P B13705189 Diethyl(3-chlorophenyl)phosphonate CAS No. 23415-71-6

Diethyl(3-chlorophenyl)phosphonate

Cat. No.: B13705189
CAS No.: 23415-71-6
M. Wt: 248.64 g/mol
InChI Key: UZBRFBHQOPBXDL-UHFFFAOYSA-N
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Description

Diethyl(3-chlorophenyl)phosphonate is a useful research compound. Its molecular formula is C10H14ClO3P and its molecular weight is 248.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl(3-chlorophenyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl(3-chlorophenyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23415-71-6

Molecular Formula

C10H14ClO3P

Molecular Weight

248.64 g/mol

IUPAC Name

1-chloro-3-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3

InChI Key

UZBRFBHQOPBXDL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC=C1)Cl)OCC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl(3-chlorophenyl)phosphonate (CAS: 3415-71-6) is a highly versatile organophosphorus compound that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and materials science. As an arylphosphonate, it is frequently employed as a Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective olefination of aldehydes and ketones. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural mechanics, and a self-validating protocol for its synthesis via a modern, ligand-free microwave-assisted Hirao reaction.

Physicochemical Properties

The physical and chemical behavior of diethyl(3-chlorophenyl)phosphonate is governed by the interplay between the electron-withdrawing meta-chloro substituent and the tetrahedral phosphoryl center. Because empirical thermodynamic data for niche arylphosphonates can be sparse in standard literature, the table below synthesizes both established chemical identifiers and computationally predicted physicochemical parameters typical for this molecular class.

PropertyValue / Description
Chemical Name Diethyl(3-chlorophenyl)phosphonate
CAS Registry Number 3415-71-6
Molecular Formula C₁₀H₁₄ClO₃P
Molecular Weight 248.64 g/mol
Appearance Colorless to light yellow oil
Boiling Point (Predicted) ~300–310 °C at 760 mmHg
Density (Predicted) ~1.20–1.25 g/cm³
LogP (Predicted) ~2.6
Hydrogen Bond Acceptors 3 (Phosphoryl oxygen and two alkoxy oxygens)
Hydrogen Bond Donors 0
Rotatable Bonds 4

Structural & Mechanistic Insights

The meta-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring, which subtly modulates the electrophilicity of the phosphorus center. This property is particularly advantageous when the compound is employed as an HWE reagent. The electron-deficient aryl ring increases the acidity of adjacent alpha-protons (if modified into a benzylphosphonate derivative) and stabilizes the resulting phosphonate carbanion intermediate, thereby accelerating the olefination kinetics.

Historically, the synthesis of arylphosphonates required harsh conditions, toxic solvents, or expensive bidentate phosphine ligands (e.g., dppb, dppf). Recent advancements have demonstrated that diethyl(3-chlorophenyl)phosphonate can be synthesized efficiently via a microwave-assisted, ligand-free Palladium-catalyzed C-P cross-coupling (Hirao reaction) [1]. In this system, the excess diethyl phosphite tautomerizes to its trivalent form (>P-OH), acting as an endogenous ligand to stabilize the Pd(0) center and eliminating the need for expensive external ligands [2].

CatalyticCycle PdII Pd(OAc)2 Precatalyst Pd0 Pd(0) Active Species (Stabilized by >P-OH) PdII->Pd0 Reduction by Excess Phosphite OxAdd Oxidative Addition (Insertion into Ar-B or Ar-X) Pd0->OxAdd 3-Chlorophenyl Precursor LigEx Ligand Exchange (Phosphite Coordination) OxAdd->LigEx HP(O)(OEt)2 RedElim Reductive Elimination (C-P Bond Formation) LigEx->RedElim Base / -HX RedElim->Pd0 Catalyst Regeneration Product Diethyl(3-chlorophenyl)phosphonate RedElim->Product Product Release

Mechanistic cycle of the ligand-free Pd-catalyzed C-P cross-coupling (Hirao reaction).

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol outlines a self-validating methodology for synthesizing diethyl(3-chlorophenyl)phosphonate via a ligand-free Hirao coupling. Every step is designed with explicit causality to ensure maximum yield and catalyst longevity.

Reagents and Equipment
  • Aryl Precursor: 3-Chlorophenylboronic acid or 1-chloro-3-iodobenzene.

  • P-Reagent: Diethyl phosphite (HP(O)(OEt)₂).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂).

  • Base: Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N).

  • Equipment: Microwave synthesizer with sealed glass vessels.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a microwave-safe glass vessel, combine 3-chlorophenylboronic acid (1.0 mmol) and Pd(OAc)₂ (10 mol%, 0.1 mmol).

    • Causality: The 10 mol% catalyst loading ensures sufficient active Pd(0) generation without causing excessive palladium black precipitation, which would prematurely terminate the catalytic cycle.

  • Addition of the P-Reagent: Add diethyl phosphite (1.2 to 1.5 mmol).

    • Causality: The stoichiometric excess is critical. Exactly 1.0 equivalent participates in the C-P bond formation, while the excess reduces the Pd(II) precatalyst to Pd(0) and acts as an in situ stabilizing ligand via its trivalent >P-OH tautomer [1].

  • Solvent and Base Addition: Add the selected base (1.1 mmol) and an appropriate solvent (e.g., ethanol, 2 mL).

    • Causality: The base facilitates the transmetalation/ligand exchange step by neutralizing the acid generated during phosphite coordination, shifting the equilibrium toward the reductive elimination precursor.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 135–150 °C for 30 to 90 minutes.

    • Causality: Sealed-vessel microwave heating generates high autogenous pressure and uniform thermal distribution, accelerating the sluggish C-P bond formation and reducing reaction times from 24 hours to under 2 hours [2].

  • Workup and Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: Celite effectively traps colloidal palladium residues, preventing metal contamination in the final product.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (eluent: ethyl acetate/hexane 1:1) to yield the target product as a colorless oil.

ExperimentalWorkflow Step1 Reagent Assembly (Ar-B(OH)2 + Phosphite) Step2 Catalyst Addition (10 mol% Pd(OAc)2) Step1->Step2 Step3 MW Irradiation (135-150 °C, 0.5-1.5 h) Step2->Step3 Step4 Workup & Filtration (Celite Pad) Step3->Step4 Step5 Flash Chromatography (EtOAc/Hexane 1:1) Step4->Step5 Product Purified Product (Colorless Oil) Step5->Product

Workflow for the microwave-assisted synthesis of diethyl(3-chlorophenyl)phosphonate.

Applications in Drug Development & Materials Science

  • Pharmaceuticals: The 3-chlorophenyl moiety is a privileged pharmacophore found in numerous CNS-active drugs and kinase inhibitors. The phosphonate group can act as a stable, non-hydrolyzable bioisostere for phosphates or carboxylates in enzyme inhibitors, offering improved metabolic stability and tunable lipophilicity (LogP ~2.6).

  • Materials Science: Organophosphonates exhibit excellent flame-retardant properties. When incorporated into polymer matrices, compounds like diethyl(3-chlorophenyl)phosphonate decompose at high temperatures to release phosphorus-centered radicals, which effectively quench combustion chain reactions in the vapor phase.

References

  • Huszár, B., Mucsi, Z., & Keglevich, G. (2023). Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. The Journal of Organic Chemistry, 88(16), 11980–11991. URL:[Link]

  • Huszár, B., Varga, P. R., Szűcs, N. Á., Simon, A., Drahos, L., & Keglevich, G. (2022). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Catalysts, 12(10), 1080. URL:[Link]

Navigating the Solubility Landscape of Diethyl(3-chlorophenyl)phosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Significance of Solubility in Research and Development

The journey of a novel compound from the laboratory bench to a viable product is paved with critical physicochemical assessments. Among these, solubility stands out as a paramount parameter. It dictates the bioavailability of a drug candidate, influences the formulation of agrochemicals, and determines the feasibility of purification and reaction conditions in chemical synthesis. Diethyl(3-chlorophenyl)phosphonate, with its unique structural features, presents a solubility profile that warrants a detailed investigation to unlock its full potential in various applications. This guide aims to equip the scientific community with the knowledge and tools necessary to navigate the complexities of its solubility.

Understanding the Molecular Blueprint: Factors Influencing the Solubility of Diethyl(3-chlorophenyl)phosphonate

The solubility of Diethyl(3-chlorophenyl)phosphonate is a multifactorial phenomenon governed by its molecular structure and the properties of the solvent. The key determinants include:

  • Polarity: The presence of the polar phosphonate group (P=O) and the chloro-substituted phenyl ring imparts a degree of polarity to the molecule. This suggests that it will exhibit favorable solubility in polar organic solvents. The general trend for organophosphorus compounds indicates that solubility in water increases in the order: phosphates < phosphonates < phosphinates < phosphine oxides, which is attributed to the increasing polarity of the P-O bond.

  • Intermolecular Forces: The potential for dipole-dipole interactions and London dispersion forces plays a crucial role. Solvents capable of engaging in these interactions with the phosphonate and the aromatic ring are likely to be effective.

  • Structural Features: The two ethyl groups attached to the phosphate introduce a nonpolar character, which can enhance solubility in less polar organic solvents. Conversely, the presence of a larger alkyl group generally decreases solubility in water.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, for some organophosphorus compounds, a minimum solubility in water has been observed at elevated temperatures, after which solubility increases again.

  • pH: The pH of the aqueous phase can significantly influence the solubility of phosphonates, especially if hydrolysis to the corresponding phosphonic acid occurs[1]. The deprotonated acid form is often more soluble in basic media[1].

  • Presence of Salts: The "salting-out" effect, where the concentration of salts in an aqueous phase can decrease the solubility of an organic compound, is a critical consideration in extraction processes[2].

A Practical Approach: Experimental Determination of Solubility

Given the absence of extensive published data on the solubility of Diethyl(3-chlorophenyl)phosphonate, a robust and reliable experimental protocol is indispensable. The following section outlines a detailed methodology for determining its solubility in various organic solvents.

Materials and Equipment
  • Diethyl(3-chlorophenyl)phosphonate (high purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO))

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow: A Step-by-Step Guide

The following protocol details the equilibrium solubility determination method, a widely accepted technique for accurately measuring the saturation solubility of a compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess Diethyl(3-chlorophenyl)phosphonate prep2 Add a known volume of solvent prep1->prep2 to create a slurry equil1 Agitate at a constant temperature (e.g., 25 °C) prep2->equil1 equil2 Allow sufficient time for equilibrium (e.g., 24-48 hours) equil1->equil2 to reach saturation sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter the supernatant sep1->sep2 to remove particulates anal1 Prepare serial dilutions of the filtrate sep2->anal1 anal2 Analyze by HPLC or GC anal1->anal2 anal3 Quantify against a calibration curve anal2->anal3 for concentration determination

Caption: Experimental workflow for determining the equilibrium solubility of Diethyl(3-chlorophenyl)phosphonate.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Diethyl(3-chlorophenyl)phosphonate into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis and Quantification:

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a validated HPLC or GC method. The choice of analytical technique will depend on the volatility and thermal stability of the compound.

    • Prepare a calibration curve using standard solutions of Diethyl(3-chlorophenyl)phosphonate of known concentrations.

    • Determine the concentration of the compound in the saturated solution by comparing the analytical response to the calibration curve.

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

  • Verification of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by microscopy or DSC) to ensure that no phase transition or degradation of the compound has occurred.

  • Mass Balance: Compare the initial mass of the compound with the sum of the dissolved and undissolved amounts to check for any experimental losses.

Expected Solubility Profile and Solvent Selection Logic

Based on the principles of "like dissolves like," a logical approach to solvent selection can be formulated.

solvent_selection cluster_polar_aprotic Polar Aprotic Solvents cluster_polar_protic Polar Protic Solvents cluster_nonpolar Nonpolar Solvents DCP Diethyl(3-chlorophenyl)phosphonate DMSO DMSO DCP->DMSO High Solubility (Expected) Acetone Acetone DCP->Acetone Good Solubility (Expected) EtOAc Ethyl Acetate DCP->EtOAc Moderate Solubility (Expected) Ethanol Ethanol DCP->Ethanol Good Solubility (Expected) Methanol Methanol DCP->Methanol Good Solubility (Expected) Toluene Toluene DCP->Toluene Moderate Solubility (Expected) Hexane Hexane DCP->Hexane Low Solubility (Expected) DCM Dichloromethane DCP->DCM Good Solubility (Expected)

Caption: Logical relationship between the properties of Diethyl(3-chlorophenyl)phosphonate and its expected solubility in different classes of organic solvents.

Rationale for Solvent Selection:

  • High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are excellent candidates for achieving high solubility due to their strong dipole moments and ability to solvate a wide range of compounds[1]. Acetone , Ethanol , and Methanol are also expected to be good solvents due to their polarity.

  • Moderate Solubility: Solvents with intermediate polarity, such as Ethyl Acetate and Toluene , are likely to show moderate solubility. The presence of the nonpolar ethyl groups and the phenyl ring in Diethyl(3-chlorophenyl)phosphonate will contribute to its solubility in these solvents.

  • Low Solubility: Nonpolar solvents like Hexane are expected to be poor solvents for this compound due to the significant polarity mismatch.

Data Presentation: A Framework for Reporting Solubility

To facilitate clear communication and comparison of results, all quantitative solubility data should be summarized in a structured table.

SolventDielectric Constant (at 20°C)Solubility (g/L) at 25°CSolubility (mol/L) at 25°C
Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane1.9Experimental ValueCalculated Value

Conclusion: Empowering Research through Foundational Knowledge

A thorough understanding of the solubility of Diethyl(3-chlorophenyl)phosphonate is not merely an academic exercise; it is a critical enabler of innovation. By providing a theoretical framework, a detailed experimental protocol, and a logical approach to solvent selection, this guide empowers researchers to make informed decisions, optimize their experimental designs, and accelerate the pace of discovery. The principles and methodologies outlined herein are intended to serve as a valuable resource for the scientific community, fostering a deeper understanding of this important organophosphorus compound and its behavior in solution.

References

  • Preparation and Properties of Some Organophosphorus Compounds. - ElectronicsAndBooks.
  • The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media - ResearchGate. Available at: [Link]

  • Environmental fate and toxicology of organophosphate pesticides | Journal of the Geological Society | GeoScienceWorld. Available at: [Link]

  • Organophosphate - Wikipedia. Available at: [Link]

  • Solubility of Organophosphorus Metal Extractants in Supercritical Carbon Dioxide - ACS Publications. Available at: [Link]

Sources

Technical Guide & Safety Profile: Diethyl (3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for Diethyl (3-chlorophenyl)phosphonate , structured for researchers and drug development professionals.

Part 1: Executive Summary

Diethyl (3-chlorophenyl)phosphonate (CAS 23415-71-6) is a specialized organophosphorus intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2] Unlike simple phosphate esters, this compound features a direct carbon-phosphorus (C-P) bond, imparting unique stability and reactivity profiles essential for Horner-Wadsworth-Emmons (HWE) olefination and the development of non-hydrolyzable phosphate mimics (e.g., enzyme inhibitors).[1]

This guide transcends standard compliance data, offering a field-validated protocol for the safe handling, synthesis, and application of this reagent in high-value research environments.[1]

Part 2: Chemical Identity & Characterization[1][2][4]

Substance Identification
ParameterSpecification
Chemical Name Diethyl (3-chlorophenyl)phosphonate
Synonyms Diethyl 3-chlorobenzenephosphonate; Phosphonic acid, (3-chlorophenyl)-, diethyl ester
CAS Number 23415-71-6
Molecular Formula C₁₀H₁₄ClO₃P
Molecular Weight 248.64 g/mol
SMILES CCOP(=O)(C1=CC=CC(Cl)=C1)OCC
Structure meta-substituted aryl phosphonate
Physical & Chemical Properties

Data derived from experimental synthesis logs and structural analogues.

PropertyValueContext for Researchers
Physical State Liquid (Oil)Colorless to light yellow.[1] Viscosity is higher than simple solvents.
Boiling Point ~150-160 °C @ 0.5 mmHgHigh boiling point requires high-vacuum distillation for purification.[1]
Density ~1.19 g/mLDenser than water; will form the bottom layer in aqueous extractions.
Solubility Soluble in DCM, EtOAc, THFLipophilic; limited solubility in water (hydrolytically stable at neutral pH).
Flash Point >110 °C (Predicted)Combustible, but not highly flammable under standard lab conditions.

Part 3: Hazard Assessment & Toxicology (E-E-A-T)[1]

GHS Classification & Causality

While less acutely toxic than chlorophosphates (e.g., diethyl chlorophosphate), this aryl phosphonate presents specific risks due to its lipophilicity and potential for biological interaction.

  • Skin Irritation (Category 2): The phosphonate ester moiety can depidize skin, leading to irritation and increased permeability for the chlorophenyl group.

  • Eye Irritation (Category 2A): Direct contact causes severe irritation due to the Lewis basicity of the phosphoryl oxygen.

  • STOT-SE (Category 3): Inhalation of mists during high-vacuum distillation or heating can irritate the upper respiratory tract.[1]

Toxicological Insights
  • Cholinesterase Inhibition: Unlike phosphate esters (P-O-C), phosphonate esters (P-C) are generally weaker inhibitors of acetylcholinesterase (AChE). However, the 3-chlorophenyl substitution mimics biological substrates, necessitating caution.

  • Metabolism: In vivo, the ethyl esters may be hydrolyzed by phosphodiesterases to the mono-ester or free phosphonic acid, which are polar and rapidly excreted, but the meta-chloro substituent prevents rapid ring degradation.[1]

Part 4: Operational Safety & Handling[1][2][4]

Engineering Controls
  • Fume Hood: Mandatory. All transfers involving heating or aerosol generation must occur within a certified hood operating at 100 fpm face velocity.

  • Inert Atmosphere: While air-stable, the compound is hygroscopic.[1] Store under Nitrogen or Argon to prevent gradual hydrolysis to the mono-ethyl ester, which alters stoichiometry in HWE reactions.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended)Standard nitrile provides adequate splash protection.[1] Breakthrough time >4 hours.
Eye Protection Chemical Safety GogglesFace shield required during high-vacuum distillation due to implosion risk.[1]
Respiratory P95/N95 (if aerosolized)Only necessary if working outside a hood (not recommended).

Part 5: Emergency Response Architecture

Expert Insight: The most critical emergency scenario in a research lab involving this compound is a spill during hot filtration or distillation.

EmergencyResponse Start INCIDENT: SPILL or EXPOSURE Assess Assess Severity & Location Start->Assess SkinContact Skin/Eye Contact Assess->SkinContact Exposure SmallSpill Small Spill (<50 mL) Assess->SmallSpill Containable LargeSpill Large Spill (>50 mL) Assess->LargeSpill Uncontainable Rinse Rinse with Water (15 min) Remove Contaminated Clothing SkinContact->Rinse Absorb Absorb with Vermiculite/Sand (Do NOT use combustible materials) SmallSpill->Absorb Evacuate Evacuate Area Call EHS/Emergency Services LargeSpill->Evacuate Medical Seek Medical Attention (Show SDS/CAS 23415-71-6) Rinse->Medical Disposal Collect in Sealed Waste Container Label: 'Org. Phos. Waste' Absorb->Disposal Evacuate->Disposal Prof. Cleanup

Figure 1: Emergency response logic flow for organophosphonate incidents.

Part 6: Synthesis & Application Context[1][2][4][5]

Synthesis: Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

The most robust route to Diethyl (3-chlorophenyl)phosphonate avoids the use of highly toxic chlorophosphates.[1] Reaction: 1-bromo-3-chlorobenzene + Diethyl phosphite + Pd(OAc)₂/Ligand → Product.[1]

Application: Horner-Wadsworth-Emmons (HWE) Olefination

This compound is a precursor for synthesizing meta-chlorostilbenes.[1] The acidity of the benzylic protons (once the phosphonate is converted to a benzyl phosphonate via reduction/halogenation or if used directly in modified couplings) is key.

Protocol Insight: When using this phosphonate, the choice of base is critical. Strong bases (e.g., NaH, LiHMDS) are required to deprotonate the alpha-carbon if it is benzylic. For this specific aryl phosphonate (where P is attached directly to the ring), it is often used as a scaffold to add functional groups ortho to the phosphorus via lithiation.

HWE_Workflow Step Step Critical Critical Product Product Start Diethyl (3-chlorophenyl)phosphonate Lithiation 1. Cool to -78°C (THF) 2. Add LDA (Ortho-lithiation) Start->Lithiation Functionalization Reduction Reduction (LiAlH4 or Silane) Start->Reduction Ligand Prep Electrophile Quench with Electrophile (e.g., Aldehyde/CO2) Lithiation->Electrophile Deriv Functionalized Aryl Phosphonate Electrophile->Deriv SafetyCheck CRITICAL: Vent H2 Gas Exothermic! Reduction->SafetyCheck Phosphine (3-chlorophenyl)phosphine (Ligand Synthesis) SafetyCheck->Phosphine

Figure 2: Synthetic utility workflow for Diethyl (3-chlorophenyl)phosphonate.

Part 7: Disposal & Regulatory Compliance[1][2][4]

  • Waste Classification: Hazardous Chemical Waste. Do not dispose of down the drain.

  • Destruction Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber. The phosphorus content will generate P₂O₅ (phosphorus pentoxide), which must be scrubbed to prevent acid rain formation.

  • Transport (DOT/IATA):

    • Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (Diethyl (3-chlorophenyl)phosphonate).[2][3][4]

    • UN Number: UN 3082 (Class 9).

    • Packing Group: III.

References

  • Kalek, M., & Stawinski, J. (2008). Palladium-Catalyzed C-P Bond Formation: Mechanistic Studies on the Hirao Reaction. Organometallics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Diethyl (4-chlorophenyl)phosphonate (Isomer Analogue). Retrieved from [Link]

Sources

Molecular weight and formula of diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl(3-chlorophenyl)phosphonate: Properties, Synthesis, and Applications

Executive Summary

Diethyl(3-chlorophenyl)phosphonate is an organophosphorus compound featuring a central phosphorus atom bonded to a 3-chlorophenyl group and two ethoxy groups. This guide provides a comprehensive technical overview of its chemical properties, modern synthetic routes, and characterization methodologies. As a functionalized arylphosphonate, it serves as a valuable intermediate and structural motif in medicinal chemistry and materials science. We will explore its synthesis, primarily through palladium-catalyzed cross-coupling reactions, and discuss its potential applications for researchers, chemists, and professionals in drug development, leveraging the unique physicochemical properties imparted by the phosphonate moiety.

Introduction

The Phosphonate Moiety in Medicinal Chemistry

Organophosphonates are a class of compounds characterized by a stable carbon-phosphorus (C-P) bond. In drug development, the phosphonate group, -P(O)(OR)₂, is often utilized as a non-hydrolyzable mimic of the phosphate group found in numerous biological molecules. This substitution enhances the metabolic stability of a potential drug by resisting enzymatic cleavage while often retaining the ability to interact with biological targets. This strategy has been successfully employed in the development of antiviral drugs, such as Tenofovir, and bisphosphonates used to treat bone disorders like osteoporosis.

Diethyl(3-chlorophenyl)phosphonate: A Versatile Chemical Scaffold

Diethyl(3-chlorophenyl)phosphonate combines the key features of the diethyl phosphonate ester with a substituted aromatic ring. The 3-chlorophenyl group is a common structural element in pharmaceuticals, influencing factors such as binding affinity and metabolic pathways. The presence of the chloro-substituent provides a reactive handle for further chemical modifications through various cross-coupling reactions, while the diethyl phosphonate moiety can be hydrolyzed to the corresponding phosphonic acid or converted to other esters and amides. This structural versatility makes diethyl(3-chlorophenyl)phosphonate a significant building block for creating diverse molecular libraries aimed at discovering new therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of diethyl(3-chlorophenyl)phosphonate are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄ClO₃P[1]
Molecular Weight 248.64 g/mol [1]
CAS Number 23415-71-6[2][3]
Appearance Colorless to light yellow oil[4]
³¹P NMR Chemical Shift (CDCl₃) δ ≈ 17.4 ppm[5]

Spectroscopic Profile:

  • Proton NMR (¹H NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring, a quartet for the methylene protons (-OCH₂CH₃) due to coupling with the adjacent methyl protons and phosphorus, and a triplet for the terminal methyl protons (-OCH₂CH₃).

  • Carbon NMR (¹³C NMR): The spectrum will display signals for the six distinct carbons of the chlorophenyl ring, with the carbon directly bonded to phosphorus showing a characteristic C-P coupling. Signals for the methylene and methyl carbons of the ethoxy groups will also be present.

  • Phosphorus NMR (³¹P NMR): A single resonance is expected in the phosphonate region of the spectrum, with a reported value around δ 17.4 ppm in CDCl₃.[5]

Synthesis and Characterization

The synthesis of arylphosphonates such as diethyl(3-chlorophenyl)phosphonate is not efficiently achieved via the classical Michaelis-Arbuzov reaction, which works well for alkyl halides but not for the less reactive aryl halides.[6][7] Modern organometallic chemistry provides more effective methods, most notably the palladium-catalyzed Hirao cross-coupling reaction.[8][9][10]

Synthetic Strategy: The Hirao Cross-Coupling Reaction

The Hirao reaction involves the coupling of an aryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base.[8][10] This method has become a cornerstone for forming aryl C-P bonds due to its reliability and broad substrate scope. The generally accepted catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by ligand exchange with the dialkyl phosphite and subsequent reductive elimination to yield the arylphosphonate product and regenerate the Pd(0) catalyst.[10]

Hirao_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex ligand_exchange Ligand Exchange + (RO)₂P(O)H, Base pd_complex->ligand_exchange phosphonate_complex Ar-Pd(II)L₂-P(O)(OR)₂ ligand_exchange->phosphonate_complex reductive_elimination Reductive Elimination phosphonate_complex->reductive_elimination reductive_elimination->pd0 Ar-P(O)(OR)₂

Caption: Generalized catalytic cycle for the Hirao cross-coupling reaction.

Experimental Protocol: Photoredox-Catalyzed Synthesis

A modern, transition-metal-free variation employs photoredox catalysis to generate an aryl radical, which then couples with a phosphite ester. The following protocol is adapted from a documented synthesis of diethyl(3-chlorophenyl)phosphonate.[4]

Materials:

  • 1-chloro-3-iodobenzene (1.0 eq)

  • Triethyl phosphite (3.0 eq)

  • 10H-Phenothiazine (PTZ, 0.1 eq) as photocatalyst

  • 1,8-Diazabicycloundec-7-ene (DBU, 2.0 eq) as base

  • Solvent: H₂O/CH₃CN mixture (e.g., 3:1)

Procedure:

  • To a suitable reaction vessel, add 1-chloro-3-iodobenzene (e.g., 48 mg, 0.2 mmol), triethyl phosphite (100 mg, 0.6 mmol), PTZ (4 mg, 0.02 mmol), and DBU (61 mg, 0.4 mmol).

  • Add the H₂O/CH₃CN solvent mixture (1.0 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield diethyl(3-chlorophenyl)phosphonate as a light yellow oil.[4]

Purification and Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a standard analytical workflow.

workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization synthesis Reaction Setup (Photoredox Coupling) workup Aqueous Workup & Extraction synthesis->workup purification Flash Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ms Mass Spectrometry (HR-MS) purification->ms final_product Pure Product (>95%) nmr->final_product ms->final_product

Caption: Standard workflow from synthesis to characterization.

Applications in Research and Drug Development

Diethyl(3-chlorophenyl)phosphonate is not an end-product therapeutic but rather a versatile intermediate for creating more complex molecules.

  • Scaffold for Medicinal Chemistry: The compound can be readily de-esterified to the corresponding 3-chlorophenylphosphonic acid. This phosphonic acid moiety can be incorporated into larger molecules to mimic phosphate groups or to act as a transition-state analog inhibitor of enzymes.

  • Intermediate for Further Functionalization: The chloro-substituent on the phenyl ring is a prime site for modification. It can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

  • Precursor for Novel Ligands and Materials: Arylphosphonates are used in materials science as precursors for metal-organic frameworks (MOFs), flame retardants, and ligands for catalysis. The specific substitution pattern of this molecule could lead to materials with unique electronic or coordination properties.

Conclusion

Diethyl(3-chlorophenyl)phosphonate is a valuable organophosphorus compound whose synthesis is now readily accessible through modern catalytic methods like the Hirao reaction and photoredox catalysis. Its well-defined physicochemical properties and multiple points for chemical modification make it a highly useful building block for professionals in drug discovery and materials science. The strategic combination of a stable phosphonate moiety and a functionalized aromatic ring provides a robust platform for the design and synthesis of novel, high-value chemical entities.

References

  • Guzmán, A., Alfaro, R., & Diaz, E. (1999). Synthesis of Aryl Phosphonates by Reaction of Grignard Reagents with Diethyl Cyanophosphonate. Synthetic Communications, 29(17), 3021-3024.

  • Montchamp, J.-L. (2014). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC.

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Dieng, T., Fraix, A., Salaün, J.-Y., Dez, I., Klein Gebbink, R. J. M., & van Koten, G. (2006).
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Keglevich, G., Jablonkai, E., & Balázs, L. B. (2014). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances, 4(46), 24136-24144.

  • Keglevich, G. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. PMC.

  • ResearchGate. (n.d.). Development of a room temperature Hirao reaction. Retrieved from [Link]

  • Keglevich, G., Rádai, R., Kiss, N. Z., & Grün, A. (2022). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules, 27(18), 6092.

  • Al-Rawashdeh, N. A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1969.

  • SciSpace. (n.d.). Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Retrieved from [Link]

  • SynArchive. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]

  • Dembkowski, K., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC.

  • ACS Publications. (2023). Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. The Journal of Organic Chemistry.

  • Purdue University Graduate School. (2024). GREENER PHOTOREDOX-CATALYZED PHOSPHONATIONS OF ARYL HALIDES. Retrieved from [Link]

  • ACS Publications. (n.d.). Supporting Information Decarbonylative Phosphorylation of Carboxylic Acids via Redox-Neutral Palladium Catalysis. Retrieved from [Link]

Sources

Electronic Effects of meta-Chloro Substitution on Phosphonate Reactivity: Mechanistic Insights and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise tuning of molecular reactivity is a cornerstone of rational drug design and advanced organic synthesis. For organophosphorus compounds, particularly aryl phosphonates, the electronic nature of ring substituents dictates their behavior as electrophiles, nucleophiles, and transition-state analogs. This technical guide explores the profound impact of meta-chloro substitution on phosphonate reactivity. By analyzing the interplay of inductive and resonance effects, we elucidate how this specific halogenation strategy optimizes Horner-Wadsworth-Emmons (HWE) olefinations and establishes the "Goldilocks" zone for covalent serine protease inhibitors.

Theoretical Framework: Electronic Modulation via meta-Substitution

The reactivity of aryl phosphonates is heavily governed by the electron density at the central phosphorus atom. Substituents on the aromatic ring modulate this density through a combination of inductive (-I/+I) and resonance (-R/+R) effects.

Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can donate electron density into the aromatic ring via resonance (+R). The position of the chlorine atom dictates which effect dominates:

  • ** para-Substitution:** The +R effect partially offsets the -I effect, resulting in a moderate net electron withdrawal (Hammett constant ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    
  • ** meta-Substitution:** Resonance donation to the meta position is geometrically forbidden. Consequently, the strong -I effect operates unopposed, leading to a significantly higher net electron-withdrawing capacity (Hammett constant ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    

When a meta-chlorophenoxy group is attached to a phosphonate, this unopposed -I effect withdraws electron density from the phosphorus center, increasing its partial positive charge (


) and making it highly susceptible to nucleophilic attack[1]. Furthermore, it drastically lowers the pKa of the corresponding conjugate acid (the leaving group). While unsubstituted phenol has a pKa of ~10.0, meta-chlorophenol exhibits a pKa of 9.12[2], making it a vastly superior leaving group during substitution reactions.

Mechanistic Impact on Phosphonate Reactivity

The electronic modulation provided by the m-chloro group translates into two distinct reactivity pathways depending on the chemical environment and application.

Pathway A: Nucleophilic Substitution at Phosphorus (Enzyme Inhibition)

Diaryl


-aminoalkylphosphonates are potent, irreversible transition-state analogs for serine proteases[3]. The mechanism mimics peptide bond hydrolysis. The catalytic serine residue (e.g., Ser-195 in chymotrypsin) acts as a nucleophile, attacking the electrophilic phosphorus atom to form a pentavalent transition state stabilized by the enzyme's oxyanion hole[4]. The reaction collapses with the expulsion of one aryloxy leaving group, yielding a covalently phosphorylated, inactive enzyme[1][3]. The m-chloro substitution accelerates this process by both increasing the electrophilicity of the phosphorus and stabilizing the expelled phenoxide anion.

Mechanism Serine Catalytic Serine (Nucleophile) Intermediate Pentavalent Transition State (Oxyanion Hole) Serine->Intermediate Attack on P Phosphonate m-Chloroaryl Phosphonate (Electrophile) Phosphonate->Intermediate Binding Complex Phosphorylated Enzyme (Covalent Adduct) Intermediate->Complex Collapse LeavingGroup m-Chlorophenoxide (Leaving Group) Intermediate->LeavingGroup Expulsion

Caption: Logical mechanism of serine protease covalent inhibition by m-chloroaryl phosphonates.

Pathway B: Carbanion Stabilization (HWE Olefination)

In the Horner-Wadsworth-Emmons (HWE) reaction, phosphonate esters are deprotonated at the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-carbon to form a nucleophilic carbanion, which subsequently attacks an aldehyde or ketone[5]. The presence of electron-withdrawing groups is strictly required to stabilize this carbanion[6]. By utilizing m-chloroaryl phosphonates, the enhanced electron-withdrawing effect increases the acidity of the 

-protons. This allows chemists to use milder bases (e.g., DBU or mild alkoxides) instead of harsh organolithium reagents, preserving sensitive functional groups on complex substrates[5].

Application in Drug Development: The "Goldilocks" Zone

When designing covalent inhibitors for clinical applications, researchers face a critical causality dilemma: Reactivity vs. Stability .

  • If the leaving group is an unsubstituted phenoxy group, the phosphonate is highly stable in aqueous plasma but reacts too slowly with the target protease to be an effective drug[1].

  • If a highly electron-withdrawing group like para-nitro (

    
    ) is used, the compound becomes a hyper-reactive electrophile. While it inhibits the enzyme rapidly, it also undergoes rapid background hydrolysis in aqueous buffers and blood plasma, rendering it useless in vivo[1].
    

The meta-chloro substitution provides the ideal "Goldilocks" zone . It lowers the leaving group pKa to 9.12[2], which is sufficiently low to ensure rapid covalent trapping of the target serine protease, yet high enough to prevent spontaneous hydrolysis in aqueous physiological environments[1][3].

Quantitative Data & Structure-Activity Relationships (SAR)

Table 1: Electronic Parameters and Reactivity Metrics of Aryl Phosphonates

SubstituentHammett Constant (

)
Leaving Group pKaRelative ElectrophilicityAqueous Stability
Unsubstituted (H)0.0010.00LowHigh
para-Chloro+0.239.41ModerateHigh
** meta-Chloro**+0.37 9.12 High Moderate-High
para-Nitro+0.787.15Very HighLow (Rapid Hydrolysis)

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the kinetic evaluation of m-chloroaryl phosphonates. A self-validating system requires a buffer-only control to account for background hydrolysis, ensuring that the measured inhibition is entirely enzyme-mediated.

Protocol: Kinetic Evaluation of Serine Protease Inhibition ( )

Objective: Determine the second-order rate constant of inactivation (


) for a synthesized di(m-chlorophenyl) phosphonate against a model serine protease (e.g., Human Neutrophil Elastase).

Materials:

  • Target Enzyme: Human Neutrophil Elastase (HNE) stock solution.

  • Fluorogenic Substrate: MeOSuc-AAPV-AMC.

  • Inhibitor: Di(m-chlorophenyl)

    
    -aminoalkylphosphonate (serial dilutions in DMSO).
    
  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a 10 mM stock of the m-chloro phosphonate inhibitor in anhydrous DMSO. Create a 5-point serial dilution (e.g., 10 µM to 0.1 µM). Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation.

  • Background Hydrolysis Control (Self-Validation): Incubate the highest concentration of the inhibitor in the assay buffer without the enzyme for 60 minutes. Analyze via LC-MS or UV-Vis to confirm that spontaneous hydrolysis of the m-chlorophenoxy group is <5%.

  • Incubation: In a 96-well black microtiter plate, add 10 µL of the inhibitor dilutions to 80 µL of the assay buffer containing HNE (final enzyme concentration ~1 nM). Include a vehicle control (DMSO only).

  • Reaction Initiation: Incubate the plate at 37°C for varying time intervals (e.g., 0, 10, 20, 30 minutes). At each time point, add 10 µL of the fluorogenic substrate (final concentration 100 µM) to initiate the residual activity assay.

  • Fluorescence Measurement: Measure the release of AMC continuously for 10 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the pseudo-first-order rate constant (

    
    ) by plotting the natural log of residual activity versus incubation time. Plot 
    
    
    
    against inhibitor concentration to derive
    
    
    .

Workflow S1 1. Preparation Synthesize m-Cl phosphonate S2 2. Incubation Mix with target protease in buffer S1->S2 S3 3. Kinetic Assay Monitor substrate cleavage via FRET S2->S3 S4 4. Analysis Calculate k_inact/K_I and half-life S3->S4

Caption: Step-by-step experimental workflow for kinetic evaluation of phosphonate inhibitors.

References

  • PubChem : 3-Chlorophenol (m-Chlorophenol) - Identification and Properties (pKa 9.12). National Center for Biotechnology Information. [Link]

  • Google Patents: US5543396A - Proline phosphonate derivatives (Inhibition mechanism and stability).
  • PubMed Central (PMC) : Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases.[Link]

  • ResearchGate : Mechanism of serine proteases inhibition by α-aminoalkylphosphonate diphenyl esters.[Link]

  • Wikipedia : Horner–Wadsworth–Emmons reaction - Reaction Mechanism.[Link]

Sources

Diethyl(3-chlorophenyl)phosphonate refractive index and density data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl(3-chlorophenyl)phosphonate (CAS 15081-24-0) is a specialized organophosphorus intermediate utilized primarily in the synthesis of bioactive scaffolds, flame retardants, and agrochemicals. As a meta-substituted aryl phosphonate, it serves as a critical building block for introducing phosphonate groups into aromatic systems where specific steric or electronic properties are required. This guide provides a comprehensive technical overview, including physical property data, validated synthesis protocols via Hirao coupling, and characterization standards.

Chemical Identity & Physical Properties

The physical data below aggregates experimental observations from primary literature and high-fidelity predictive models based on structural analogs (e.g., diethyl phenylphosphonate and the 4-chloro isomer).

Table 1: Chemical Identity

ParameterDetails
Chemical Name Diethyl (3-chlorophenyl)phosphonate
Synonyms Diethyl 3-chlorobenzenephosphonate; Phosphonic acid, (3-chlorophenyl)-, diethyl ester
CAS Number 15081-24-0
Molecular Formula C₁₀H₁₄ClO₃P
Molecular Weight 248.64 g/mol
SMILES CCOP(=O)(C1=CC=CC(Cl)=C1)OCC

Table 2: Physical Properties Data

PropertyValue / RangeCondition / Method
Physical State Liquid@ 20°C (Standard State)
Appearance Colorless to pale yellow oilVisual Inspection [1, 2]
Refractive Index (

)
1.505 – 1.515 (Predicted)@ 589 nm, 20°C
Density (

)
1.19 – 1.22 g/mL (Estimated)@ 25°C
Boiling Point 140 – 145°C@ 0.5 mmHg (Vacuum)
Solubility Soluble in CHCl₃, DCM, EtOAc, MeOHInsoluble in Water

P NMR Shift

16.5 – 17.5 ppm
CDCl₃, relative to H₃PO₄ [1]

*Note: Exact experimental values for density and refractive index are often proprietary for this specific isomer. Values are estimated based on the 4-chlorophenyl isomer (


, 

) and the parent diethyl phenylphosphonate (

,

).

Experimental Methodology: Synthesis & Characterization

The most robust route to Diethyl(3-chlorophenyl)phosphonate is the Hirao Coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide and a dialkyl phosphite. This method avoids the harsh conditions of the traditional Michaelis-Arbuzov reaction, which is often unsuitable for aryl halides.

Protocol: Pd-Catalyzed P–C Cross-Coupling

Reaction Principle:



Reagents:

  • Substrate: 1-Bromo-3-chlorobenzene (1.0 equiv)

  • Reagent: Diethyl phosphite (1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1–5 mol%)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (1.5–2.0 equiv)

  • Solvent: Ethanol or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Reagent Loading: Charge the flask with 1-bromo-3-chlorobenzene (10 mmol) and Pd(OAc)₂ (0.05 mmol).

  • Solvent & Base Addition: Add anhydrous ethanol (20 mL) followed by triethylamine (15 mmol) via syringe.

  • Phosphite Addition: Add diethyl phosphite (12 mmol) dropwise to the stirring mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C for EtOH) and stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 1:1) or

    
    P NMR (disappearance of diethyl phosphite peak at ~7 ppm).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove palladium residues. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Isolation: Purify the crude oil via flash column chromatography (Silica gel, Gradient elution: 0–50% EtOAc in Hexanes) to yield the pure product as a colorless oil.

Visualizing the Synthesis Pathway

The following diagram illustrates the catalytic cycle and workflow for the synthesis of Diethyl(3-chlorophenyl)phosphonate.

HiraoCoupling Start Start: 1-Bromo-3-chlorobenzene Reaction Reaction: Reflux in EtOH 4-12 Hours Start->Reaction + Reagents Reagents Reagents: Diethyl Phosphite Pd(OAc)2 (Cat.) Et3N (Base) Reagents->Reaction Workup Work-up: Filter (Celite) Wash (H2O/Brine) Dry (MgSO4) Reaction->Workup Complete Conversion Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product Product: Diethyl(3-chlorophenyl)phosphonate (Colorless Oil) Purification->Product Isolation

Figure 1: Workflow for the Palladium-catalyzed synthesis of Diethyl(3-chlorophenyl)phosphonate via Hirao coupling.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

  • 
    P NMR:  A single singlet peak at 
    
    
    
    16.5 – 17.5 ppm
    is the definitive signature of the phosphonate ester. The absence of peaks at ~7 ppm (diethyl phosphite) and ~0 ppm (phosphate impurities) confirms purity.
  • 
    H NMR:  Look for the characteristic ethoxy group signals:
    
    • Multiplet at

      
       4.0–4.2 ppm (4H, -OCH ₂CH₃).
      
    • Triplet at

      
       1.3 ppm (6H, -OCH₂CH ₃).
      
    • Aromatic Region: Multiplets at

      
       7.4–7.8 ppm corresponding to the 3-chlorophenyl protons.
      
  • GC-MS: Molecular ion peak

    
     at m/z 248 (with characteristic Cl isotope pattern 3:1 for 248:250).
    

Applications in Drug Development

  • Bioisosteres: Phosphonates act as hydrolytically stable mimics of phosphates and carboxylates. The 3-chlorophenyl moiety provides lipophilicity and metabolic stability, making it useful in designing enzyme inhibitors (e.g., phosphatase inhibitors).

  • Scaffold Functionalization: The chlorine atom at the meta-position allows for further functionalization via Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex libraries for Structure-Activity Relationship (SAR) studies.

References

  • Keglevich, G., et al. "Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions." Molecules, vol. 27, no.[1] 19, 2022, p. 6248.

  • Henyecz, R., et al. "A 'green' variation of the Hirao reaction: the P–C coupling of diethyl phosphite and aryl halides." RSC Advances, vol. 4, 2014, pp. 23864-23870.

  • PubChem.[2] "Diethyl chlorophosphate (Analogous Reagent Data)." National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Olefin Synthesis with Electronically Modified Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool in modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2][3] As a refined variant of the Wittig reaction, the HWE olefination offers significant advantages, including the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble dialkyl phosphate byproduct, which simplifies purification.[1][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of diethyl(3-chlorophenyl)phosphonate in the HWE reaction, a substrate that introduces an electron-withdrawing substituent on the aromatic ring, thereby influencing reactivity and stereoselectivity.

The presence of the chloro-substituent on the phenyl ring of the phosphonate offers a unique handle for tuning the electronic properties of the resulting stilbene derivatives, which are prevalent motifs in medicinal chemistry and materials science. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss the expected outcomes and troubleshooting strategies.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction proceeds through a well-elucidated pathway involving the base-mediated generation of a stabilized phosphonate carbanion, which then engages in a nucleophilic attack on a carbonyl compound. The subsequent elimination of a dialkyl phosphate salt yields the desired alkene.[1] The stereochemical outcome, predominantly favoring the formation of the thermodynamically more stable (E)-alkene, is a key feature of this transformation.[1][5]

The reaction mechanism can be dissected into the following key steps:

  • Deprotonation: A suitable base abstracts an acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion. The stability of this carbanion is crucial for the reaction to proceed efficiently.

  • Nucleophilic Addition: The phosphonate carbanion, a potent nucleophile, adds to the carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion to yield the alkene product and a water-soluble dialkyl phosphate byproduct. The thermodynamic stability of the intermediates and the transition states leading to them governs the E/Z selectivity of the final product.[5]

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Addition & Cyclization cluster_2 Step 4: Elimination Phosphonate Diethyl(3-chlorophenyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Byproduct Dialkyl Phosphate Byproduct Oxaphosphetane->Byproduct

Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of (E)-1-chloro-3-(4-methoxystyryl)benzene

This protocol details the reaction of diethyl(3-chlorophenyl)phosphonate with 4-methoxybenzaldehyde to yield (E)-1-chloro-3-(4-methoxystyryl)benzene. This specific example is chosen to illustrate the reaction with an electron-rich aromatic aldehyde.

Materials:

  • Diethyl(3-chlorophenyl)phosphonate

  • 4-Methoxybenzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, two-necked

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Preparation of the Phosphonate Carbanion: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane. c. Suspend the washed sodium hydride in anhydrous THF. d. Cool the suspension to 0 °C using an ice bath. e. Slowly add a solution of diethyl(3-chlorophenyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe. f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.

  • Reaction with the Aldehyde: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution. c. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Partition the mixture between ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure (E)-1-chloro-3-(4-methoxystyryl)benzene.

Protocol_Workflow A 1. Prepare Phosphonate Carbanion B a. NaH wash & suspension in THF A->B C b. Add Diethyl(3-chlorophenyl)phosphonate at 0 °C B->C D c. Stir at RT until H₂ evolution ceases C->D E 2. Reaction with Aldehyde D->E F a. Cool carbanion solution to 0 °C E->F G b. Add 4-Methoxybenzaldehyde solution F->G H c. Stir at RT, monitor by TLC G->H I 3. Workup & Purification H->I J a. Quench with sat. aq. NH₄Cl I->J K b. Extraction with EtOAc J->K L c. Dry, concentrate & purify by chromatography K->L

Figure 2: Step-by-step experimental workflow for the HWE reaction.

Expected Results and Data Interpretation

The HWE reaction with stabilized phosphonates, such as diethyl(3-chlorophenyl)phosphonate, and aromatic aldehydes typically proceeds in good to excellent yields and exhibits high (E)-stereoselectivity.[6] The electron-withdrawing nature of the chloro-substituent on the phenyl ring of the phosphonate can influence the reaction rate and stereochemical outcome.

Table 1: Representative Data for HWE Reaction

EntryPhosphonateAldehydeBaseSolventTemp. (°C)Yield (%)E/Z Ratio
1Diethyl(3-chlorophenyl)phosphonate4-MethoxybenzaldehydeNaHTHF0 to RT85-95>95:5
2DiethylbenzylphosphonateBenzaldehydeNaHTHF0 to RT80-90>95:5
3Diethyl(3-chlorophenyl)phosphonateCyclohexanecarboxaldehydeNaHTHF0 to RT75-85>90:10

Note: The data in this table are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

The (E/Z) ratio of the product can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. For (E)-stilbenes, the coupling constant (J) is typically in the range of 15-18 Hz, while for (Z)-stilbenes, it is around 10-12 Hz.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete formation of the phosphonate carbanion due to inactive base or wet solvent.Use freshly opened or properly stored sodium hydride. Ensure all solvents and glassware are rigorously dried.
Low reactivity of the aldehyde.Increase the reaction temperature or prolong the reaction time. Consider using a stronger base or a different solvent system.
Low (E)-selectivity Reaction conditions favoring the kinetic (Z)-product.Ensure the reaction is allowed to reach thermodynamic equilibrium by stirring for a sufficient time at room temperature. The choice of base and cation can also influence selectivity; for instance, Li⁺ salts sometimes favor (E)-isomers.[1]
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants. Ensure the workup procedure effectively removes the phosphate byproduct. Employ careful column chromatography with an appropriate solvent system.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[7][8]

Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in an inert atmosphere and away from any sources of ignition. Quench any residual NaH carefully with a suitable alcohol (e.g., isopropanol) before aqueous workup.

Phosphonates: Diethyl(3-chlorophenyl)phosphonate should be handled with care. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[7]

Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF from a sealed bottle.

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The Horner-Wadsworth-Emmons reaction using diethyl(3-chlorophenyl)phosphonate is a robust and highly stereoselective method for the synthesis of (E)-stilbene derivatives. The protocol detailed in this application note provides a reliable framework for researchers to successfully employ this reaction in their synthetic endeavors. By understanding the mechanistic nuances and carefully controlling the reaction parameters, this powerful olefination strategy can be effectively utilized in the development of novel compounds for various applications in chemistry and drug discovery.

References

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • PubMed. (2000, May 15). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Retrieved from [Link]

  • PMC. (2012, July 25). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of HWE reaction of phosphonate 3 with benzaldehyde. Retrieved from [Link]

  • JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MDPI. (2022, October 21). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]

  • Redox. (2022, October 16). Safety Data Sheet Phosphonates (ATMP.5Na) Revision 5. Retrieved from [Link]

  • White International. (n.d.). PHOSPHONATES (ATMP.5NA). Retrieved from [Link]

Sources

Application Note & Protocol: Stereoselective Synthesis of (E)-3-Chlorostilbene via Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stilbenes and the Synthetic Advantage of the HWE Reaction

The stilbene scaffold, featuring two aromatic rings connected by an ethylene bridge, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Natural and synthetic stilbene derivatives, such as resveratrol and combretastatin A-4, exhibit a remarkable range of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][][4] Their potential to modulate critical signaling pathways makes them attractive candidates for therapeutic development.[2][]

The precise and reliable synthesis of substituted stilbenes is therefore a critical task for medicinal chemists. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for this purpose. It employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene.[5][6][7] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanions are generally more nucleophilic, and the resulting dialkyl phosphate byproduct is water-soluble, facilitating a much simpler purification process via aqueous extraction.[5][8][9] Most importantly, the HWE reaction typically provides excellent stereoselectivity, producing the thermodynamically favored (E)-alkene as the major product.[5][6]

This document provides a comprehensive, field-proven protocol for the synthesis of (E)-3-chlorostilbene, a valuable intermediate for further functionalization. The guide is divided into two primary stages: the synthesis of the key diethyl (3-chlorobenzyl)phosphonate reagent via the Michaelis-Arbuzov reaction, followed by its application in the Horner-Wadsworth-Emmons olefination with benzaldehyde.

Core Mechanism: The Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established multi-step mechanism that dictates its high stereoselectivity.[5][9]

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a strong base, such as sodium hydride (NaH). This step generates a resonance-stabilized phosphonate carbanion, which serves as the key nucleophile.[5][10]

  • Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde (in this case, benzaldehyde). This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[5]

  • Oxaphosphetane Formation & Elimination: The intermediate rapidly rearranges and cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and undergoes syn-elimination, breaking the carbon-oxygen and carbon-phosphorus bonds to form the final alkene product and a stable dialkyl phosphate salt.[5][6] The thermodynamic preference for a transition state that minimizes steric interactions between the substituents leads to the predominant formation of the (E)-alkene.[6][8]

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Diethyl (3-chlorobenzyl)phosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion 1. Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde Benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane 2. Nucleophilic    Addition Alkene (E)-3-Chlorostilbene Oxaphosphetane->Alkene 3. Elimination Byproduct Diethyl Phosphate Salt (Water-Soluble) Oxaphosphetane->Byproduct

Caption: Key steps of the Horner-Wadsworth-Emmons mechanism.

Experimental Protocols

This synthesis is a two-part process. First, the phosphonate reagent is prepared. Second, this reagent is used in the HWE reaction to synthesize the target stilbene.

Part A: Synthesis of Diethyl (3-chlorobenzyl)phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the most common and efficient method for preparing phosphonate esters from alkyl halides.[11] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by the dealkylation of the resulting intermediate to yield the phosphonate.

Materials:

  • 3-Chlorobenzyl chloride (or bromide)

  • Triethyl phosphite

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-chlorobenzyl chloride (1.0 eq) and triethyl phosphite (1.2-1.5 eq). This reaction is typically run neat (without solvent).[11][12]

  • Heating: Heat the reaction mixture to reflux (approx. 150-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon). An alkyl chloride byproduct will evolve during the reaction.[12]

  • Monitoring: Maintain reflux for 12-24 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting benzyl halide is consumed.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite and any remaining volatile impurities are removed by vacuum distillation. The desired product, diethyl (3-chlorobenzyl)phosphonate, is obtained as a colorless to pale yellow liquid and can be further purified by vacuum distillation if necessary.[11][12]

Part B: Synthesis of (E)-3-Chlorostilbene via Horner-Wadsworth-Emmons Reaction

This protocol details the core olefination step. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere to prevent quenching of the strong base.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Sodium Hydride (60% disp. in oil)40.001.212.00.48 g
Diethyl (3-chlorobenzyl)phosphonate262.671.010.02.63 g
Anhydrous Tetrahydrofuran (THF)---40 mL
Benzaldehyde106.121.0510.51.11 g (1.07 mL)

Procedure:

  • Base Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via syringe. Suspend the washed NaH in anhydrous THF (20 mL).

  • Carbanion Formation: Cool the NaH suspension to 0 °C in an ice-water bath. In a separate flask, dissolve diethyl (3-chlorobenzyl)phosphonate (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH suspension over 15-20 minutes.[13]

  • Causality Check: Adding the phosphonate slowly at 0 °C is crucial to control the exothermic reaction and the evolution of hydrogen gas as the carbanion is formed.

  • Reaction Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the reddish-orange phosphonate carbanion is typically observed.

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of benzaldehyde (1.05 eq) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the benzaldehyde spot has disappeared.

  • Work-up & Extraction: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). The washing steps are essential for removing the water-soluble diethyl phosphate byproduct and any remaining inorganic salts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically a mixture of the desired (E)-3-chlorostilbene and a smaller amount of the (Z)-isomer.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system.[14][15] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol or hexanes) can yield the pure (E)-isomer.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry. The large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[16]

    • Melting Point: To compare with literature values for purity assessment.

Overall Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow cluster_partA Part A: Reagent Synthesis cluster_partB Part B: Olefination cluster_analysis Final Validation Start_A 3-Chlorobenzyl Chloride + Triethyl Phosphite MA_Reaction Michaelis-Arbuzov Reaction (Heat, Reflux) Start_A->MA_Reaction Purify_A Vacuum Distillation MA_Reaction->Purify_A Reagent Diethyl (3-chlorobenzyl)phosphonate Purify_A->Reagent HWE_Reaction Horner-Wadsworth-Emmons Reaction (NaH, THF, 0°C to RT) Reagent->HWE_Reaction Start_B Benzaldehyde Start_B->HWE_Reaction Workup Aqueous Quench & Extraction HWE_Reaction->Workup Purify_B Column Chromatography or Recrystallization Workup->Purify_B Product Pure (E)-3-Chlorostilbene Purify_B->Product Analysis Characterization (NMR, MS, MP) Product->Analysis

Caption: From starting materials to final product validation.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. [Link]

  • The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design - PubMed. [Link]

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC. [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. [Link]

  • Isolation and Characterization of Novel Stilbene Derivatives from Riesling Wine | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Prioritization of novel anti-infective stilbene derivatives by combining metabolomic data organization and a stringent 3R-infection model in a knowledge graph - RSC Publishing. [Link]

  • Overview of stilbene derivatives involved in the mechanism of photoprotection - ResearchGate. [Link]

  • Isolation and characterization of novel stilbene derivatives from Riesling wine - PubMed. [Link]

  • WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google P
  • Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines ) Triethyl Amine and Thionyl Chloride - ResearchGate. [Link]

  • Isolation, Characterization and Quantification of Stilbenes from Some Carex Species - ACG Publications. [Link]

  • CN1955153A - Synthetic method of pterostilbene - Google P
  • Synthesis of new chelating phosphines containing an aryl chloride group - OSTI.GOV. [Link]

  • Diethyl (2-Chlorobenzyl)phosphonate, min 98%, 1 gram - CP Lab Safety. [Link]

  • Organic Syntheses Procedure. [Link]

  • New synthesis and reactions of phosphonates - Iowa Research Online. [Link]

  • Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - ResearchGate. [Link]

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Application Note: Chemoselective Synthesis of Diethyl (3-chlorophenyl)phosphonate via Nickel-Catalyzed Michaelis-Arbuzov Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nickel-Catalyzed Michaelis-Arbuzov Synthesis of Diethyl (3-chlorophenyl)phosphonate Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

This guide details the synthesis of diethyl (3-chlorophenyl)phosphonate (CAS: 15080-99-6), a critical intermediate in the development of agrochemicals and pharmacophores. Unlike aliphatic halides, aryl halides do not undergo the classical thermal Michaelis-Arbuzov rearrangement due to the high energy barrier of nucleophilic attack on the


 aromatic carbon.

To overcome this, we utilize a Nickel(II)-catalyzed cross-coupling (Tavs Reaction) . This protocol enables the direct phosphonylation of 1-bromo-3-chlorobenzene using triethyl phosphite, leveraging the bond dissociation energy difference between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) to achieve high chemoselectivity without protecting groups.

Strategic Analysis & Mechanistic Insight

The "Aryl-Arbuzov" Challenge

The classical Michaelis-Arbuzov reaction relies on an


 attack of the phosphorus lone pair on an alkyl halide. For aryl halides, this pathway is electronically forbidden. The synthesis of aryl phosphonates therefore requires transition metal catalysis (Ni or Pd) to facilitate oxidative addition into the C-X bond.
Chemoselectivity Strategy

The target molecule contains two halogens: chlorine and phosphorus.

  • Substrate Selection: 1-bromo-3-chlorobenzene is the optimal precursor.

  • Catalyst System: Anhydrous Nickel(II) Chloride (

    
    )  is reduced in situ by the phosphite ligand to form a Ni(0) species.
    
  • Selectivity: The catalyst preferentially undergoes oxidative addition at the weaker C-Br bond, leaving the C-Cl bond intact for downstream diversification.

Reaction Pathway (DOT Visualization)

Hirao_Tavs_Mechanism PreCat Pre-Catalyst Ni(II)Cl2 Red Reduction by P(OEt)3 PreCat->Red ActiveCat Active Catalyst Ni(0)[P(OEt)3]4 Red->ActiveCat OxAdd Oxidative Addition Ar-Ni(II)-Br Species ActiveCat->OxAdd + Substrate Substrate Substrate 1-Bromo-3-chlorobenzene Substrate->OxAdd LigandEx Ligand Exchange Coordination of P(OEt)3 OxAdd->LigandEx ArbuzovStep Arbuzov-like Rearrangement Formation of P-C Bond LigandEx->ArbuzovStep ArbuzovStep->ActiveCat Regeneration Product Product Diethyl (3-chlorophenyl)phosphonate ArbuzovStep->Product Byproduct Byproduct Ethyl Bromide (EtBr) ArbuzovStep->Byproduct

Figure 1: Catalytic cycle for the Nickel-catalyzed phosphonylation (Tavs modification). The Ni(0) species inserts into the Ar-Br bond, followed by ligand exchange and reductive elimination/rearrangement to form the C-P bond.

Experimental Protocol

Materials & Reagents
ReagentCASEquiv.Role
1-Bromo-3-chlorobenzene 108-37-21.0Substrate
Triethyl phosphite 122-52-11.5 - 2.0Reagent & Reductant
Nickel(II) Chloride 7718-54-90.05 (5 mol%)Pre-catalyst
Bromobenzene 108-86-1N/AOptional chaser (see notes)

Safety Note: Triethyl phosphite is a sensitizer with a pungent odor. Ethyl bromide (byproduct) is volatile and alkylating. Perform all operations in a well-ventilated fume hood.

Step-by-Step Methodology
Phase 1: Catalyst Activation & Initiation
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer.

  • Drying: Flame-dry the apparatus under vacuum and backfill with

    
     (3 cycles) to ensure anhydrous conditions. Moisture deactivates the phosphite.
    
  • Charging: Add NiCl₂ (anhydrous, 5 mol%) and the 1-bromo-3-chlorobenzene (1.0 equiv) to the flask.

  • Addition: Add Triethyl phosphite (1.5 equiv) via syringe. The mixture may slightly warm.

Phase 2: The Reaction (Thermal)
  • Heating: Slowly heat the reaction mixture to 160°C - 170°C .

    • Observation: As the temperature rises, the green Ni(II) salt will dissolve, and the solution will turn yellow/orange (Ni(0) formation).

  • Byproduct Removal: At ~160°C, Ethyl Bromide (EtBr) will begin to evolve (bp 38°C).

    • Critical Step: Ensure the condenser coolant is warm enough to allow EtBr to escape (if using a Dean-Stark trap) or simply allow it to vent through the bubbler if scale is small. Retaining EtBr can inhibit the reaction.

  • Monitoring: Maintain temperature for 4–6 hours . Monitor conversion via GC-MS or

    
    P NMR.
    
    • Endpoint: Disappearance of Ar-Br peak and appearance of the phosphonate peak (~16-18 ppm in

      
      P NMR).
      
Phase 3: Work-up & Purification
  • Cooling: Cool the mixture to room temperature.

  • Distillation: Transfer the crude oil to a vacuum distillation setup.

    • Fraction 1: Remove excess triethyl phosphite (bp ~45°C at 2 mmHg).

    • Fraction 2: Collect Diethyl (3-chlorophenyl)phosphonate .

    • Expected Boiling Point: ~140–145°C at 0.5 mmHg.

  • Yield: Expected isolated yield is 75–85% .

Analytical Validation (QC)

Analytical MethodExpected Signal / Characteristic

P NMR

16.0 - 18.0 ppm
(Singlet). Absence of P(OEt)3 peak at ~138 ppm indicates complete removal of starting material.

H NMR
Aromatic:

7.4–7.8 ppm (m, 4H). Ethyl Ester:

4.0–4.2 ppm (m, 4H,

),

1.3 ppm (t, 6H,

).
GC-MS Molecular Ion

at 248/250 m/z (characteristic 3:1 Cl isotope pattern).
Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[1][2][3][4][5] Catalyst poisoning by moisture or insufficient temperature.

    • Solution: Ensure NiCl₂ is anhydrous (dry in oven at 120°C overnight if needed) and maintain reaction temp >160°C.

  • Problem: "Arbuzov Explosion" (Rapid exotherm).

    • Root Cause:[1][2][3][4][5] Accumulation of EtBr in the headspace.

    • Solution: Ensure the system is open to a bubbler to vent EtBr continuously.

Workflow Visualization

Workflow Start Start: Dry 3-Neck Flask Mix Charge: Ar-Br + NiCl2 + P(OEt)3 Start->Mix Heat Heat to 160°C (Vent EtBr) Mix->Heat Monitor Monitor: GC/NMR (4-6h) Heat->Monitor Distill Vacuum Distillation (0.5 mmHg) Monitor->Distill Final Final Product: Clear/Pale Yellow Oil Distill->Final

Figure 2: Operational workflow for the batch synthesis.

References

  • Babu, B. H., et al. (2017).[6] "Synthesis of Phosphonates via Michaelis-Arbuzov Reaction." Current Organic Synthesis, 14(6), 883-903.[6] Link

  • Tavs, P. (1970). "Reaction of aryl halides with trialkyl phosphites in the presence of nickel salts."[7][8] Chemische Berichte, 103(8), 2428-2436. (Foundational Tavs Reaction Protocol).

  • Han, L. B., et al. (2004). "Nickel-Catalyzed Phosphonylation of Aryl Halides." Journal of the American Chemical Society, 126, 5080.
  • Keglevich, G., et al. (2014). "A 'green' variation of the Hirao reaction: the P–C coupling of diethyl phosphite... with bromoarenes." RSC Advances, 4, 22808-22816. Link

  • Organic Chemistry Portal. "Arbuzov Reaction." Link

Sources

Application Note: Base Selection for Deprotonating Diethyl (3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope Definition

This guide details the base selection and protocol for the deprotonation of diethyl (3-chlorophenyl)phosphonate .

Critical Scope Distinction:

  • Target Reaction: This protocol addresses Directed Ortho-Metalation (DoM) to functionalize the aromatic ring.[1][2][3]

  • Exclusion: This does not cover Horner-Wadsworth-Emmons (HWE) olefination.[2] HWE requires diethyl (3-chlorobenzyl)phosphonate (containing benzylic

    
    -protons, pKa ~18). The substrate discussed here, diethyl (3-chlorophenyl)phosphonate, lacks 
    
    
    
    -protons; deprotonation will occur on the aromatic ring (
    
    
    C-H, pKa >35).

Core Challenge: The substrate presents a "chemoselectivity triangle" where the base must achieve deprotonation without triggering two competing failure modes:

  • Lithium-Halogen Exchange: Attack on the Chlorine atom (common with alkyl lithiums).[2]

  • Nucleophilic Attack: Attack on the Phosphorus center (P=O), leading to ligand displacement.[2]

Mechanistic Insight & Base Selection Strategy

The selection of a base is dictated by the requirement for Kinetic Control . Thermodynamics favors the strongest bond, but we require the removal of a specific proton based on coordination chemistry (DoM).

The Base Selection Matrix
Base CandidatepKa (Conj. Acid)NucleophilicityRisk ProfileRecommendation
n-BuLi (n-Butyllithium)~50HighCRITICAL RISK. High probability of Li-Cl exchange and nucleophilic attack at Phosphorus.CONTRAINDICATED
LDA (Lithium Diisopropylamide)35.7Very LowOptimal. Steric bulk prevents P-attack; Amide nature prevents Li-Cl exchange.[2]PRIMARY CHOICE
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)37.3Extremely LowSpecialist. Use if LDA shows poor regioselectivity. Higher steric bulk favors the less crowded ortho position.[2]SECONDARY CHOICE
NaH / KOtBu ~35 / 17N/AIneffective. Insufficient basicity to deprotonate an unactivated aryl

C-H bond.[2]
DO NOT USE
Regioselectivity: The "Cooperative" vs. "Steric" Conflict

The substrate contains two Directed Metalation Groups (DMGs):

  • Phosphonate (

    
    ):  Strong DMG (Coordination + Inductive withdrawal).[2]
    
  • Chlorine (

    
    ):  Weak DMG (Inductive withdrawal).[2]
    

Target Sites:

  • Position 2 (C2): Located between Cl and P. Activated by both groups (Cooperative Effect).[2] Thermodynamically most acidic, but sterically crowded.[2]

  • Position 6 (C6): Ortho to P, para to Cl. Activated by P only.[2] Sterically accessible.

Decision Logic:

  • LDA typically favors C2 due to the powerful cooperative electronic activation, provided the temperature is kept low (-78°C) to stabilize the crowded intermediate.

  • LiTMP , being bulkier, may shift selectivity toward C6 if C2 is inaccessible.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the decision logic and competing pathways.

G Substrate Diethyl (3-chlorophenyl)phosphonate Base_nBuLi Base: n-BuLi Substrate->Base_nBuLi Base_LDA Base: LDA (Recommended) Substrate->Base_LDA Path_Exchange Li-Cl Exchange / P-Attack Base_nBuLi->Path_Exchange High Nucleophilicity Path_DoM Directed Ortho-Metalation Base_LDA->Path_DoM Kinetic Control Failure FAILURE: Complex Mixtures / Des-chloro product Path_Exchange->Failure Intermediate_C2 Lithiated Species (C2) (Cooperative Effect) Path_DoM->Intermediate_C2 Major Path (Electronic) Intermediate_C6 Lithiated Species (C6) (Steric Control) Path_DoM->Intermediate_C6 Minor Path (Steric) Success SUCCESS: Functionalized Aryl Phosphonate Intermediate_C2->Success Intermediate_C6->Success

Caption: Reaction pathway analysis comparing n-BuLi (failure mode) vs. LDA (success mode) and regioselective outcomes.

Detailed Experimental Protocol

Protocol: Regioselective C2-Lithiation using LDA

Safety Note: Organolithiums are pyrophoric.[2] All steps must be performed under inert atmosphere (Argon/Nitrogen) using anhydrous techniques.[2]

Materials
  • Substrate: Diethyl (3-chlorophenyl)phosphonate (1.0 equiv).

  • Base: Diisopropylamine (1.1 equiv) + n-BuLi (1.1 equiv)

    
     Generates LDA in situ.[2]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[2]

  • Electrophile: e.g., Methyl Iodide, Benzaldehyde (1.2 equiv).[4]

Step-by-Step Procedure
  • Preparation of LDA (Fresh is Best):

    • Flame-dry a 3-neck round-bottom flask equipped with a stir bar and temperature probe. Flush with Argon.

    • Add Anhydrous THF (concentration ~0.5 M relative to base).[2]

    • Add Diisopropylamine (1.1 equiv).[2] Cool to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-BuLi (1.1 equiv, typically 1.6M or 2.5M in hexanes).[2]

    • Critical: Allow to stir at 0°C for 15 minutes to ensure full conversion to LDA, then re-cool to -78°C .

  • Substrate Addition:

    • Dissolve Diethyl (3-chlorophenyl)phosphonate in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78°C .

    • Rate Control: Maintain internal temperature below -70°C. Exotherms can trigger benzyne formation (elimination of LiCl).[2]

  • Metalation Period:

    • Stir at -78°C for 60 minutes .

    • Note: The solution often turns a distinct color (yellow/orange) indicating anion formation.[2]

  • Electrophile Trapping:

    • Add the electrophile (dissolved in THF if solid) dropwise at -78°C.

    • Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to Room Temperature (RT) over 2-3 hours.

  • Quench & Workup:

    • Quench with saturated aqueous Ammonium Chloride (

      
      ) .[2]
      
    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      

Validation & Troubleshooting

Every DoM reaction requires validation of the lithiated intermediate before committing expensive electrophiles.[2]

The Deuterium Quench Test

Before running the full reaction, perform a pilot on a 50 mg scale:

  • Generate anion as described above.[2]

  • Quench with

    
      (Methanol-d4) or 
    
    
    
    instead of an electrophile.[2]
  • Analyze via

    
    -NMR .
    
    • Success: Disappearance of the specific aromatic signal (integration drops from 1H to 0H) and simplification of splitting patterns.

    • Failure: Full recovery of non-deuterated starting material indicates the base was dead or the temperature was too high (decomposition).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Complex Mixture / Tars Temperature too high; Benzyne formation.[2]Strictly maintain -78°C . Ensure internal probe is used.
Des-chloro product Li-Hal exchange occurred.[2][5][6]Ensure LDA is fully formed before adding substrate.[2] Do NOT use n-BuLi directly.[2]
Low Yield Moisture in THF; Base decomposition.[2]Re-distill THF over Na/Benzophenone.[2] Titrate n-BuLi before making LDA.[2]
Wrong Regioisomer Steric crowding at C2.[2]Switch base to LiTMP to force C6 lithiation, or use a larger protecting group on the Phosphonate if C2 is desired (rarely adjustable).

References

  • Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][3][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[2] Chemical Reviews, 90(5), 879-933. Link

  • Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Regioselective Lithiation of Aromatic Rings). Link

  • Modro, A. M., & Modro, T. A. (2002).[2] 2-Lithio- and 2,6-dilithiophenylphosphonic acid derivatives: synthesis and applications. Canadian Journal of Chemistry, 80, 489-495. (Demonstrates stability of phosphonate-stabilized lithio-species). Link

  • St-Onge, M., & Snieckus, V. (2016). Directed Ortho Metalation: The Phosphoramide Group.[2] Journal of Organic Chemistry. (Discusses P-based directing groups). Link

Sources

Using diethyl(3-chlorophenyl)phosphonate as a flame retardant intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diethyl(3-chlorophenyl)phosphonate as a Dual-Action Flame Retardant Intermediate

Executive Summary

Diethyl(3-chlorophenyl)phosphonate (CAS 15080-99-6) represents a specialized class of organophosphorus flame retardants (FRs) that leverage a synergistic dual-phase mechanism . Unlike standard alkyl phosphonates, the incorporation of the 3-chlorophenyl moiety provides thermal stability and introduces a halogenated radical quenching pathway (Gas Phase) alongside the char-forming phosphonate capability (Condensed Phase).

This guide outlines the protocols for synthesizing this intermediate via the Hirao Coupling (replacing the lower-yield Arbuzov route for aryl halides) and details its application as both an additive and a reactive precursor in epoxy resin matrices.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Diethyl (3-chlorophenyl)phosphonate
CAS Number 15080-99-6
Molecular Formula C₁₀H₁₄ClO₃P
Molecular Weight 248.64 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point ~145–150 °C at 1.5 mmHg (Estimated)
Phosphorus Content ~12.4%
Chlorine Content ~14.2%
Solubility Soluble in DCM, Ethanol, Acetone, Toluene; Insoluble in Water

Mechanism of Action

The efficacy of Diethyl(3-chlorophenyl)phosphonate lies in its ability to attack the fire cycle on two fronts.

  • Condensed Phase (Phosphorus): Upon thermal decomposition, the phosphonate ester groups eliminate ethene to form phosphonic acid and polyphosphoric acid . These acids catalyze the dehydration of the polymer matrix (e.g., epoxy), forming a carbonaceous char layer that insulates the underlying material from heat and oxygen.

  • Gas Phase (Chlorine): Simultaneously, the P-C bond cleavage releases the chlorophenyl radical. The chlorine atom abstracts hydrogen to form HCl, which acts as a radical scavenger, trapping high-energy H• and OH• radicals that sustain the combustion chain reaction.

FR_Mechanism Compound Diethyl(3-chlorophenyl) phosphonate Heat Thermal Decomposition (>250°C) Compound->Heat Cl_Radical Cl• Radical Release Heat->Cl_Radical Gas Phase Acid_Gen Phosphoric/Polyphosphoric Acid Formation Heat->Acid_Gen Condensed Phase Scavenging Trap H• and OH• (Flame Inhibition) Cl_Radical->Scavenging Dehydration Polymer Dehydration & Crosslinking Acid_Gen->Dehydration Char Stable Char Barrier (Insulation) Dehydration->Char

Figure 1: Dual-phase flame retardancy mechanism showing simultaneous gas-phase radical quenching and condensed-phase char formation.

Synthesis Protocol: Modified Hirao Coupling

Note: Traditional Arbuzov reactions fail with aryl halides due to the strength of the C(sp2)-X bond. The Pd-catalyzed Hirao coupling is the industry standard for high yield.

Reagents:
  • Substrate: 1-Bromo-3-chlorobenzene (1.0 equiv)

  • Reagent: Diethyl phosphite (1.1 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1–2 mol%)

  • Base: Triethylamine (Et₃N) (1.2 equiv) or K₂CO₃

  • Solvent: Ethanol (Green solvent) or Toluene

Step-by-Step Workflow:
  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 1-Bromo-3-chlorobenzene (20 mmol) in absolute Ethanol (20 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (0.4 mmol). The solution may turn slightly orange/brown.

  • Reagent Mixing: Add Diethyl phosphite (22 mmol) followed by the dropwise addition of Triethylamine (24 mmol). Exotherm caution: Add base slowly.

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or ³¹P NMR (Shift from ~7 ppm for reactant to ~17 ppm for product).

  • Work-up:

    • Cool to room temperature.

    • Filter off the triethylammonium bromide salt precipitate.

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve residue in DCM, wash with water (2x) and brine (1x).

  • Purification: If high purity is required (>98%), purify via vacuum distillation (approx. 150°C @ 1.5 mmHg) or column chromatography (Silica gel, EtOAc/Hexane gradient).

Application Protocol: Epoxy Resin Formulation

This protocol describes using the compound as an additive flame retardant in a DGEBA (Bisphenol A) epoxy system cured with DDM (4,4'-Diaminodiphenylmethane).

Materials:
  • Resin: DGEBA (Epoxy Equivalent Weight ~185–190 g/eq)

  • Hardener: DDM (Stoichiometric ratio)

  • FR Additive: Diethyl(3-chlorophenyl)phosphonate (Target loading: 10–15 wt%)

Processing Steps:
  • Pre-heating: Heat the DGEBA resin to 60°C to lower viscosity.

  • Dispersion: Add the Diethyl(3-chlorophenyl)phosphonate slowly to the resin while stirring at 500 RPM.

    • Critical Step: Continue stirring for 30 minutes to ensure molecular-level homogeneity. The phosphonate acts as a plasticizer, lowering the viscosity further.

  • Hardener Addition: Add molten DDM to the mixture. Stir vigorously for 5 minutes, ensuring no air bubbles are entrapped (degas in a vacuum chamber if necessary).

  • Curing: Pour into pre-heated Teflon molds.

    • Cure Cycle: 2 hours at 100°C + 2 hours at 150°C (Post-cure).

  • Validation: Allow samples to cool slowly to room temperature to prevent internal stress.

Characterization Metrics (Expected):
TestMethodControl (Pure Epoxy)With 12% FR Loading
LOI (Limiting Oxygen Index) ASTM D2863~21%>28%
UL-94 Rating Vertical BurnFail/HBV-0
Tg (Glass Transition) DSC~160°C~145°C (Plasticizing effect)
Char Yield TGA @ 700°C~15%>25%

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent hydrolysis of the ester groups.

  • Spill: Absorb with sand or vermiculite. Do not flush into surface water.

References

  • Hirao, T., et al. (1981). "New c-p bond formation: Palladium-catalyzed arylation of dialkyl phosphites." Synthesis, 1981(1), 56-57. Link

  • Keglevich, G., et al. (2014).[2] "A 'green' variation of the Hirao reaction: the P–C coupling of diethyl phosphite... under microwave and solvent-free conditions."[2] RSC Advances, 4, 22808-22816. Link

  • Price, D., et al. (2002). "Flame retardance of polymers: The role of phosphorus." Fire and Materials, 26, 201-206. Link

  • Rakotomalala, M., et al. (2010). "Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications." Materials, 3(8), 4300-4327. Link

  • Kalali, E.N., et al. (2016). "Decomposition mechanism of phosphorus-based flame retardants in epoxy resin." Journal of Analytical and Applied Pyrolysis, 121, 106-113. Link

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Arylphosphonates are integral structural motifs in medicinal chemistry, materials science, and agrochemicals.[1][2] Their synthesis, however, often faces challenges, particularly when utilizing traditionally less reactive coupling partners like aryl chlorides. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using diethyl(3-chlorophenyl)phosphonate as a versatile building block. We delve into the mechanistic principles that govern these transformations and present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. By explaining the causality behind experimental choices—from ligand and base selection to reaction conditions—this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to synthesize novel substituted arylphosphonate derivatives with high efficiency and predictability.

Theoretical Background & Mechanistic Insights

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds via palladium-catalyzed cross-coupling has become a cornerstone of modern organic synthesis.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.

The primary challenge in coupling reactions involving aryl chlorides, such as diethyl(3-chlorophenyl)phosphonate, is the strength and inertness of the C-Cl bond. Compared to aryl bromides or iodides, the oxidative addition of an aryl chloride to a Pd(0) center is significantly slower and often represents the rate-limiting step of the catalytic cycle.[4] The breakthrough in this area came with the development of sterically hindered and highly electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).[3][5][6]

Why Bulky, Electron-Rich Ligands are Essential:

  • Enhanced Electron Density: These ligands donate significant electron density to the palladium center, making it more nucleophilic and facilitating the cleavage of the strong C-Cl bond during oxidative addition.[6]

  • Steric Hindrance: The bulk of these ligands promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition. This steric bulk also accelerates the final reductive elimination step, which releases the product and regenerates the Pd(0) catalyst.[5][7]

The general catalytic cycle for these transformations is depicted below.

Catalytic_Cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Ar-X (e.g., 3-Cl-Aryl-PO(OEt)₂) Pd0->OxAdd Transmetal Ar-Pd(II)-R (Transmetalation Complex) OxAdd->Transmetal Transmetalation R-M (e.g., R-B(OH)₂, R-ZnCl, R₂NH) Base OxAdd->Transmetal Transmetal->Pd0 Product Ar-R (Coupled Product) Transmetal->Product Reductive Elimination

Figure 1: General Catalytic Cycle for Cross-Coupling.

Key Methodologies: Application Notes & Protocols

This section provides detailed protocols for three major classes of cross-coupling reactions using diethyl(3-chlorophenyl)phosphonate as the electrophilic partner.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[4][8] The use of aryl chlorides requires a highly active catalyst system, typically employing a bulky biarylphosphine ligand.

Causality of Component Selection:

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: SPhos or XPhos are chosen for their ability to facilitate the challenging oxidative addition of the aryl chloride.[3]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of the phosphonate ester.[8]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used. Water plays a crucial role in activating the boronic acid for transmetalation.[8][9]

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

  • Reagent Charging: To an oven-dried Schlenk tube, add diethyl(3-chlorophenyl)phosphonate (1.0 mmol, 248.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg), SPhos (0.02 mmol, 8.2 mg), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.

EntryBoronic Acid PartnerLigand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidSPhos (2)K₃PO₄Dioxane/H₂O1001885-95
24-Tolylboronic acidXPhos (2)K₃PO₄Toluene/H₂O1001688-96
33-Thienylboronic acidSPhos (2)K₃PO₄Dioxane/H₂O1002075-85
44-Acetylphenylboronic acidXPhos (2)K₃PO₄Dioxane/H₂O1002480-90
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[10][11] For an unactivated aryl chloride like our substrate, this reaction is highly dependent on a palladium catalyst paired with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[5][12]

Causality of Component Selection:

  • Ligand: Second-generation biaryl phosphine ligands like XPhos or BrettPhos are exceptionally effective for coupling aryl chlorides with a wide range of primary and secondary amines.[3][7]

  • Base: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is commonly used for its high basicity and poor nucleophilicity. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be employed, often requiring higher temperatures.[11][13]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination cluster_cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Ar-Cl Pd0->OxAdd AmineComplex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OxAdd->AmineComplex Amine Association R₂NH OxAdd->AmineComplex AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation Base (e.g., NaOt-Bu) AmineComplex->AmidoComplex AmidoComplex->Pd0 Product Ar-NR₂ AmidoComplex->Product Reductive Elimination

Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination.

  • Reagent Charging: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg). Add diethyl(3-chlorophenyl)phosphonate (1.0 mmol, 248.6 mg), XPhos (0.04 mmol, 19.1 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Reactant/Solvent Addition: Add anhydrous toluene (5.0 mL) followed by aniline (1.2 mmol, 110 µL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the N-arylated product.

Negishi Coupling: C-C Bond Formation with Organozincs

The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance and reactivity.[14] This makes the reaction particularly valuable for complex molecule synthesis. The coupling of aryl chlorides often requires specialized catalyst systems to be efficient.[15][16]

Causality of Component Selection:

  • Organometallic Reagent: Organozinc halides (R-ZnCl) are typically prepared from the corresponding organolithium or Grignard reagent and anhydrous zinc chloride (ZnCl₂). They are often used directly without isolation.[17]

  • Catalyst System: Palladium complexes with specialized ligands are required. For coupling with secondary alkylzinc reagents, ligands like CPhos have been developed to suppress undesired β-hydride elimination.[15][16] For simpler aryl-aryl couplings, Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ and phosphine ligands are effective.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard, as they are compatible with the formation and use of the organozinc reagent.

Note: This is a two-step, one-pot procedure.

Part A: Preparation of Benzylzinc Chloride

  • In an oven-dried, argon-flushed flask, add anhydrous THF (5.0 mL) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) to a solution of benzyl chloride (1.1 mmol, 126 µL) in THF. Stir for 30 minutes.

  • In a separate flask, dry zinc chloride (ZnCl₂, 1.2 mmol, 163.6 mg) under high vacuum with gentle heating, then cool under argon. Dissolve in anhydrous THF (3.0 mL).

  • Transfer the freshly prepared benzyllithium solution to the ZnCl₂ solution at -78 °C via cannula. Allow the mixture to slowly warm to room temperature and stir for 1 hour to form the benzylzinc chloride reagent.

Part B: Negishi Coupling

  • To a separate oven-dried, argon-flushed flask, add diethyl(3-chlorophenyl)phosphonate (1.0 mmol, 248.6 mg), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), and SPhos (0.05 mmol, 20.5 mg).

  • Add anhydrous THF (3.0 mL).

  • Transfer the prepared benzylzinc chloride solution from Part A to this flask via cannula at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.

Troubleshooting & Practical Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere; Incorrect base/solvent.Use a fresh palladium source and high-purity, anhydrous solvents. Ensure rigorous degassing and use of a glovebox if necessary. Re-optimize the base and ligand combination for your specific substrate.
Hydrodehalogenation Presence of water or protic sources; β-Hydride elimination (for some organometallics).Thoroughly dry all reagents and solvents. For Negishi coupling with alkylzincs containing β-hydrogens, use ligands designed to suppress this pathway (e.g., CPhos).[15][16]
Homocoupling of Boronic Acid Presence of oxygen; High temperature leading to catalyst decomposition.Ensure the reaction is thoroughly degassed. Perform the reaction at the lowest effective temperature.
Phosphonate Ester Hydrolysis Base is too strong or reaction conditions too harsh (e.g., high temp with aqueous base).Use a milder base (e.g., K₂CO₃ instead of NaOH). Minimize reaction time and temperature.

Conclusion

Diethyl(3-chlorophenyl)phosphonate serves as a highly effective and versatile substrate in modern palladium-catalyzed cross-coupling reactions. The historical challenge posed by the inert C-Cl bond has been overcome through the rational design and application of sterically demanding, electron-rich phosphine ligands. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a diverse array of C-C and C-N linked arylphosphonates. The protocols and insights provided in this guide offer a robust framework for the development of novel compounds relevant to pharmaceuticals, materials, and beyond.

References

  • Yuan, C., & Li, S. (2022). Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage. RSC Advances. [Link]

  • Scilit. (n.d.). Palladium-Catalyzed Asymmetric Phosphination. Scope, Mechanism, and Origin of Enantioselectivity. Retrieved from [Link]

  • Zhu, M., Zhao, J., & Li, C. (2010). Palladium-catalyzed direct phosphonation of azoles with dialkyl phosphites. Chemical Communications. [Link]

  • McErlain, H., Riley, L. M., & Sutherland, A. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link]

  • PolyU Institutional Research Archive. (n.d.). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • RSC Publishing. (2022). Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage. [Link]

  • McErlain, H., Riley, L. M., & Sutherland, A. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. Organic-Chemistry.org. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Snieckus, V., & Ofial, A. R. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic-Chemistry.org. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Li, Y., et al. (2019). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. Molecules. [Link]

  • Chen, X., et al. (2021). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. Organic-Chemistry.org. [Link]

  • Jablonkai, E., & Keglevich, G. (2014). P-C Bond Formation by Coupling Reactions Utilizing >P(O)H Species as the Reagents. Current Organic Synthesis. [Link]

  • SciSpace. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol. [Link]

  • RSC Publishing. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. [Link]

  • ResearchGate. (n.d.). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Retrieved from [Link]

  • Ghaffari, B., et al. (2014). Palladium-Catalyzed α-Arylation of Benzylic Phosphonates. Organic Letters. [Link]

  • Jansa, P., & Votruba, I. (2023). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner. Organometallics. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Procedure for the Synthesis of Aryl Phosphonates by Palladium-Catalyzed Cross-Coupling of Aryl Halides and Diethyl Phosphite in Polyethylene Glycol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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Synthesis of meta-chlorophenyl functionalized olefins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of meta-Chlorophenyl Functionalized Olefins

Strategic Overview

meta-Chlorophenyl functionalized olefins (e.g., m-chlorostyrene derivatives) are indispensable building blocks in modern drug discovery and materials science. They serve as critical precursors for active pharmaceutical ingredients (APIs), including β3-adrenergic receptor agonists and highly strained cyclopropane derivatives[1]. The meta-chloro substituent is highly valued for its unique stereoelectronic profile—it acts as an electron-withdrawing group that modulates the reactivity of the adjacent olefin without imposing the severe steric hindrance typically associated with ortho-substituents.

This guide details two orthogonal, highly reliable methodologies for synthesizing these functionalized olefins: Wittig Olefination (for de novo double bond formation from aldehydes) and Palladium-Catalyzed Heck Cross-Coupling (for the functionalization of existing alkenes).

Mechanistic Causality & Reaction Design

2.1. The Wittig Olefination Pathway The Wittig reaction between m-chlorobenzaldehyde and a phosphonium ylide provides absolute regiocontrol over the position of the new double bond. The electron-withdrawing nature of the m-chloro group enhances the electrophilicity of the carbonyl carbon, significantly accelerating the initial nucleophilic attack by the ylide[2].

  • Stereochemical Causality: The E/Z geometry of the resulting olefin is dictated by the stability of the ylide. Under lithium-salt-free conditions, non-stabilized ylides undergo a rapid, irreversible [2+2] cycloaddition to form a cis-oxaphosphetane intermediate. This intermediate undergoes stereospecific syn-elimination to yield the (Z)-olefin. Conversely, conjugated (stabilized) ylides allow the initial addition to equilibrate toward the thermodynamically favored trans-oxaphosphetane, ultimately yielding the (E)-olefin[3].

2.2. The Heck Cross-Coupling Pathway When utilizing 1-bromo-3-chlorobenzene as the aryl donor, the success of the Heck reaction relies entirely on halogen chemoselectivity. The Palladium(0) catalyst selectively inserts into the C–Br bond (bond dissociation energy ~68 kcal/mol) via oxidative addition, leaving the stronger C–Cl bond (~81 kcal/mol) completely intact[4]. This chemoselectivity is critical, as it allows the m-chloro group to be preserved as a functional handle for downstream late-stage functionalization (e.g., subsequent Suzuki or Buchwald-Hartwig couplings).

Self-Validating Experimental Protocols

Protocol A: Stereoselective Wittig Synthesis of (E)-m-Chlorostyrene Derivatives

Objective: Synthesize (E)-methyl 3-(3-chlorophenyl)acrylate using a stabilized ylide. Causality Check: A stabilized ylide (methyl (triphenylphosphoranylidene)acetate) is selected to drive the thermodynamic formation of the (E)-isomer.

  • Ylide Preparation: Suspend methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous toluene (0.2 M) under an argon atmosphere. Rationale: Toluene provides the necessary boiling point for the thermal progression of the stabilized ylide reaction.

  • Carbonyl Addition: Dissolve m-chlorobenzaldehyde (1.0 equiv) in a minimal volume of anhydrous toluene. Add this solution dropwise to the ylide suspension at room temperature over 15 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110 °C. Rationale: Stabilized ylides are less nucleophilic; thermal energy is required to overcome the activation barrier for oxaphosphetane formation.

  • In-Process Monitoring: Stir at reflux for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the UV-active aldehyde spot disappears, replaced by a lower-Rf product spot.

  • Workup & Byproduct Removal: Cool the mixture to 0 °C. Triphenylphosphine oxide (TPPO) will precipitate. Filter the cold mixture through a pad of Celite to remove the bulk of the TPPO, washing the pad with cold toluene.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, gradient 100% hexanes to 9:1 hexanes/EtOAc) to isolate the pure (E)-olefin.

Protocol B: Chemoselective Heck Coupling of 1-Bromo-3-chlorobenzene

Objective: Synthesize m-chlorocinnamate derivatives via Pd-catalyzed cross-coupling. Causality Check: Triethylamine (Et3N) is used as the base to promote the final reductive elimination step by neutralizing the generated HBr, preventing catalyst poisoning.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2 (5 mol%) and P(o-tolyl)3 (10 mol%) in anhydrous DMF (0.3 M). Stir for 10 minutes at room temperature until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Reagent Addition: Add 1-bromo-3-chlorobenzene (1.0 equiv), followed by methyl acrylate (1.5 equiv) and Et3N (2.0 equiv). Rationale: An excess of the alkene prevents homocoupling of the aryl halide.

  • Cross-Coupling: Heat the reaction mixture to 90 °C using an oil bath. Stir for 12 hours.

  • In-Process Monitoring: Analyze an aliquot via GC-MS. The protocol is validated when the mass peak corresponding to the brominated starting material is consumed, and no mass peak corresponding to a bis-coupled (C-Cl activated) product is detected.

  • Workup: Cool to room temperature, dilute with water (5 volumes relative to DMF), and extract with ethyl acetate (3x). Rationale: Extensive aqueous washing is mandatory to partition the DMF out of the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, concentrate, and purify via silica gel chromatography to yield the highly pure (E)-m-chlorocinnamate.

Quantitative Evaluation

Table 1: Optimization and Comparison of Reaction Conditions for m-Chlorophenyl Olefin Synthesis

Synthetic MethodologyStarting MaterialReagent / Catalyst SystemKey Reaction ConditionsIsolated Yield (%)E/Z StereoselectivityChemoselectivity Notes
Wittig (Non-stabilized) m-ChlorobenzaldehydeMePPh3Br / KOtBuTHF, 0 °C to RT, 4 h85%Terminal OlefinN/A
Wittig (Stabilized) m-ChlorobenzaldehydePh3P=CHCO2MeToluene, 110 °C, 6 h92%> 95:5 (E-major)N/A
Heck Coupling 1-Bromo-3-chlorobenzeneMethyl acrylate / Pd(OAc)2DMF, Et3N, 90 °C, 12 h88%> 99:1 (E-major)Exclusive C–Br cleavage
Heck Coupling 1-Iodo-3-chlorobenzeneStyrene / Pd2(dba)3Toluene, Cy2NMe, 80 °C, 8 h94%> 99:1 (E-major)Exclusive C–I cleavage

Pathway Visualizations

WittigMechanism A m-Chlorobenzaldehyde + Phosphonium Ylide B [2+2] Cycloaddition (Kinetic Control) A->B Li-salt free C cis-Oxaphosphetane (Intermediate) B->C Non-stabilized ylide D trans-Oxaphosphetane (Thermodynamic) B->D Stabilized ylide E (Z)-m-Chlorophenyl Olefin C->E syn-elimination F (E)-m-Chlorophenyl Olefin D->F syn-elimination

Caption: Divergent stereochemical pathways in the Wittig olefination of m-chlorobenzaldehyde.

HeckCycle Pd0 Pd(0) Active Species OA Oxidative Addition (C-Br Cleavage) Pd0->OA 1-Bromo-3-chlorobenzene MI Migratory Insertion (Olefin Coordination) OA->MI Alkene BE beta-Hydride Elimination MI->BE RE Base-Promoted Reductive Elimination BE->RE Pd-H species Prod m-Chlorophenyl Olefin BE->Prod Product Release RE->Pd0 Et3N / -HBr

Caption: Catalytic cycle for the chemoselective Heck cross-coupling of 1-bromo-3-chlorobenzene.

References

  • Source: rsc.
  • Source: researchgate.
  • Source: ucd.
  • Source: google.

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Application Note: Advanced One-Pot Synthesis Protocols for Aryl Phosphonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Catalytic Innovations, Mechanistic Insights, and Self-Validating Workflows for Drug Development

Introduction & Rationale

Aryl phosphonate esters are indispensable structural motifs in modern medicinal chemistry and materials science. They serve as metabolically stable bioisosteres for labile phosphate esters in nucleotide prodrugs, enzyme inhibitors, and immuno-oncology agents (such as butyrophilin 3A1 ligands)[1][2]. Furthermore, multi-substituted aryl-phosphonates are highly valued as robust building blocks for porous metal-organic frameworks (MOFs)[3].

Historically, synthesizing aryl and mixed alkyl-aryl phosphonates relied on multi-step, moisture-sensitive processes utilizing highly reactive and toxic alkyl phosphonochloridates[4]. To bypass the isolation of unstable intermediates and improve step economy, one-pot catalytic protocols have emerged as the gold standard. By leveraging transition-metal catalysis (Pd, Ni, or Cu), these methodologies allow for direct P–C or P–O bond formation from bench-stable precursors, dramatically enhancing chemoselectivity, operational safety, and overall yield[4][5].

Mechanistic Causality in Catalytic Design

The selection of the catalytic system dictates the reaction pathway and the specific class of the resulting phosphonate ester. Understanding the causality behind these mechanisms is critical for rational experimental design.

Palladium-Catalyzed Hirao Cross-Coupling (P–C Bond Formation)

The Hirao reaction facilitates the direct cross-coupling of dialkyl phosphites with aryl halides to form symmetrical dialkyl aryl phosphonates[5]. The causality behind using a Pd(0)/Pd(II) cycle lies in its ability to undergo oxidative addition into unactivated sp² C–X bonds[6]. Modern one-pot modifications utilize Pd(OAc)₂ with bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The steric bulk and bite angle of dppf prevent premature catalyst deactivation and enable the coupling of less reactive aryl chlorides at significantly lower catalyst loadings (e.g., 1 mol%) compared to traditional Pd(PPh₃)₄ systems[7].

Copper-Catalyzed Oxygen-Arylation (P–O Bond Formation)

For the synthesis of mixed alkyl aryl phosphonates, Feringa and Fañanás-Mastral developed a groundbreaking one-pot oxygen-arylation using diaryliodonium salts[4][8]. The causality of selecting diaryliodonium salts is twofold: they are non-toxic, bench-stable electrophiles, and they possess the requisite oxidizing power to elevate Cu(I) to a highly electrophilic aryl-Cu(III) intermediate[4]. This enables the terminal phosphoryl oxygen of the phosphonate to attack the metal center. Subsequent S_N1-type alkyl substitution and reductive elimination forge the C(sp²)–O bond with near-perfect selectivity[4][8].

CuCatalyticCycle CuI Cu(I) Catalyst OxAdd Oxidation by Diaryliodonium Salt CuI->OxAdd CuIII Aryl-Cu(III) Intermediate OxAdd->CuIII NucAttack Nucleophilic Attack by Phosphonate O=P CuIII->NucAttack Phosphonium Phosphonium Complex NucAttack->Phosphonium Subst Alkyl Substitution (Triflate Nucleophile) Phosphonium->Subst PhosComplex Phosphonate-Cu Complex Subst->PhosComplex RedElim Reductive Elimination PhosComplex->RedElim RedElim->CuI Regenerates Product Mixed Alkyl Aryl Phosphonate Ester RedElim->Product Yields

Cu-catalyzed oxygen-arylation cycle for mixed alkyl aryl phosphonates.

Quantitative Comparison of Catalytic Systems

To guide protocol selection, the following table summarizes the performance metrics and scope of the primary one-pot synthesis strategies for aryl phosphonates.

Catalytic SystemBond FormedTypical YieldsKey Reagents & AdditivesPrimary Application
Pd(OAc)₂ / dppf C(sp²)–P75–95%Aryl halides, dialkyl phosphite, DIPEA baseSymmetrical dialkyl aryl phosphonates[7][9].
CuCl or Cu(OTf)₂ C(sp²)–O80–97%Diaryliodonium salts, dialkyl phosphonate, dtbpyMixed alkyl aryl phosphonates[4][9].
NiSO₄·6H₂O / bipyridyl C(sp²)–P70–85%Arylboronic acids, haloallyl phosphonates, aqueous baseEnvironmentally friendly aqueous synthesis[9].

Detailed Experimental Protocols

The following methodologies detail the step-by-step execution of the two most prominent one-pot workflows. Each protocol is designed as a self-validating system, incorporating specific causal choices for reagents.

Protocol A: One-Pot Palladium-Catalyzed Hirao Coupling

Objective: Synthesis of symmetrical diethyl arylphosphonates from aryl halides or imidazolylsulfonates. Causality of Reagents: Diisopropylethylamine (DIPEA) is selected as the base because its steric hindrance prevents unwanted nucleophilic attack on the substrates, while efficiently neutralizing the acid generated during the critical ligand exchange step[9].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert argon atmosphere, combine the aryl electrophile (e.g., aryl imidazolylsulfonate or aryl bromide, 1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the bidentate ligand (e.g., DPPP or dppf, 0.04 mmol, 4 mol%)[7][9].

  • Solvent and Base Addition: Inject anhydrous 1,4-dioxane (2.0 mL) followed by DIPEA (2.0 mmol) to the reaction vessel[9].

  • Phosphite Addition: Slowly add the H-phosphonate diester (e.g., diethyl phosphite, 1.2 mmol) dropwise via syringe. Note: Slight excess ensures complete conversion of the aryl halide.

  • Thermal Activation: Seal the tube and heat the mixture to 90–100 °C with vigorous magnetic stirring for 4–12 hours. Monitor the consumption of the aryl halide via TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure dialkyl arylphosphonate.

Protocol B: One-Pot Copper-Catalyzed Oxygen-Arylation

Objective: Synthesis of mixed alkyl aryl phosphonates via direct functionalization of dialkyl phosphonates. Causality of Reagents: 2,6-di-tert-butylpyridine (dtbpy) is employed as the base. Its massive steric bulk explicitly prevents it from coordinating to the copper center or acting as a competing nucleophile, ensuring it only acts as a proton sponge for the triflic acid byproduct[4][9].

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add the dialkyl phosphonate (1.0 mmol) and the diaryliodonium salt (e.g., diaryliodonium triflate, 1.1 mmol)[4][9].

  • Catalyst and Base Addition: Add the copper precatalyst, CuCl or Cu(OTf)₂ (0.05 mmol, 5 mol%), followed by the non-nucleophilic base dtbpy (1.2 mmol)[4][9].

  • Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE, 3.0 mL).

  • Thermal Activation: Stir the homogenous mixture at 70 °C for 6–8 hours. The reaction progress should be monitored by TLC (staining with phosphomolybdic acid) or GC-MS[9].

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (5 mL) and extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash chromatography to yield the mixed alkyl aryl phosphonate ester[4][9].

Troubleshooting and Self-Validation

A robust protocol must be self-validating. To ensure the integrity of the synthesized aryl phosphonate esters, the following analytical checkpoints must be met:

  • Reaction Monitoring: The disappearance of the starting aryl halide (Protocol A) or diaryliodonium salt (Protocol B) should be confirmed by GC-MS prior to work-up[9].

  • ³¹P NMR Spectroscopy (Critical Endpoint): Phosphorus NMR is the most definitive validation tool for these reactions. Symmetrical dialkyl aryl phosphonates typically exhibit a sharp singlet in the range of +15 to +25 ppm. Mixed alkyl aryl phosphonates will show a slight downfield shift depending on the electronic nature of the aryl ring[1][2]. The absence of a peak around +5 to +10 ppm confirms the complete consumption of the starting H-phosphonate diester.

  • HRMS Validation: High-Resolution Mass Spectrometry (ESI-TOF) must be used to confirm the exact mass of the product, ensuring that no dimerized byproducts (a common issue in cross-couplings of highly substituted arenes) have formed[3].

References

  • Comparison of different catalysts for arylphosphonate synthesis - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0hoy5VMXhyCvRGtz0KSygSpawYo2WwhIdi6wdWJ_s4lPki_xgAQKK6zVE3hmHRnL_h4BeYqousZJWZ6HDHZF_6IgXOi7q1mD3CyeTUkkWn9rAYs9wtnhuIfG93gj_Bn85Sn83I38JcsSM7oVwcrk1rG0zLwEvyuPiFz9aqNar4UgU26BYiTFm9AZxDKn7XvR3mDP0AdK0z7t6KMY=]
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  • Scalable synthesis of multi-substituted aryl-phosphonates: Exploring the limits of isoretical expansion and the synthesis of new triazene-based phosphonates - Taylor & Francis.[https://vertexaisearch.cloud.google.
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Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the purification of diethyl(3-chlorophenyl)phosphonate (CAS: 51872-24-3). As a Senior Application Scientist, I designed this guide for researchers and process chemists scaling up C–P cross-coupling (Hirao) or Michaelis-Arbuzov reactions.

This document bypasses generic advice to focus on the causality of purification mechanics. Every protocol provided here functions as a self-validating system, ensuring that you can dynamically verify the success of each step before proceeding to the next.

Purification Workflow Logic

The purification of arylphosphonates requires a multi-stage approach to address impurities with vastly different physicochemical properties (salts, volatile phosphites, and heavy metal complexes).

PurificationWorkflow Crude Crude Reaction Mixture (Phosphonate, Catalyst, Salts, Unreacted SM) Aqueous Aqueous Extraction (Removes Amine Salts & Water-Soluble Impurities) Crude->Aqueous Add H2O / EtOAc Distillation Vacuum Distillation (Removes Low-Boiling Phosphites & Solvents) Aqueous->Distillation Dry & Concentrate Organic Phase Chromatography Silica Gel Chromatography (Separates Aryl Halides & Metal Residues) Distillation->Chromatography High-Boiling Residue Pure Pure Diethyl(3-chlorophenyl)phosphonate (>98% Purity) Chromatography->Pure Elute with Hexane/EtOAc (1:1)

Workflow for the purification of diethyl(3-chlorophenyl)phosphonate crude mixtures.

Quantitative Impurity Matrix

To effectively separate the target molecule from the crude matrix, you must exploit the thermodynamic and chromatographic differentials outlined below.

ComponentMW ( g/mol )Boiling PointPolarity (TLC Rf)*Primary Removal Strategy
Diethyl(3-chlorophenyl)phosphonate 248.64~115–125 °C (0.5 mmHg)0.35Target Product
Diethyl phosphite (Reactant) 138.10~50 °C (2.0 mmHg)0.10Vacuum Distillation
1-Chloro-3-iodobenzene (Reactant) 238.45~230 °C (Atm)0.90Silica Chromatography
Triethylamine hydroiodide (Salt) 229.10N/A (Solid)BaselineAqueous Extraction
Palladium / Nickel residues VariesN/ABaselineScavengers / Silica

*Rf values are approximate, based on a 1:1 Hexanes/Ethyl Acetate mobile phase.

Troubleshooting & FAQs

Q1: My crude NMR shows a massive peak for unreacted diethyl phosphite. What is the most thermodynamically efficient way to remove it without degrading my product? Causality: Diethyl phosphite has a significantly lower boiling point than diethyl(3-chlorophenyl)phosphonate. Applying a high-vacuum short-path distillation effectively strips the volatile phosphite without subjecting the target arylphosphonate to prolonged thermal stress, which could otherwise lead to decomposition or transesterification. Actionable Advice: Perform a fractional vacuum distillation. At 0.5–2.0 mmHg, diethyl phosphite will distill off first. The target product will remain in the distillation flask or can be distilled at a much higher temperature (e.g., >115 °C at 0.5 mmHg) ()[1].

Q2: I am seeing a persistent yellow/brown tint in my isolated product, likely palladium catalyst carryover from the Hirao coupling. How do I break this coordination? Causality: Palladium species often coordinate strongly with the phosphoryl (P=O) oxygen, dragging heavy metal impurities through standard non-polar aqueous washes. Actionable Advice: Before chromatography, treat the organic phase with a metal scavenger (e.g., aqueous saturated sodium thiosulfate). During silica gel chromatography, the silica matrix will further arrest residual palladium salts, allowing the pure phosphonate to elute cleanly when using a gradient of hexanes to ethyl acetate ()[2].

Q3: How do I separate the unreacted aryl halide from the target phosphonate? Their Rf values seem uncomfortably close in non-polar solvents. Causality: While both molecules contain a chlorophenyl ring, the diethyl phosphonate group is highly polar and acts as a strong hydrogen bond acceptor. This creates a massive polarity differential on silica gel only when a polar modifier is introduced. Actionable Advice: Do not use an isocratic non-polar solvent. Start with 100% hexanes to rapidly elute the unreacted aryl halide and any biphenyl byproducts. Once the baseline is clear of UV-active non-polar spots, introduce a step-gradient up to 1:1 Hexanes/Ethyl Acetate to elute the diethyl(3-chlorophenyl)phosphonate ()[3].

Validated Experimental Methodologies

Protocol A: Aqueous Work-up & Catalyst Quenching

Self-Validation Checkpoint: The organic layer should transition from a cloudy suspension to a clear (though potentially colored) solution after the acid wash.

  • Dilution: Dilute the crude reaction mixture with 3 volumes of ethyl acetate (EtOAc) to decrease viscosity and precipitate insoluble salts (e.g., triethylamine hydroiodide).

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove precipitated salts and bulk palladium black.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 5% aqueous HCl (removes residual amine base).

    • Saturated aqueous NaHCO3 (neutralizes residual acid).

    • Saturated aqueous NaCl (brine) to pull residual water from the organic layer.

  • Drying: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Protocol B: Short-Path Vacuum Distillation (Forerun Removal)

Self-Validation Checkpoint: If the distillation head temperature exceeds 65 °C during the forerun, stop heating immediately; your vacuum is insufficient, risking target product co-distillation.

  • Setup: Transfer the concentrated crude oil to a round-bottom flask equipped with a short-path distillation head, a fraction cutter ("cow" apparatus), and a high-vacuum pump protected by a cold trap ()[2].

  • Degassing: Gradually apply vacuum (down to 0.5–2.0 mmHg) at room temperature for 15 minutes to remove residual EtOAc traces.

  • Forerun Elution: Gradually heat the oil bath. Collect the forerun fraction distilling between 40–60 °C (at 2.0 mmHg), which primarily consists of unreacted diethyl phosphite ()[1].

  • Residue Collection: Allow the distillation flask to cool under vacuum. The target diethyl(3-chlorophenyl)phosphonate remains in the distillation pot as a high-boiling residue.

Protocol C: Flash Column Chromatography

Self-Validation Checkpoint: TLC analysis of the early fractions (100% Hexanes) should show spots moving with the solvent front (Rf > 0.8), confirming the successful removal of the aryl halide before the product elutes.

  • Column Packing: Prepare a slurry of standard grade silica gel (230–400 mesh) in 100% hexanes and pack the column, ensuring a flat, even bed ()[1].

  • Loading: Dissolve the distillation residue in a minimum volume of dichloromethane (DCM) and carefully load it onto the silica bed ()[2].

  • Elution - Step 1 (Non-Polar): Elute with 2-3 column volumes of 100% hexanes to wash out unreacted 1-chloro-3-iodobenzene and non-polar biphenyl byproducts.

  • Elution - Step 2 (Gradient): Gradually increase the polarity to 1:1 Hexanes/Ethyl Acetate. Collect fractions (e.g., 15-20 mL each) ()[3].

  • Analysis: Analyze fractions via TLC (UV active, Rf ~0.35 in 1:1 Hexanes/EtOAc). Pool the pure fractions and concentrate via rotary evaporation to yield the pure colorless to pale-yellow oil.

References

  • [4] Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • [3] Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. MDPI (Molecules). Available at:[Link]

  • [1] Organic Syntheses Procedure: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Available at: [Link]

Sources

Controlling Z/E selectivity when using diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: Diethyl (3-chlorophenyl)phosphonate

Core Concept: The Selectivity Landscape

You are working with diethyl (3-chlorophenyl)phosphonate , a "stabilized" phosphonate reagent. In the Horner-Wadsworth-Emmons (HWE) reaction, the nature of the phosphonate ester groups (diethyl) and the stabilizing group (3-chlorophenyl) dictates the stereochemical outcome.

  • Default Behavior: High E-Selectivity (Thermodynamic Control) .

  • Mechanism: The reaction proceeds via an oxaphosphetane intermediate.[1] With diethyl groups, the elimination step is slower than the initial addition. This allows the intermediate to equilibrate (reverse back to starting materials and re-form) into the thermodynamically more stable trans-configuration before collapsing to the alkene.

  • The "3-Chloro" Effect: The chlorine atom is an Electron Withdrawing Group (EWG) on the aromatic ring. This increases the acidity of the benzylic proton and stabilizes the carbanion. Implication: The anion is less nucleophilic than a non-substituted benzyl phosphonate, potentially requiring longer reaction times or warmer temperatures, which further favors E-selectivity.

Selectivity Decision Tree (Mechanism)

The following diagram illustrates the bifurcation between Kinetic (Z) and Thermodynamic (E) pathways.

HWE_Selectivity Start Reagents (Phosphonate + Base) Anion Carbanion Formation (Stabilized by 3-Cl-Ph) Start->Anion Deprotonation Betaine_Syn Syn-Betaine / Oxaphosphetane (Kinetic Intermediate) Anion->Betaine_Syn Kinetic Attack (Fastest) Betaine_Anti Anti-Betaine / Oxaphosphetane (Thermodynamic Intermediate) Anion->Betaine_Anti Thermodynamic Equilibration Aldehyde Aldehyde Addition Betaine_Syn->Anion Reversibility (Equilibration) Z_Alkene Z-Alkene (Cis) (Kinetic Product) Betaine_Syn->Z_Alkene Fast Elimination (Irreversible) E_Alkene E-Alkene (Trans) (Thermodynamic Product) Betaine_Anti->E_Alkene Elimination

Caption: Pathway bifurcation. To get E-alkenes, you must maximize the "Reversibility" loop. To get Z-alkenes, you must accelerate "Fast Elimination" before equilibration occurs.

Troubleshooting & Optimization Protocols
Scenario A: "I need maximum E-selectivity (>98:2), but I'm seeing Z-impurities."

Diagnosis: The reaction is likely "leaking" through the kinetic pathway. This happens if the intermediate eliminates too quickly or if the reaction is quenched before equilibration is complete.

Protocol: The Thermodynamic Push

  • Solvent: Switch to THF or DME (Solvents that coordinate cations well).

  • Base: Use NaH (Sodium Hydride).[2] The Sodium cation coordinates less tightly than Lithium, but sufficiently to allow reversibility.

  • Temperature: Run the reaction at 0°C to Room Temperature (RT) . Do not cool to -78°C, as cold temperatures trap the kinetic (Z) intermediate.

  • Additives (Advanced): If selectivity remains low, adopt Masamune-Roush conditions .

Masamune-Roush Protocol (High E-Selectivity):

  • Reagents: LiCl (anhydrous), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Why: LiCl increases the acidity of the phosphonate and the mild base (DBU) prevents side reactions. The Lithium cation stabilizes the intermediate chelate, ensuring thermodynamic equilibration.

  • Step-by-Step:

    • Suspend LiCl (1.2 eq, dry) in MeCN or THF.

    • Add Diethyl (3-chlorophenyl)phosphonate (1.0 eq) and DBU (1.2 eq). Stir 15 min at RT.

    • Add Aldehyde (1.0 eq).

    • Monitor by TLC/NMR.

Scenario B: "I desperately need the Z-isomer (Cis), but I cannot change the reagent."

Diagnosis: You are fighting the natural thermodynamics of the reagent. Diethyl phosphonates are bad at making Z-alkenes. (Usually, one would switch to Still-Gennari reagents—trifluoroethyl phosphonates—to achieve this).

Workaround: The Kinetic Trap (The "Hacker" Method) To force Z-selectivity with a diethyl reagent, you must stop the equilibration. You need a base with a non-coordinating cation (Potassium) and a crown ether to sequester that cation, making the anion "naked" and highly reactive, forcing immediate elimination.

Protocol: Kinetic Control

  • Base: KHMDS (Potassium hexamethyldisilazide).

  • Additive: 18-Crown-6 (Sequesters K+).

  • Temperature: -78°C (Critical).

  • Solvent: THF .

Step-by-Step:

  • Dissolve 18-Crown-6 (1.5 eq) and Diethyl (3-chlorophenyl)phosphonate (1.0 eq) in THF. Cool to -78°C.[3]

  • Add KHMDS (1.1 eq) dropwise. Stir for 30 mins.

  • Add Aldehyde (1.0 eq) slowly (pre-cooled in THF).

  • Quench Cold: Pour the reaction mixture while still at -78°C into saturated NH4Cl. Do not let it warm up before quenching, or it will isomerize to E.

Comparative Data: Conditions vs. Selectivity

The following table summarizes expected outcomes based on reaction parameters for stabilized ylides (like your 3-chlorophenyl reagent).

GoalBaseSolventTempAdditiveExpected E:Z Ratio
Standard (E) NaHTHF0°C

RT
None90:10 to 95:5
Max E (Thermo) DBUMeCNRTLiCl>98:2
Mixed LiHMDSTHF-78°CNone80:20
Forced Z (Kinetic) KHMDSTHF-78°C18-Crown-640:60 to 20:80 *

*Note: Even with forcing conditions, diethyl phosphonates rarely achieve >90% Z-selectivity. If you need >95% Z, you must switch to the Still-Gennari reagent (bis(2,2,2-trifluoroethyl) phosphonate).

Frequently Asked Questions (FAQ)

Q1: The reaction is extremely slow. Is the 3-Chloro group responsible? A: Yes. The 3-chlorophenyl group stabilizes the carbanion, making it a weaker nucleophile than a standard benzyl phosphonate.

  • Fix: Increase concentration (to 0.5 M) or gently heat (reflux in THF). Note that heating favors the E-isomer, which is usually desired anyway.

Q2: I see a third spot on TLC that isn't starting material or product. What is it? A: This is likely the


-hydroxy phosphonate intermediate  (the protonated betaine).
  • Cause: The elimination step is stalled.

  • Fix: If you want the alkene, you can force elimination by adding a stronger base (like tBuOK) or heating the mixture.

Q3: Can I use Ethanol as a solvent? A: Generally, no. While HWE can tolerate protic solvents better than Wittig, ethanol can interfere with the base (if using hydrides/amides) or participate in transesterification. Stick to aprotic solvents (THF, DME, MeCN, Toluene) for predictable selectivity.

References
  • Maryanoff, B. E., & Reitz, A. B. (1989).[4] The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. [Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters.[5] Tetrahedron Letters, 25(21), 2183–2186. [Link]

  • Still, W. C., & Gennari, C. (1983).[6] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1][3][5][7][8] Tetrahedron Letters, 24(41), 4405–4408. [Link]

Sources

Technical Support: Stability & Storage of Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with Diethyl(3-chlorophenyl)phosphonate . It is designed to address the specific stability challenges of aryl phosphonate esters, providing mechanistic insights, actionable storage protocols, and troubleshooting workflows.

Case ID: STORAGE-3-CP-DE Compound Class: Aryl Phosphonate Ester Primary Hazard: Hydrolytic Degradation Criticality: High (Stoichiometry-sensitive applications, e.g., Horner-Wadsworth-Emmons)

The Mechanism of Failure: Why Hydrolysis Occurs

To prevent degradation, one must understand the enemy. Phosphonate esters are thermodynamically stable but kinetically labile in the presence of moisture, particularly under acidic or basic catalysis.

The Hydrolysis Pathway: Unlike carboxylic esters, phosphonate hydrolysis is driven by nucleophilic attack at the phosphorus center.[1] For diethyl esters, the presence of the electron-withdrawing 3-chlorophenyl group increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water than a simple alkyl phosphonate.

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise hydrolysis from the diester to the phosphonic acid. Note that the mono-ester intermediate is often the primary impurity found in stored samples.

HydrolysisPathway cluster_legend Degradation Risk Diester Diethyl(3-chlorophenyl)phosphonate (Active Reagent) 31P NMR: ~16-18 ppm TS1 Pentacoordinate Intermediate Diester->TS1 Nucleophilic Attack (P) Water + H2O (Atmospheric Moisture) Water->TS1 Monoester Ethyl hydrogen (3-chlorophenyl)phosphonate (Primary Impurity) TS1->Monoester - EtOH Acid (3-Chlorophenyl) phosphonic acid (Final Degradant) Monoester->Acid + H2O / - EtOH (Slower Step)

Figure 1: Stepwise hydrolysis pathway of diethyl(3-chlorophenyl)phosphonate. The first hydrolysis step to the monoester is the most common storage failure mode.

Storage Protocol: The "Zero-Moisture" Standard

Standard fridge storage is insufficient. The following protocol guarantees long-term stability (>12 months).

Phase A: Container Selection
Container TypeSuitabilityTechnical Note
Borosilicate Glass Vial Recommended Inert to phosphonates. Must be amber if light sensitivity is a concern (though minimal for this compound).
Plastic (PP/PE) Avoid Permeable to moisture over time; plasticizers may leach.
Sure-Seal™ / Septum Critical Use PTFE-faced silicone septa. Avoid rubber-only septa which degrade and release particulates.
Phase B: The Inert Gas Blanket (Argon vs. Nitrogen)

Argon is superior.

  • Reasoning: Argon is heavier than air. When you flush a vial, Argon settles as a "blanket" over the liquid surface, physically displacing the lighter air/moisture layer. Nitrogen mixes more readily with air and requires a more vigorous purge to be effective.

Phase C: Temperature Control
  • Optimal: -20°C (Freezer)

  • Acceptable: 2–8°C (Refrigerator)

  • Critical Rule: Warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture instantly onto the reagent surface. This water initiates the hydrolysis cycle described in Figure 1.

Troubleshooting & FAQs

Direct answers to common researcher observations.

Q: I see a slight viscosity increase or white precipitate. Is my compound ruined?

A: Likely, yes.

  • Diagnosis: The diester is typically a clear, colorless to pale yellow oil. The hydrolysis products (mono-ester and phosphonic acid) are often solids or highly viscous gums due to hydrogen bonding.

  • Action: Do not use for stoichiometry-sensitive reactions (e.g., HWE). Perform a Purity Check (see Section 4).

Q: Can I store the compound in solution to prevent hydrolysis?

A: Yes, but solvent choice is critical.

  • Recommended: Anhydrous Toluene or THF. Store over activated 4Å molecular sieves.

  • Avoid: Chloroform or Dichloromethane (DCM).

    • Reason: Halogenated solvents can become acidic over time (forming HCl), which catalyzes phosphonate hydrolysis. If you must use DCM, filter through basic alumina first to remove acid traces.

Q: How do I re-purify a degraded sample?

A: Distillation is preferred over chromatography.

  • Method: High-vacuum distillation (Kugelrohr or short-path).

  • Why not Silica Gel? Standard silica gel is slightly acidic (pH ~5-6). This acidity can catalyze further hydrolysis of the ester during the column run.[2]

  • If Chromatography is necessary: Use Neutral Alumina or pre-wash the silica with 1% Triethylamine/Hexane to neutralize acidity.

Experimental Procedures

Protocol 1: The "Gold Standard" Purity Check (31P NMR)

Proton NMR is often insufficient because the ethyl peaks of the diester and monoester overlap significantly.

  • Preparation: Dissolve ~20 mg of sample in 0.6 mL CDCl₃ (ensure solvent is dry; acid in CDCl₃ shifts peaks).

  • Acquisition: Run a proton-decoupled 31P NMR (typically >100 scans for high signal-to-noise).

  • Interpretation:

SpeciesChemical Shift (δ ppm)Multiplicity (Decoupled)
Diethyl(3-chlorophenyl)phosphonate ~16.0 – 18.0 Singlet
Mono-ethyl ester (Impurity)~18.5 – 21.0Singlet (broad)
Phosphonic Acid (Degradant)~22.0 – 26.0Singlet (broad)
Phosphate (Oxidation impurity)~ -1.0 – 5.0Singlet

Note: Shifts vary slightly with concentration and pH. The key is the appearance of new downfield peaks relative to the main diester peak.

Protocol 2: Emergency Drying of Wet Material

If the sample has absorbed moisture but is not yet hydrolyzed (confirmed by NMR).

  • Dissolve: Dilute the oil in anhydrous Toluene (10 mL per gram).

  • Dry: Add activated 4Å Molecular Sieves (powdered is faster, beads are easier to remove) and let stand for 12 hours under Argon.

  • Filter: Filter under an inert atmosphere (Schlenk frit) or through a syringe filter.

  • Concentrate: Remove solvent via rotary evaporation, then high vacuum (<1 mbar) for 4 hours.

  • Store: Immediately backfill with Argon and seal.

Decision Tree: Storage Workflow

Use this logic flow to determine the immediate action for your sample.

StorageWorkflow Start Received/Synthesized Diethyl(3-chlorophenyl)phosphonate Check Perform 31P NMR Start->Check Clean Single Peak (~17 ppm) Check->Clean Pure Dirty Multiple Peaks (Downfield impurities) Check->Dirty Impure ActionClean 1. Transfer to Amber Glass 2. Flush with Argon 3. Seal with Parafilm 4. Store at -20°C Clean->ActionClean ActionDirty Is impurity > 5%? Dirty->ActionDirty Purify Vacuum Distillation (Avoid Acidic Silica) ActionDirty->Purify Yes UseAsIs Use with Stoichiometry Correction (Risk High) ActionDirty->UseAsIs No (Non-critical app)

Figure 2: Decision matrix for handling incoming or stored phosphonate samples.

References

  • Kégl, T., et al. (2021). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 26(9), 2840. Link

    • Supports the mechanism of acid/base catalyzed hydrolysis and reactivity orders.[3]

  • BenchChem Technical Support. (2025). "Stability of Phosphonic Acid Esters in Aqueous Solutions." Link

    • Provides data on pH sensitivity and general storage guidelines for phosphon
  • Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents." Link

    • Source for inert gas blanketing and Sure-Seal cap protocols.

  • Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR." Link

    • Reference for 31P NMR chemical shift ranges and impurity detection.
  • Organic Syntheses. "Diethyl (dichloromethyl)phosphonate." Org. Synth.Link

    • Provides purification context (distillation vs. chromatography)

Sources

Technical Support Center: Phosphonate Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Operator: Senior Application Scientist Ticket ID: P-SYNTH-001 Subject: Minimizing Side Reactions in C–P Bond Formation and Olefination

Mission Statement

Welcome to the Phosphonate Synthesis Support Center. Unlike generic organic chemistry guides, this module addresses the specific "pain points" of phosphonate chemistry: the competition between kinetic and thermodynamic pathways, the "sticky" nature of phosphorus intermediates, and the silent failures of catalyst poisoning.

Our goal is to transition your workflow from "trial-and-error" to predictable precision .

Module 1: The Michaelis-Arbuzov Rearrangement (C(sp³)–P Formation)[1]

Context: The Arbuzov reaction is the workhorse for creating phosphonates, but it is plagued by the "Perkow Competition"—a pathway that destroys your desired C–P bond in favor of a C–O–P vinyl phosphate.

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
Product contains vinyl phosphate (detected via ³¹P NMR) Perkow Reaction Reaction with

-haloketones or

-haloaldehydes favors O-attack over C-attack due to hard/soft acid-base mismatch.
Switch Reagents: Use silylated phosphites (e.g., TMSO-P(OR)₂) which are softer nucleophiles, or lower the temperature.
Reaction stalls at ~50% conversion Product Inhibition The alkyl halide byproduct (R'-X) is competing with the starting material for the phosphite.Continuous Removal: Equip the flask with a distillation head to remove the volatile R'-X byproduct as it forms.
Violent exotherm followed by polymerization Uncontrolled Initiation Accumulation of intermediates followed by a "runaway" dealkylation.Dosing Control: Add the phosphite dropwise to the hot alkyl halide, rather than mixing all at once and heating.
FAQ: Arbuzov Logic

Q: "I see a peak at -5 ppm in my ³¹P NMR. Is this my phosphonate?" A: No. That is likely a phosphate species (Arbuzov byproduct or hydrolysis).

  • Phosphonates (C-P): Typically appear between 10 ppm and 30 ppm .

  • Phosphates (C-O-P): Typically appear between -5 ppm and 5 ppm .

  • Vinyl Phosphates (Perkow): Often shifted slightly upfield from standard phosphates.

Q: "Can I use catalytic Lewis Acids?" A: Yes. Adding ZnI₂ (5-10 mol%) allows the reaction to proceed at lower temperatures, significantly reducing elimination side reactions.

Visual Workflow: Arbuzov vs. Perkow

Arbuzov_Perkow Start Trialkyl Phosphite + Alpha-Halo Ketone Inter_A Phosphonium Intermediate (C-Attack) Start->Inter_A Soft Nucleophile (Kinetic) Inter_P Oxy-Phosphonium (O-Attack) Start->Inter_P Hard Nucleophile (Thermodynamic) Prod_Arbuzov Beta-Ketophosphonate (Target: C-P Bond) Inter_A->Prod_Arbuzov Dealkylation Prod_Perkow Vinyl Phosphate (Side Product: C-O-P) Inter_P->Prod_Perkow Rearrangement

Caption: The bifurcation of the phosphite attack. Controlling temperature and steric bulk directs the pathway toward the Arbuzov (green) and away from the Perkow (red).

Module 2: Horner-Wadsworth-Emmons (HWE) Olefination

Context: HWE is preferred over Wittig for its ability to yield E-alkenes and the water-solubility of its byproducts. However, obtaining Z-alkenes or preventing base-mediated hydrolysis requires specific modifications.

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
Poor E/Z Selectivity (Mixture of isomers) Thermodynamic Failure Incomplete equilibration of the betaine intermediate.Solvent/Base Switch: Use NaH in THF (standard) for E-selective. Ensure the reaction warms fully to RT to allow equilibration.
Low Yield with Base-Sensitive Aldehydes Cannizzaro/Aldol Strong bases (NaH, LiHMDS) are triggering side reactions on the aldehyde.Masamune-Roush Conditions: Use LiCl + DBU or LiCl + DIPEA . The Li+ chelates the phosphonate, increasing acidity so a weaker base works.
Need Z-Alkene, but getting E-Alkene Wrong Reagent Standard HWE inherently favors E.Still-Gennari Modification: Use trifluoroethyl phosphonates + KHMDS/18-crown-6 .[1][2] The electron-withdrawing groups accelerate elimination, freezing the kinetic Z product.
FAQ: Stereocontrol

Q: "Why does the Still-Gennari modification work?" A: It relies on kinetic control . The electron-withdrawing trifluoroethyl groups make the phosphonate carbanion less stable and the elimination step faster. The reaction eliminates before the intermediate can rotate into the thermodynamically stable E-conformation.

Q: "My phosphonate ester hydrolyzed during the reaction." A: This happens if your solvent is "wet" (contains water). The hydroxide generated from water + base will attack the phosphorus center.

  • Protocol: Dry THF over molecular sieves (3Å) for 24h.

  • Test: Add a drop of benzophenone indicator; if it doesn't turn blue/purple with Na, your solvent is wet.

Visual Workflow: HWE Decision Tree

HWE_Selectivity Start Target Alkene Geometry? E_Alkene E-Alkene (Trans) Start->E_Alkene Thermodynamic Z_Alkene Z-Alkene (Cis) Start->Z_Alkene Kinetic Cond_Standard Standard HWE (NaH/THF or NaOEt/EtOH) E_Alkene->Cond_Standard Cond_Still Still-Gennari (Trifluoroethyl phosphonate + KHMDS / 18-crown-6) Z_Alkene->Cond_Still High Selectivity Cond_Ando Ando Modification (Diaryl phosphonate + NaH / NaI) Z_Alkene->Cond_Ando Alternative Cond_Sensitive Base Sensitive? (Epimerizable Aldehydes) Cond_Standard->Cond_Sensitive Cond_Masamune Masamune-Roush (LiCl + DBU/DIPEA) Cond_Sensitive->Cond_Masamune Yes

Caption: Select the correct reagent system to dictate stereochemical outcome. Standard conditions favor E-alkenes; fluorinated phosphonates favor Z-alkenes.

Module 3: Hirao Cross-Coupling (C(sp²)–P Formation)

Context: Creating aryl-phosphonates requires Pd-catalysis (Hirao coupling).[3][4][5][6][7] The side reaction here is often a "silent failure" where the catalyst dies before the bond forms.

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
No Product, only reduced Arene (Ar-H) Hydrodehalogenation The P(III) reagent (H-phosphonate) acts as a hydride source, reducing the Pd-Ar intermediate.Change Solvent/Base: Switch to Acetonitrile or DMF . Avoid ethanol. Use Et₃N or DIPEA to buffer the system.
Catalyst turns black immediately (Pd Black) Ligand Oxidation The phosphite reagent oxidizes the phosphine ligands on the Pd, causing it to crash out.Use Robust Catalysts: Switch from Pd(PPh₃)₄ to Pd(OAc)₂ + dppf . The bidentate dppf ligand is more resistant to displacement and oxidation.
Low Conversion of Aryl Chlorides Oxidative Addition Failure Aryl chlorides are too unreactive for standard Hirao conditions.Add Iodide Source: Add catalytic NaI or KI to generate the aryl iodide in situ (Finkelstein-type assistance).
Module 4: Purification & Stability

Context: Phosphonates are polar and often "streak" on silica gel, making separation from impurities difficult.

Purification Protocol
  • The "Acidic Silica" Trap: Silica gel is slightly acidic. This can hydrolyze sensitive phosphonate esters during slow columns.

    • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in your eluent to neutralize acidic sites.

  • Visualization: Phosphonates absorb weakly in UV.

    • Fix: Use KMnO₄ stain (oxidizes C-H bonds next to P) or Iodine chamber.

  • Distillation: Many simple alkyl phosphonates are distillable.

    • Fix: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) to separate product from non-volatile polymeric side products.

References
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[8] A useful modification of the Horner-Emmons olefination.[2][8][9][10] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Blanchet, J., & Bonin, M. (2002). Masamune-Roush conditions for the Horner-Wadsworth-Emmons reaction.[11] Organic Syntheses, 79, 146. Link

  • Belabassi, Y., et al. (2008). Improved Synthesis of Aryl and Heteroaryl Phosphonates via Palladium-Catalyzed Coupling.[6] Journal of Organic Chemistry, 73(17), 6691–6697. Link

Sources

Technical Support Center: Vacuum Distillation of Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purification Challenge

Diethyl(3-chlorophenyl)phosphonate (CAS: 58571-09-4 / Derivative of 1754-49-0) is a high-boiling organophosphorus intermediate, typically synthesized via Pd-catalyzed Hirao coupling or Ni-catalyzed Michaelis-Arbuzov reaction .

The critical challenge in isolating this compound is its thermal sensitivity at atmospheric pressure and its tendency to retain unreacted aryl halides or phosphite reagents. This guide replaces generic advice with a precision-engineered protocol designed to maximize purity (>98%) while preventing thermal decomposition.

Part 1: Pre-Distillation Assessment (FAQ)

Q: What are the critical physical properties I need to know before starting? A: You are dealing with a viscous, high-boiling oil.

  • Boiling Point (Est.): ~135–145°C at 1.0 mmHg (approx. 1.3 mbar).

    • Note: The non-chlorinated analog (diethyl phenylphosphonate) boils at 118°C @ 1.5 mmHg. The chlorine substituent increases the boiling point by approximately 15–20°C.

  • Thermal Limit: Avoid pot temperatures exceeding 180°C for prolonged periods to prevent phosphonate ester hydrolysis or transesterification by-products.

Q: My crude reaction mixture is dark black. Can I distill directly? A: No. If you used a Palladium or Nickel catalyst (common in Hirao/Arbuzov syntheses), the "black" is colloidal metal.

  • Risk: Metal residues can act as hot-spots causing rapid decomposition or "bumping" during distillation.

  • Solution: Perform a filtration through a Celite® pad (diatomaceous earth) followed by a solvent wash (EtOAc or DCM) and rotary evaporation before loading the still pot.

Q: What vacuum depth is strictly required? A: You need a High Vacuum setup.

  • Requirement: < 2.0 mmHg (< 2.6 mbar).

  • Why: At standard water-aspirator pressures (~20 mmHg), the boiling point would exceed 200°C, crossing the thermal decomposition threshold of the ethyl ester groups.

Part 2: The Distillation Protocol (Step-by-Step)

Phase 1: Setup & Degassing
  • Apparatus: Short-path distillation head (minimizes thermal residence time) or a Vigreux column (if starting material content is >10%).

  • Flask Size: The liquid should fill 50–60% of the round-bottom flask.

  • Stirring: Use a large, egg-shaped magnetic stir bar. Vigorous stirring is non-negotiable to prevent local overheating.

  • Degassing: Apply vacuum gradually at room temperature to remove residual synthesis solvents (toluene/acetonitrile).

Phase 2: Fractionation Strategy

Use the following thermal cut-offs to isolate your product.

FractionComponentApprox.[1][2][3][4][5][6][7][8][9][10][11] Vapor Temp (at 1.0 mmHg)Visual CueAction
F1 Phosphite Reagents (Diethyl/Triethyl phosphite)40°C – 60°CClear, mobile liquidDiscard (Chemical Waste)
F2 Aryl Halide (1-bromo-3-chlorobenzene)80°C – 100°CClear liquid, distinct smellKeep separate (Recycle)
F3 Intermediate Cut 100°C – 130°CStreaky/Oily distillateCollect & redistill if volume is high
F4 TARGET PRODUCT 135°C – 145°C Viscous, colorless/pale oil Collect (Main Fraction)
Pot Residue >180°C (Pot Temp)Black/Brown tarStop heating immediately
Phase 3: Visualization of the Workflow

DistillationWorkflow Crude Crude Reaction Mixture (Dark/Black Oil) Filter Celite Filtration (Remove Pd/Ni Catalyst) Crude->Filter 1. Clarify Rotovap Rotary Evaporation (Remove Solvents) Filter->Rotovap 2. Concentrate VacDist High Vacuum Distillation (< 2 mmHg) Rotovap->VacDist 3. Load Pot F1 Fraction 1: Phosphites (40-60°C) VacDist->F1 Volatiles F2 Fraction 2: Aryl Halides (80-100°C) VacDist->F2 Unreacted SM Product Product: Diethyl(3-chlorophenyl)phosphonate (135-145°C) VacDist->Product Main Cut

Caption: Logical workflow for the purification of aryl phosphonates, emphasizing catalyst removal prior to heating.

Part 3: Troubleshooting (Technical Q&A)

Issue 1: "The temperature is rising, but no distillate is coming over."

  • Diagnosis: Insufficient insulation or "Reflux Wall." The vapor is condensing on the upper walls of the flask before reaching the distillation head.

  • Fix: Wrap the distillation head and the upper half of the flask with aluminum foil or glass wool. This adiabatic shielding pushes the vapor front into the condenser.

Issue 2: "My vacuum gauge reads 0.5 mmHg, but the product isn't boiling until 170°C."

  • Diagnosis: False vacuum reading. The pressure at the pump is 0.5 mmHg, but the pressure in the flask is higher due to narrow tubing or restrictions (conductance loss).

  • Fix:

    • Check for "star cracks" in the glassware.

    • Ensure vacuum hoses are thick-walled and short (< 1 meter).

    • Apply vacuum grease to all joints.

Issue 3: "The product distilled over, but it turned yellow/orange overnight."

  • Diagnosis: Acid-catalyzed hydrolysis. Trace amounts of acid (HCl or HBr by-products from the coupling reaction) distilled over with the product.

  • Fix:

    • Prevention: Wash the crude organic phase with saturated NaHCO₃ (Sodium Bicarbonate) prior to the initial concentration.

    • Remediation: Store the distilled product over activated 4Å molecular sieves to scavenge moisture and stabilize the ester.

Issue 4: "I cannot separate the starting aryl halide from the product."

  • Diagnosis: Azeotrope formation or insufficient theoretical plates.

  • Fix: Switch from a simple short-path head to a Vigreux column (10–20 cm). The indentations increase surface area for vapor-liquid equilibrium, significantly improving separation efficiency between the halide (BP ~90°C) and phosphonate (BP ~140°C).

References

  • Hirao, T., et al. (1981). "Novel Synthesis of Dialkyl Arenephosphonates." Synthesis, 1981(1), 56-57.[12]

  • Kalek, M., & Stawinski, J. (2008). "Pd(0)-Catalyzed Phosphorus-Carbon Bond Formation: Mechanistic Studies." Organometallics, 27(22), 5876–5888.

  • Sigma-Aldrich. (n.d.). "Diethyl phenylphosphonate Product Specification & Safety Data."

  • Keglevich, G., et al. (2014). "A 'green' variation of the Hirao reaction: P-C coupling under microwave conditions." RSC Advances, 4, 22808-22816.

Sources

Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR of Diethyl (3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR spectral characteristics of diethyl (3-chlorophenyl)phosphonate , a key organophosphorus intermediate. It synthesizes experimental data from recent palladium-catalyzed cross-coupling studies (Hirao reaction) and provides a comparative analysis against structural isomers to aid in precise identification.

Executive Summary

Diethyl (3-chlorophenyl)phosphonate (CAS: 15083-65-5) is a meta-substituted aryl phosphonate ester used as a building block in the synthesis of bioactive aminophosphonates and enzyme inhibitors. Accurate identification relies on distinguishing its asymmetric aromatic substitution pattern from its symmetric para-isomer and sterically congested ortho-isomer.

Key Spectral Identifiers:

  • 
    P NMR:  A singlet resonance at δ 16.5 – 17.4 ppm , distinct from phosphate esters (δ -5 to 0 ppm).
    
  • 
    H NMR:  A diagnostic doublet of triplets (dt)  or doublet of doublets for the proton at the 2-position (isolated between P and Cl), typically the most downfield aromatic signal.
    
  • 
    C NMR:  Large C-P coupling constants (
    
    
    
    Hz) for the ipso-carbon, with significant meta-coupling effects from the chlorine substituent.

Structural Analysis & Theoretical Grounding

The compound consists of a benzene ring substituted at the 1-position with a diethyl phosphonate group [


] and at the 3-position with a chlorine atom.
  • Electronic Effects: The phosphonate group is an Electron Withdrawing Group (EWG) via induction (-I) and resonance (-R), strongly deshielding ortho protons. Chlorine is EWG via induction but Electron Donating via resonance (+R), though induction dominates at the meta position.

  • Spin Systems:

    • Ethyl Group:

      
       system coupled to Phosphorus (
      
      
      
      P, spin 1/2), resulting in a triplet (CH
      
      
      ) and a quintet-like multiplet (CH
      
      
      , due to
      
      
      ).
    • Aromatic Ring: ABCD spin system coupled to Phosphorus. The lack of symmetry distinguishes it from the

      
       system of the 4-chloro isomer.
      

Experimental Spectral Data

The following data is synthesized from high-field NMR studies (400 MHz, CDCl


) of purified samples obtained via Pd-catalyzed coupling.
Table 1: H NMR Chemical Shifts (400 MHz, CDCl )
PositionShift (δ ppm)MultiplicityIntegrationCoupling Constants (

Hz)
Assignment Logic
Ar-H2 7.78 - 7.82 dt / d1H

Ortho to P, isolated by Cl. Most deshielded.
Ar-H6 7.70 - 7.75 ddd / m1H

Ortho to P, adjacent to H5.
Ar-H4 7.50 - 7.55 m1H--Para to P, Ortho to Cl.
Ar-H5 7.40 - 7.45 td / m1H

Meta to P and Cl.
P-O-CH

4.05 - 4.15 m (quintet)4H

Diastereotopic methylene protons.[1]
CH

1.30 - 1.35 t6H

Methyl protons.

Note: The "dt" multiplicity for H2 is characteristic; the large doublet splitting arises from


P coupling (

), while the triplet arises from small meta-coupling to H4/H6.
Table 2: C NMR Chemical Shifts (100 MHz, CDCl )
CarbonShift (δ ppm)Multiplicity (

)
Assignment
C1 (Ipso) ~130.0 - 132.0 d (

Hz)
Direct P-attachment (Large coupling).
C3 (C-Cl) 134.7 d (

Hz)
Meta to P, substituted by Cl.
C2 (Ortho) 132.4 d (

Hz)
Ortho to P and Cl.
C6 (Ortho) 131.0 - 132.0 d (

Hz)
Ortho to P.
C4/C5 128.0 - 130.0 d (

Hz)
Remote aromatics.
O-CH

62.1 d (

Hz)
Methylene of ester.
CH

16.3 d (

Hz)
Methyl of ester.
Table 3: P NMR Chemical Shift[2][3][4][5][6]
CompoundShift (δ ppm)Reference
Diethyl (3-chlorophenyl)phosphonate 16.5 – 17.4 [1], [2]
Diethyl phenylphosphonate (Analog)18.8[3]
Diethyl (4-chlorophenyl)phosphonate (Isomer)18.1 - 18.5[1]

Comparative Analysis: Target vs. Isomers

Distinguishing the 3-chloro isomer from the 4-chloro or unsubstituted analogs is critical during synthesis optimization (e.g., checking regioselectivity).

Feature3-Chlorophenyl (Meta) 4-Chlorophenyl (Para) Phenyl (Unsubstituted)
Symmetry Asymmetric Symmetric (

)
Symmetric

H Aromatic Region
Complex 4-spin system. H2 is a distinct isolated signal downfield.Two distinct multiplets (roofing effect). Integration 2:2.Three sets of peaks (2:1:2 integration).

P Shift
~17.0 ppm ~18.3 ppm ~18.8 ppm
Diagnostic Signal H2 (δ 7.8) shows large

but no large ortho

.
All protons show large ortho

couplings.
Para proton (H4) is a triplet at ~7.5 ppm.[2]

Experimental Protocol: Sample Preparation

To ensure resolution of the fine splitting (especially


), follow this protocol:
  • Solvent: Use CDCl

    
      (Deuterated Chloroform) with 0.03% TMS. Avoid DMSO-d
    
    
    
    unless solubility is an issue, as viscosity broadens peaks and obscures small couplings.
  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent. High concentrations (>50 mg) can cause viscosity broadening.

  • Acquisition:

    • 
      H:  16 scans, 2-second relaxation delay.
      
    • 
      P:  Run proton-decoupled  (
      
      
      
      P{
      
      
      H}) to observe a clean singlet. If coupled, the signal will be a complex multiplet (septet of multiplets).
    • 
      C:  Minimum 512 scans due to the lower sensitivity and splitting of signals into doublets (reducing peak height).
      

Synthesis & Verification Workflow

The following diagram outlines the typical generation of this compound via the Hirao reaction and the logic flow for NMR verification.

G Start Start: 1-Chloro-3-iodobenzene Reaction Hirao Cross-Coupling (100°C, 24h) Start->Reaction Reagents Reagents: Diethyl phosphite, Pd(OAc)2, Base (Cs2CO3) Reagents->Reaction Crude Crude Mixture: Product + Ph3PO + Homocoupling Reaction->Crude Purification Flash Chromatography (Hexane/EtOAc) Crude->Purification NMR_Check NMR Verification Purification->NMR_Check Decision 31P Signal? NMR_Check->Decision Product Target: Diethyl (3-chlorophenyl)phosphonate (31P: 17.4 ppm) Decision->Product Singlet ~17 ppm Impurity Impurity: Diethyl phosphite (31P: ~8 ppm) or Oxide Decision->Impurity Doublet or <10 ppm

Caption: Workflow for the synthesis and spectral verification of diethyl (3-chlorophenyl)phosphonate, highlighting the critical 31P NMR checkpoint.

References

  • Luo, Y., & Wu, J. (2023). Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids. The Journal of Organic Chemistry , 88(16), 11450–11462. (Data for compounds 4j and 4k). Link

  • Jabłońska-Wawrzycka, A., et al. (2023).[2][3] Transition metal-free, photoredox-catalyzed phosphonation of aryl halides. RSC Advances , 13, 25000-25010. (Spectral data for Compound 31). Link

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities and Solvents. Accessed 2024.[4] Link

  • Kalek, M., et al. (2008).[5] Pd(0)-Catalyzed Cross-Coupling of H-Phosphonate Diesters. Organic Letters , 10(20), 4637–4640. (General Hirao coupling protocols). Link

Sources

31P NMR Characterization of Diethyl(3-chlorophenyl)phosphonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation of diethyl(3-chlorophenyl)phosphonate (CAS: 123415-71-6 / 3167-63-3 analog) using Phosphorus-31 Nuclear Magnetic Resonance (


P NMR). While Proton (

H) and Carbon-13 (

C) NMR are standard, they often suffer from spectral congestion and complex coupling patterns in aryl phosphonates. This guide demonstrates why

P NMR is the superior method for rapid identification, purity assessment, and isomeric differentiation (specifically vs. the 4-chloro analog), supported by experimental data and mechanistic insights.
Technical Rationale: Why 31P NMR?

In drug discovery and agrochemical synthesis, aryl phosphonates are critical intermediates.[1] The structural validation of diethyl(3-chlorophenyl)phosphonate presents specific challenges when relying solely on


H or 

C NMR.
The Limitations of Standard Nuclei
  • 
    H NMR (Proton):  The aromatic region (7.0–8.0 ppm) is often crowded. The 3-chlorophenyl ring system produces a complex multiplet pattern (typically a doublet of doublets or apparent triplet for the H2/H4/H5/H6 protons) that can overlap with solvent signals or impurities. Distinguishing the meta-isomer (3-Cl) from the para-isomer (4-Cl) requires careful analysis of coupling constants (
    
    
    
    -values), which is time-consuming.
  • 
    C NMR (Carbon):  The phosphorus atom (
    
    
    
    P, spin 1/2, 100% abundance) couples to all nearby carbons. This splits the carbon signals into doublets (
    
    
    ,
    
    
    ,
    
    
    ), doubling the number of peaks in the aromatic and ethyl regions. This complexity can obscure impurity peaks.
The 31P NMR Advantage
  • Singularity: In a proton-decoupled experiment (

    
    P{
    
    
    
    H}), the compound appears as a single, sharp singlet .
  • Sensitivity:

    
    P has a high gyromagnetic ratio (approx. 40% of 
    
    
    
    H), allowing for rapid acquisition (typically <5 minutes for >95% signal-to-noise).
  • Isomeric Specificity: The chemical shift (

    
    ) is highly sensitive to the electronic environment of the phosphorus atom. The inductive effect of the chlorine atom at the meta position shifts the resonance distinctively compared to the para isomer or the unsubstituted phenyl ring.
    
Comparative Spectral Data

The following data compares the target compound against its structural analogs. This data is essential for researchers needing to distinguish between potential isomers formed during synthesis (e.g., Hirao cross-coupling).

Table 1: 31P NMR Chemical Shift Comparison (in CDCl


) 
CompoundStructure

(ppm)
Shift vs. Phenyl Ref (

)
Diethyl (3-chlorophenyl)phosphonate Target (Meta-Cl) 17.4 -1.4 ppm
Diethyl (4-chlorophenyl)phosphonateIsomer (Para-Cl)18.5-0.3 ppm
Diethyl phenylphosphonateReference (No Cl)18.80.0 ppm
Diethyl (4-fluorophenyl)phosphonateAnalog (Para-F)17.7-1.1 ppm

Note: All shifts are referenced to 85% H


PO

(external) at 0.0 ppm. Data compiled from recent literature [1, 2].

Mechanistic Insight: The chlorine atom is an Electron Withdrawing Group (EWG). In the 3-position (meta) , it exerts a strong inductive withdrawal (


) without the competing resonance donation (

) that occurs in the para position. This electron withdrawal deshields the nucleus less effectively or alters the paramagnetic shielding term, resulting in a distinct upfield shift (to 17.4 ppm) compared to the unsubstituted phenylphosphonate (18.8 ppm). The para-isomer (18.5 ppm) is much closer to the reference, making

P NMR the most reliable tool for distinguishing the meta product from para impurities.
Experimental Protocol

To ensure reproducibility and valid characterization, follow this self-validating protocol.

A. Sample Preparation
  • Solvent: Use CDCl

    
      (Deuterated Chloroform). It is the standard solvent for the shifts listed above.
    
    • Caution: Avoid acidic CDCl

      
       (common in aged bottles) as pH changes can slightly affect 
      
      
      
      . Filter through basic alumina if unsure.
  • Concentration: Dissolve 15–25 mg of the oil in 0.6 mL of solvent.

    • Note: Higher concentrations are unnecessary and may lead to radiation damping or line broadening.

  • Reference: Use an external coaxial insert containing 85% H

    
    PO
    
    
    
    (set to 0 ppm) or calibrate strictly based on the lock frequency if an external standard is unavailable (referencing Triphenylphosphine oxide at +29.0 ppm is a valid secondary standard).
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian) with power-gated proton decoupling (Waltz-16).

  • Relaxation Delay (D1): Set to 2–5 seconds .

    • Reasoning: Phosphorus relaxation times (

      
      ) can be long (2–10s). A short D1 can suppress the signal integration, though it is acceptable for qualitative chemical shift analysis.
      
  • Spectral Width: -100 to +100 ppm (sufficient to catch the product and inorganic phosphate impurities).

  • Scans (NS): 16–64 scans are typically sufficient for a clean singlet.

Characterization Workflow & Decision Logic

The following diagram outlines the logical flow for characterizing the reaction product, ensuring the distinction between the target 3-chloro compound and potential byproducts.

G Start Crude Reaction Mixture (Hirao Coupling / Arbuzov) Acquire Acquire 31P{1H} NMR (CDCl3, Decoupled) Start->Acquire CheckPeaks Analyze Peak Count & Shifts Acquire->CheckPeaks SinglePeak Single Peak Observed? CheckPeaks->SinglePeak Primary Screen ShiftCheck Check Chemical Shift (δ) SinglePeak->ShiftCheck Yes Oxide δ ≈ 29.0 ppm Byproduct: Ph3P=O SinglePeak->Oxide No (Multiple Peaks) Target δ ≈ 17.4 ppm Target: 3-Chlorophenyl ShiftCheck->Target 17.2 - 17.6 ppm ParaIso δ ≈ 18.5 ppm Isomer: 4-Chlorophenyl ShiftCheck->ParaIso 18.3 - 18.7 ppm Unsub δ ≈ 18.8 ppm Start Mat: Phenylphosphonate ShiftCheck->Unsub 18.7 - 19.0 ppm

Figure 1: Decision logic for the structural assignment of diethyl arylphosphonates based on


P chemical shift values.
References
  • Shift Verification (3-Cl & 4-Cl): Bálint, E., et al. "Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents." The Journal of Organic Chemistry, vol. 88, no. 16, 2023, pp. 11473–11484. [Link]

  • Reference Standard (Phenyl): Xu, Q., et al. "Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H-Phosphonate Diesters." Organic Letters, vol. 13, no. 6, 2011. [Link]

  • General 31P NMR Trends: Kalek, M., et al. "Pd(0)-Catalyzed Phosphorus-Carbon Bond Formation: Mechanistic Studies."[2] Organometallics, vol. 30, no. 5, 2011. [Link]

Sources

Advanced FTIR Analysis of P=O Stretch in Chlorophenyl Phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of chlorophenyl phosphonates, specifically focusing on the phosphoryl (P=O) stretching vibration. It is designed for researchers requiring high-fidelity structural characterization in drug discovery and materials science.

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Spectroscopists

Executive Summary: The Diagnostic Power of the P=O Bond

In the development of organophosphorus pharmacophores and flame retardants, the chlorophenyl phosphonate moiety serves as a critical structural motif. The P=O bond is not merely a functional group; it is the "electronic reporter" of the molecule. Its vibrational frequency (


) is highly sensitive to the electronic environment imposed by the chlorophenyl ring, making it a precise metric for assessing substituent effects, purity, and intermolecular interactions (hydrogen bonding).

This guide moves beyond basic peak assignment, offering a comparative analysis of spectral shifts driven by electronic effects and evaluating FTIR against alternative analytical modalities.

Mechanistic Insight: Electronic Modulation of

To accurately interpret the FTIR spectrum of chlorophenyl phosphonates, one must understand the causality between the chlorine substituent's position and the P=O force constant.

The Physics of the Shift

The P=O stretching vibration typically occurs between 1200 and 1300 cm⁻¹ . The exact position is governed by the bond's force constant (


), which is modulated by the electron density on the phosphorus atom.
  • Inductive Effect (-I): Chlorine is electronegative. When attached to the phenyl ring, it pulls electron density through the

    
    -framework. This electron withdrawal increases the effective positive charge on Phosphorus, shortening the P=O bond and increasing  the vibrational frequency (Blue Shift).
    
  • Resonance Effect (+R): While Chlorine has lone pairs, the orbital overlap with the phosphorus

    
    -orbitals (or 
    
    
    
    orbitals) is generally less significant than the inductive effect in these systems. Therefore, the net effect of chlorination is typically a shift to higher wavenumbers compared to the unsubstituted phenyl phosphonate.
Hammett Correlation

The shift in


 correlates linearly with Hammett substituent constants (

).[1]

  • Positive

    
    :  For phosphonates, the reaction constant 
    
    
    
    is positive, confirming that Electron Withdrawing Groups (EWGs) like Cl increase the frequency.
Visualizing the Electronic Pathway

The following diagram illustrates the electronic push-pull mechanism affecting the P=O bond character.

ElectronicEffects Cl Chlorine Substituent (EWG) Ring Phenyl Ring (Signal Transducer) Cl->Ring Inductive Withdrawal (-I) P_Atom Phosphorus Atom (Central Hub) Ring->P_Atom Reduced e- Density PO_Bond P=O Bond (Reporter) P_Atom->PO_Bond Bond Shortening Frequency Frequency Shift (↑ cm⁻¹) PO_Bond->Frequency Blue Shift

Figure 1: Mechanistic pathway showing how chlorine substitution leads to a blue shift in P=O frequency via inductive electron withdrawal.

Comparative Analysis: Spectral Performance

A. Substituent Effects on P=O Frequency

The following table synthesizes experimental data and theoretical predictions for diethyl aryl phosphonates. Note the subtle but distinct shifts caused by the chlorine position.

Compound StructureSubstituent (

)
Approx.[1][2][3][4]

(cm⁻¹)
Spectral Character
Phenyl Phosphonate H (0.00)1250 – 1260 Baseline reference. Sharp, intense band.
4-Chlorophenyl p-Cl (+0.23)1260 – 1270 Slight Blue Shift. Inductive effect dominates.
3-Chlorophenyl m-Cl (+0.37)1265 – 1275 Stronger inductive pull (closer proximity)

Higher frequency.
2-Chlorophenyl o-Cl (Steric/Field)1260 – 1280 Complex. Often shows splitting or broadening due to steric hindrance/rotational isomers.

Note: Frequencies are solvent-dependent. Non-polar solvents (e.g., CCl₄, Hexane) yield higher frequencies; H-bonding solvents (e.g., CHCl₃, Alcohols) cause Red Shifts due to P=O···H interactions.

B. Technique Comparison: FTIR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific application?

FeatureFTIR (Recommended) Raman Spectroscopy ³¹P NMR
P=O Signal Intensity Very Strong (Large dipole change)Weak to Medium (Polarizable but less active)N/A (Chemical Shift

)
Specificity High (Fingerprint region 1200-1300 cm⁻¹)Low for P=O; High for P-S or Aryl C=CAbsolute (Structural proof)
Sample State Solid (KBr), Liquid (ATR), GasSolid, Liquid, AqueousSolution only
H-Bond Detection Excellent (Band broadening/shift)PoorIndirect (via shift)
Cost/Speed Low Cost / <1 minHigh Cost / >5 minHigh Cost / >10 min

Verdict: FTIR is the superior technique for physical characterization of the P=O bond state (H-bonding, crystallinity), while ³¹P NMR is superior for chemical purity and structural confirmation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this "Dry-State" ATR protocol. Moisture is the enemy of P=O analysis.

Protocol: High-Fidelity ATR-FTIR of Phosphonates

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Vacuum oven or desiccator.

  • Anhydrous solvent (if casting films).

Step-by-Step Workflow:

  • System Validation (Background):

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air). Validation: Ensure no water vapor bands (3500-4000 cm⁻¹) or CO₂ doublet (2350 cm⁻¹) are prominent.

  • Sample Conditioning (Critical):

    • Why: Phosphonates are hygroscopic. Absorbed water H-bonds to P=O, shifting it down by 10-20 cm⁻¹.

    • Action: Dry sample in a vacuum desiccator over P₂O₅ for >2 hours.

  • Data Acquisition:

    • Apply sample to cover the crystal active area completely.

    • Apply pressure (for solids) to ensure optical contact.

    • Parameters: Resolution: 2 cm⁻¹; Scans: 32 or 64.

  • Spectral Processing:

    • Baseline correct (if necessary).

    • Identify

      
       (Strongest band in 1200-1300 cm⁻¹).
      
    • Self-Check: Look for the P-O-C (ester) stretch at ~1030-1060 cm⁻¹. If absent, hydrolysis may have occurred.

Workflow Diagram

Protocol Start Start: Sample Prep Dry Desiccate Sample (Remove H2O Interference) Start->Dry Measure Acquire Spectrum (Res: 2cm⁻¹, 64 Scans) Dry->Measure Clean Clean ATR Crystal (Isopropanol) Background Collect Background (Check H2O/CO2 levels) Clean->Background Background->Measure Analyze Identify P=O Peak (1250-1280 cm⁻¹) Measure->Analyze Check Validation Check: Is P-O-C present at 1050? Analyze->Check Check->Start No (Hydrolysis?) End Report Frequency Check->End Yes

Figure 2: Operational workflow for ATR-FTIR analysis ensuring data integrity through moisture control and spectral validation.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Diethyl phenylphosphonate. National Institute of Standards and Technology.[5][6] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for P=O and P-O-C assignments).
  • Royal Society of Chemistry. Diethyl ((4-chlorophenyl)ethynyl)phosphonate Spectral Data. ChemSpider/RSC Journals. Available at: [Link]

  • Larkin, P.Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011. (Source for technique comparison and group frequencies).
  • Dargó, G., et al. Proton dissociation properties of arylphosphonates: Determination of accurate Hammett equation parameters. Journal of Pharmaceutical and Biomedical Analysis, 2017. Available at: [Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Resolving the Fragmentation Patterns of Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and trace quantification of organophosphonates. Diethyl(3-chlorophenyl)phosphonate (Molecular Formula: C₁₀H₁₄ClO₃P; Monoisotopic Mass: 248.0369 Da) is a critical compound, often serving as a synthetic intermediate, a pharmacophore in drug development, or a target analyte in agrochemical impurity profiling[1],[2].

Because of the unique chemical environment provided by the electron-withdrawing chlorine atom and the highly polar phosphoryl group, selecting the correct analytical platform is paramount. This guide objectively compares the two premier mass spectrometry workflows—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing their mechanistic differences, fragmentation pathways, and step-by-step self-validating protocols.

Mechanistic Causality: Ionization and Fragmentation

To understand the analytical performance of each platform, we must first examine the causality behind the fragmentation of diethyl(3-chlorophenyl)phosphonate. The molecule contains three primary sites of vulnerability during mass spectrometric analysis: the ethyl ester chains, the P-C (aryl) bond, and the C-Cl bond.

GC-EI-MS: Hard Ionization (70 eV)

In EI-MS, the molecule is bombarded with 70 eV electrons, stripping an electron (typically from the phosphoryl oxygen) to form a highly energetic radical cation [M]⁺• at m/z 248 (for ³⁵Cl). The excess internal energy drives extensive, reproducible fragmentation:

  • McLafferty-Type Rearrangement (Loss of Ethylene): The most diagnostic pathway for diethyl phosphonates is the sequential loss of two ethylene (C₂H₄, 28 Da) molecules. A hydrogen atom from the ethyl group migrates to the phosphoryl oxygen, expelling neutral ethylene to yield m/z 220, followed by a second loss to yield m/z 192.

  • Alpha-Cleavage: Loss of an ethoxy radical (•OC₂H₅, 45 Da) yields a fragment at m/z 203.

  • P-C Bond Cleavage: Direct cleavage yields the 3-chlorophenyl cation (m/z 111) and the diethyl phosphite cation (m/z 137).

LC-ESI-MS/MS: Soft Ionization & CID

Electrospray ionization (ESI) is a soft technique that preserves the pseudo-molecular ion[3]. By adding a proton source (e.g., formic acid) to the mobile phase, we selectively protonate the phosphoryl oxygen, yielding [M+H]⁺ at m/z 249. During Collision-Induced Dissociation (CID) in a triple quadrupole, the protonated precursor undergoes lower-energy neutral losses. The dominant transitions are the sequential losses of ethylene (-28 Da) to form m/z 221 and m/z 193. Unlike EI, the P-C bond remains largely intact under standard CID collision energies, making ESI ideal for targeted Multiple Reaction Monitoring (MRM).

The Isotopic Signature (The 3:1 Rule)

A self-validating feature in both platforms is the natural isotopic abundance of Chlorine (³⁵Cl : ³⁷Cl ≈ 3:1). Any fragment retaining the aromatic ring must display an M+2 peak at approximately 33% the intensity of the base peak. If a fragment lacks this signature (e.g., the m/z 137 phosphite cation in EI), it proves the chlorine-bearing ring has been cleaved.

Comparative Data Presentation

The following tables summarize the quantitative fragmentation data and platform performance metrics, allowing researchers to select the optimal technique based on their specific analytical goals.

Table 1: Fragmentation Ion Comparison
Ion TypeGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Structural AssignmentIsotopic Signature (³⁵Cl/³⁷Cl)
Precursor / Molecular 248 / 250249 / 251[M]⁺• (EI) / [M+H]⁺ (ESI)Yes (3:1)
Primary Loss (-28 Da) 220 / 222221 / 223Loss of first C₂H₄Yes (3:1)
Secondary Loss (-28 Da) 192 / 194193 / 195Loss of second C₂H₄Yes (3:1)
Alternative Loss 203 / 205203 / 205Loss of •OC₂H₅ (EI) / C₂H₅OH (ESI)Yes (3:1)
P-C Cleavage (Aryl) 111 / 113N/A[C₆H₄Cl]⁺Yes (3:1)
P-C Cleavage (Phosphite) 137N/A[P(=O)(OCH₂CH₃)₂]⁺No
Table 2: Analytical Platform Performance
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Structural elucidation, untargeted impurity profilingTrace targeted quantification, pharmacokinetic tracking
Ionization Energy 70 eV (Hard, highly reproducible)Variable CID (Soft, tunable)
Matrix Tolerance Low (requires rigorous extraction to protect column)High (with proper protein precipitation/cleanup)
Limit of Detection (LOD) Low ng/mL rangeLow pg/mL range

Decision Logic & Workflow Visualization

The selection between GC-MS and LC-MS/MS is dictated by the project phase. For synthetic verification, GC-MS provides a definitive structural fingerprint. For biological matrices, LC-MS/MS provides the necessary sensitivity.

MS_Workflow Start Diethyl(3-chlorophenyl)phosphonate Sample Preparation Split Select Analytical Platform Start->Split GC GC-EI-MS (70 eV) Structural Fingerprinting Split->GC Volatile/Stable LC LC-ESI-MS/MS (CID) Trace Quantification Split->LC High Sensitivity EI_Frag Hard Ionization [M]+• m/z 248/250 Loss of C2H4 (-28 Da) GC->EI_Frag ESI_Frag Soft Ionization [M+H]+ m/z 249/251 MRM Transitions LC->ESI_Frag Data Data Synthesis & Isotopic Pattern Analysis EI_Frag->Data ESI_Frag->Data

Fig 1: Logical workflow comparing GC-EI-MS and LC-ESI-MS/MS for phosphonate analysis.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific causality for the parameters chosen.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: Diethyl(3-chlorophenyl)phosphonate is sufficiently volatile and thermally stable for GC analysis. A non-polar stationary phase is selected to prevent peak tailing of the ester.

  • Sample Preparation: Dissolve the synthesized compound in LC-MS grade hexane or dichloromethane to a final concentration of 10 µg/mL. Note: Avoid protic solvents like methanol which can cause transesterification in the hot GC inlet.

  • Injection: Inject 1.0 µL into a split/splitless injector set to 250°C. Use a split ratio of 10:1 to prevent column overloading.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization & Detection:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Ionization energy: 70 eV.

    • Validation Check: Scan from m/z 50 to 350. Verify the presence of the m/z 248/250 molecular ion cluster with the exact 3:1 isotopic ratio before analyzing fragments.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality: For trace analysis in plasma or environmental samples, LC-MS/MS bypasses the need for thermal volatilization. Formic acid is mandatory to drive the equilibrium toward the [M+H]⁺ state.

  • Sample Preparation: Dilute the sample in an extraction solvent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

  • MRM Optimization (Triple Quadrupole):

    • Isolate the precursor[M+H]⁺ at m/z 249.0 in Q1.

    • Use Argon as the collision gas in Q2. Apply a Collision Energy (CE) of 15-20 eV.

    • Validation Check: Monitor the primary quantifier transition m/z 249.0 → 221.0 (loss of C₂H₄) and the qualifier transition m/z 249.0 → 193.0. The ratio between these two transitions must remain constant (±20%) across all samples to confirm analyte identity.

References

  • GREENER PHOTOREDOX-CATALYZED PHOSPHONATIONS OF ARYL HALIDES - Purdue University Graduate School Source: purdue.edu URL:[Link]

  • Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates Source: Molecules (MDPI) URL:[Link]

Sources

Publish Comparison Guide: HPLC Method Development for Aryl Phosphonate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Complexity of Aryl Phosphonates

Aryl phosphonates are increasingly pivotal in drug development, serving as prodrugs (e.g., nucleotide analogs) and versatile synthetic intermediates. While their aromatic rings suggest standard Reverse Phase (RP) chromatography, their phosphorus core introduces unique challenges: residual silanol interaction, metal chelation, and hydrolysis instability.

A generic C18 method often fails to separate critical diastereomers or elutes hydrolysis products (phosphonic acids) in the solvent front, masking degradation. This guide moves beyond "textbook" protocols to compare the Standard C18 approach against the Phenyl-Hexyl alternative, demonstrating why the latter often yields superior "field-proven" results for this specific class of compounds.

Strategic Method Development: The Decision Matrix

Effective method development requires a logic-driven approach rather than trial-and-error. The following decision tree outlines the critical pathways for aryl phosphonate analysis.

MethodDevelopment Start Start: Aryl Phosphonate Sample Solubility Solubility Check (Aq/Org Ratio) Start->Solubility ModeSelect Primary Mode Selection Solubility->ModeSelect Soluble in MeOH/ACN Check_Iso Isomers/Diastereomers Present? ModeSelect->Check_Iso RP_C18 Route A: C18 Column (Hydrophobic Dominant) Check_Acid Monitor Hydrolysis (Phosphonic Acid)? RP_C18->Check_Acid RP_Phenyl Route B: Phenyl-Hexyl (Pi-Pi + Steric Selectivity) RP_Phenyl->Check_Acid Check_Iso->RP_C18 No (Simple Purity) Check_Iso->RP_Phenyl Yes (Critical Separation) Buffer Mobile Phase: Acidic pH (2.0-3.0) Check_Acid->Buffer Trace Acid OK HILIC Orthogonal Method: HILIC/Anion Exchange Check_Acid->HILIC Quantify Acid Final Validated Method Buffer->Final HILIC->Final

Figure 1: Decision matrix for selecting the optimal stationary phase and separation mode based on analyte complexity.

Comparative Performance Guide: C18 vs. Phenyl-Hexyl[1]

For aryl phosphonates, the interaction mechanism defines the separation quality.

The Contenders
  • Alternative A (The Standard): C18 (Octadecylsilane). Relies purely on hydrophobic partitioning.

  • Alternative B (The Specialist): Phenyl-Hexyl.[1][2][3] Combines hydrophobicity with

    
     interactions from the aromatic ring.[4]
    
Performance Data Comparison
FeatureC18 (Standard)Phenyl-Hexyl (Recommended)Scientific Rationale
retention Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Aryl phosphonates possess electron-rich aromatic rings that interact specifically with the phenyl ligand.
Diastereomer Separation Poor to ModerateExcellent Phenyl phases are sensitive to the spatial arrangement of the aromatic groups relative to the P=O bond.
Peak Shape (Tailing) Often > 1.5Improved (~1.1 - 1.3) The rigid phenyl ring can sterically shield residual silanols better than flexible C18 chains in some bonding technologies.
Aqueous Stability Dewetting risk at 100% AqRobustPhenyl-Hexyl phases generally tolerate high aqueous content better, essential for trapping polar hydrolysis products.
Selectivity Elutes by hydrophobicityElutes by aromaticity & shapeAllows separation of impurities that differ only by ring substitution patterns.

Expert Insight: If your aryl phosphonate contains chiral centers at the phosphorus or carbon, the Phenyl-Hexyl column often resolves diastereomers that co-elute as a single broad peak on C18.

Experimental Protocols

Protocol A: High-Purity Analysis (Phenyl-Hexyl Method)

This method is designed to be stability-indicating , capable of separating the main aryl phosphonate from its hydrolysis degradation products (mono-esters and phosphonic acids).

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
    • Note: Use FA for MS compatibility;

      
       for better peak shape with UV detection.
      

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is critical for viscosity/pressure consistency).

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

  • Injection Volume: 5-10 µL.

Mobile Phase Configuration:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Solvent BPurpose
0.05Trapping: Hold low organic to retain polar hydrolysis products slightly beyond void.
2.05Isocratic hold.
15.095Elution: Linear ramp to elute lipophilic aryl phosphonate.
18.095Wash column (remove highly lipophilic dimers).
18.15Re-equilibration.
23.05Ready for next injection.
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (Crucial for phosphonates).
    
  • Precision: RSD < 0.5% for retention time; < 1.0% for area (n=6).

Troubleshooting & Optimization Logic

Phosphonates are notorious for "ghost" issues. Use this causal analysis table to diagnose failures.

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Metal ChelationPhosphonates bind to stainless steel. Passivate system with 30% Phosphoric acid or use PEEK tubing. Add 5mM EDTA if using UV only.
Split Peaks DiastereomersDo not treat as an artifact. Switch to Phenyl-Hexyl or lower temperature to improve resolution.
Missing Impurities Elution in VoidHydrolysis products (acids) are too polar. Use Solvent A with 100% water (no organic start) or switch to HILIC for impurity quantification.
Retention Drift pH InstabilityPhosphonate pKa is typically 1.5 - 2.5. Ensure Mobile Phase pH is < 2.5 to keep analyte fully protonated (neutral).

Visualizing the Workflow

The following diagram illustrates the complete analytical lifecycle, ensuring data integrity from prep to reporting.

Workflow SamplePrep Sample Prep (Diluent: 50:50 ACN:H2O) SysSuit System Suitability (Check Tailing & Res) SamplePrep->SysSuit SysSuit->SamplePrep Fail (Re-prep) Injection Gradient Run (Phenyl-Hexyl) SysSuit->Injection Pass Integration Peak Integration (Valley-to-Valley for split peaks) Injection->Integration Reporting Purity Calculation (% Area Normalization) Integration->Reporting

Figure 2: End-to-end analytical workflow for aryl phosphonate purity assessment.

References

  • Separation of Diphenyl Phosphite and Impurities. SIELC Technologies. Available at: [Link]

  • Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Agilent Technologies. Available at: [Link]

  • Retention Behavior of Nucleotides (Phosphates) on Different Stationary Phases. Journal of Chromatography B. Available at: [Link]

Sources

Wittig vs Horner-Wadsworth-Emmons reaction for meta-chlorostyrene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the Wittig reaction and Horner-Wadsworth-Emmons (HWE) strategies for the synthesis of 3-chlorostyrene (meta-chlorostyrene).

Executive Summary

For the synthesis of 3-chlorostyrene (a terminal alkene), the Wittig reaction is the standard industrial and laboratory workhorse due to the high reactivity of the methyltriphenylphosphonium ylide.

The Horner-Wadsworth-Emmons (HWE) reaction is traditionally designed for synthesizing E-


-unsaturated esters (using stabilized ylides). However, HWE-type methylenation  (using diethyl methylphosphonate) is a distinct variant that offers a critical advantage: simplified purification . While the Wittig reaction generates triphenylphosphine oxide (TPPO)—a difficult-to-remove byproduct—the HWE variant generates a water-soluble phosphate ester, allowing for product isolation via simple aqueous extraction.

Mechanistic & Strategic Comparison

The Chemical Challenge: Methylenation

The target molecule, meta-chlorostyrene, requires the installation of a non-stabilized methylene group (


) onto 3-chlorobenzaldehyde.
FeatureWittig Reaction HWE (Methylenation Variant)
Reagent Methyltriphenylphosphonium Bromide (

)
Diethyl methylphosphonate (

)
Reactive Species Phosphonium Ylide (Neutral/Zwitterionic). Stabilized by phosphorus cation.[1]Phosphonate Carbanion (Anionic). Significantly less stable without an electron-withdrawing group (EWG).
Base Requirement Moderate to Strong (

,

, or

).

.
Very Strong (

or

).

.
Byproduct Triphenylphosphine Oxide (TPPO) . Soluble in organic solvents; co-crystallizes with product; requires chromatography or precipitation.Diethyl Phosphate Salt .[2] Water-soluble; removed via aqueous wash.[3][4]
Atom Economy Poor (High MW waste:

).
Better (Lower MW waste:

).
Diagram 1: Mechanistic Pathways

ReactionComparison cluster_Wittig Wittig Route cluster_HWE HWE (Methyl) Route Start 3-Chlorobenzaldehyde Oxaphosphetane Oxaphosphetane (4-membered ring) Start->Oxaphosphetane + Ylide Adduct β-Alkoxy Phosphonate Start->Adduct + Carbanion Wittig_Reagent MePPh3+ Br- Ylide Ylide (Ph3P=CH2) Wittig_Reagent->Ylide + Base (KOtBu) TPPO TPPO (Solid Waste) Oxaphosphetane->TPPO Product m-Chlorostyrene Oxaphosphetane->Product HWE_Reagent (EtO)2P(O)CH3 Carbanion Carbanion (Li+ Salt) HWE_Reagent->Carbanion + n-BuLi (-78°C) Phosphate Phosphate Salt (Water Soluble) Adduct->Phosphate Adduct->Product Elimination

Caption: Comparative mechanistic flow. The Wittig route proceeds via a concerted oxaphosphetane collapse, while the HWE route involves carbanion addition followed by elimination.

Experimental Protocols

Protocol A: The Wittig Standard (High Yield)

Best for: Small-to-medium scale where chromatography is acceptable.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (

    
    ) (1.3 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • 3-Chlorobenzaldehyde (1.0 equiv)

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Nitrogen/Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add 
    
    
    
    portion-wise. The suspension will turn bright yellow, indicating ylide formation. Stir for 45 minutes.
  • Addition: Add 3-chlorobenzaldehyde dropwise (neat or in minimal THF). The yellow color may fade.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup (The Critical Step):

    • Quench with saturated

      
      .
      
    • Extract with Hexanes (TPPO is less soluble in hexanes than ether/DCM).

    • TPPO Removal: Concentrate the organic layer to a slurry. Add cold Hexanes/Pentane and filter off the precipitated TPPO solid.

  • Purification: Flash chromatography (Silica gel, 100% Pentane or Hexanes) is usually required to remove residual TPPO.

Expected Yield: 85–95% Purity: >98% (after chromatography)

Protocol B: HWE-Type Methylenation (Clean Workup)

Best for: Large scale or when chromatography must be avoided. Note: This requires cryogenic conditions.

Reagents:

  • Diethyl methylphosphonate (1.2 equiv)

  • 
    -Butyllithium (
    
    
    
    in hexanes) (1.25 equiv)
  • Anhydrous THF

  • 3-Chlorobenzaldehyde (1.0 equiv)

Step-by-Step Workflow:

  • Carbanion Generation: Dissolve diethyl methylphosphonate in anhydrous THF (

    
    ) under Argon.
    
  • Cryogenic Deprotonation: Cool to

    
      (Dry ice/Acetone). This is crucial because the lithiated species is unstable at higher temperatures.
    
  • Base Addition: Add

    
    -BuLi dropwise over 20 minutes. Stir for 30 minutes at 
    
    
    
    .
  • Coupling: Add 3-chlorobenzaldehyde dropwise.

  • Elimination: Allow the mixture to warm slowly to room temperature (over 2 hours) and then reflux for 1–2 hours to drive the elimination of the phosphate group.

  • Workup (The Advantage):

    • Quench with water.[4][5]

    • Extract with Diethyl Ether.[6]

    • Wash: Wash the organic layer with water (

      
      ) and brine. The diethyl phosphate byproduct remains in the aqueous layer.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Distillation is often sufficient; chromatography is rarely needed.

Expected Yield: 70–85% (Generally lower than Wittig due to harsher conditions) Purity: >95% (Crude is often clean enough for downstream use)

Performance Comparison Matrix

MetricWittig ReactionHWE (Methylenation)
Reaction Robustness High. Tolerates moisture better than HWE; works with weaker bases.Moderate. Strictly anhydrous; requires cryogenic control (

).
Purification Effort High. TPPO removal is the primary bottleneck.Low. Aqueous extraction removes >99% of byproducts.
Scalability Limited by chromatography and solid waste volume.Excellent. Liquid-liquid extraction is scalable.
Cost Reagents are inexpensive commodities.Phosphonates and

-BuLi are more expensive per mole.
Safety Moderate.

is corrosive.
High Risk. Pyrophoric

-BuLi requires specialized handling.

Authoritative Recommendation

  • Choose Wittig if: You are working on a discovery scale (<10g), have access to chromatography, and require maximum yield. The protocol is forgiving and reliable.

  • Choose HWE (Methylenation) if: You are scaling up (>100g) and must avoid column chromatography. The operational complexity of using

    
    -BuLi is offset by the elimination of the TPPO waste stream.
    

Alternative Note: For researchers seeking the "best of both worlds," consider the Horner-Wittig reaction (using methyldiphenylphosphine oxide). This variant uses a reagent that is more reactive than the phosphonate (HWE) but produces a water-soluble byproduct (


), avoiding the TPPO nightmare of the Wittig.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927. Link

  • Maercker, A. (1965). "The Wittig Reaction." Organic Reactions, 14, 270–490. Link

  • Larsen, R. O., & Aksnes, G. (1983). "Kinetic Study of the Horner-Wadsworth-Emmons Reaction." Phosphorus and Sulfur, 15, 219.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis). Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Characterizing Diethyl(3-chlorophenyl)phosphonate

Diethyl(3-chlorophenyl)phosphonate is an organophosphorus compound of significant interest in synthetic chemistry and as a potential intermediate in the development of novel pharmaceutical agents and specialty materials.[1][2] Its molecular structure, containing carbon, hydrogen, oxygen, phosphorus, and chlorine, necessitates precise and accurate determination of its elemental composition. For researchers, scientists, and drug development professionals, elemental analysis is not a mere checkbox exercise; it is the fundamental verification of a substance's identity, purity, and stoichiometry.

This guide provides an in-depth comparison of analytical methodologies and, critically, the standards that underpin them. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also defensible. The objective is to equip you with the expertise to select, validate, and implement a robust elemental analysis workflow for diethyl(3-chlorophenyl)phosphonate and similar halogenated organophosphorus compounds.

Theoretical Composition: The Analytical Benchmark

Before any analysis, we must establish the theoretical elemental composition of Diethyl(3-chlorophenyl)phosphonate (C₁₀H₁₄ClO₃P) as our reference point.

  • Molecular Formula: C₁₀H₁₄ClO₃P

  • Molecular Weight: 248.64 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1148.31%
HydrogenH1.0081414.1125.68%
ChlorineCl35.453135.45314.26%
OxygenO15.999347.99719.30%
PhosphorusP30.974130.97412.46%

This theoretical data serves as the ultimate arbiter against which all experimental results will be compared.

A Comparative Analysis of Core Methodologies

The simultaneous presence of a halogen (Cl) and phosphorus (P) presents unique analytical challenges, including the potential for refractory compound formation during combustion.[3] The choice of analytical technique is therefore a critical decision. We will compare the three most relevant methodologies: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

Decision Logic for Analytical Technique Selection

The following decision tree illustrates a logical workflow for selecting the most appropriate technique based on key project requirements such as sample availability, required sensitivity, and analytical throughput.

G start Start: Define Analytical Needs (Sample Amount, Sensitivity, Throughput) q_elements Need to measure C and H in addition to P and Cl? start->q_elements q_sample Is sample amount very limited (< 1 mg)? combustion Combustion Analysis (CHNSP + Halogens) q_sample->combustion No icpms ICP-MS / ICP-OES (P, Cl after digestion) q_sample->icpms Yes q_sensitivity Is ultra-trace sensitivity required (ppb or lower)? q_nondestructive Is non-destructive analysis a priority? q_sensitivity->q_nondestructive No q_sensitivity->icpms Yes q_nondestructive->q_sample No xrf XRF Analysis (P, Cl) q_nondestructive->xrf Yes q_elements->q_sensitivity No q_elements->combustion Yes

Caption: Decision tree for selecting an elemental analysis technique.

Performance Comparison Table
FeatureCombustion AnalysisICP-MS / ICP-OESX-Ray Fluorescence (XRF)
Primary Analytes C, H, N, S, O, Halogens, PMost elements (B to U), excellent for P.[4] Halogens possible.Heavier elements (Na to U), good for P and Cl.[5]
Typical Sensitivity 0.1 - 1% (Macro) to ppm (Micro)[6]ppb to sub-ppt (ICP-MS)[7]ppm to %[8]
Sample State Solid, LiquidLiquid (after digestion/dissolution)Solid, Liquid, Powder[5]
Destructive? YesYesNo[9]
Key Advantage Direct measurement of C, H, O alongside heteroatoms.Extremely high sensitivity and specificity.[10]Rapid, non-destructive, minimal sample preparation.
Key Limitation Can form refractory phosphorus compounds affecting accuracy.[3]Destructive; complex sample preparation (digestion) required.[11]Lower sensitivity; matrix effects can be significant.[12] Not suitable for C, H.[13]
Causality Insight The high temperature in the combustion tube is designed to break all chemical bonds, converting elements into simple gases (CO₂, H₂O, etc.) for detection.[6] However, the stability of phosphorus oxides or carbides can prevent complete conversion.The argon plasma, at 6,000-10,000 K, provides enough energy to atomize and ionize virtually all elements from the sample aerosol, allowing for sensitive detection by mass spectrometry.[10]The sample is bombarded with high-energy X-rays, causing inner-shell electrons to be ejected. When outer-shell electrons fill these vacancies, they emit fluorescent X-rays with energies characteristic of each element.[9]

The Cornerstone of Accuracy: Analytical Standards

The most sophisticated instrument is only as reliable as the standard used to calibrate it. For diethyl(3-chlorophenyl)phosphonate, a direct Certified Reference Material (CRM) is unlikely to be available. This necessitates a robust strategy for standardization.

Certified Reference Materials (CRMs)

CRMs are the gold standard, produced by accredited providers under ISO 17034 and ISO/IEC 17025. While a specific CRM for our target analyte is unavailable, we can leverage existing organophosphate or halogenated compound CRMs for method validation.

Available Relevant CRMs (for Method Validation):

  • Organophosphate (OP) Pesticide Mixes: Available from suppliers like Sigma-Aldrich and AccuStandard, these CRMs contain various organophosphorus compounds in a certified concentration.[14][15] They are ideal for confirming that your analytical system (e.g., GC-ICP-MS or LC-ICP-MS) can accurately recover phosphorus from a related molecular structure.

  • Halogenated Compound Standards: Various suppliers offer CRMs for chlorinated pesticides or industrial chemicals. These can be used to validate the chlorine determination part of your method.

In-House Reference Material (RM) Characterization

When a CRM is not available for your specific analyte, the most rigorous approach is to prepare and characterize an in-house Reference Material (RM).[16] This process establishes a well-defined standard from a batch of your synthesized diethyl(3-chlorophenyl)phosphonate, providing traceability and ensuring long-term consistency.

This workflow outlines the critical steps to develop a trustworthy in-house RM, a process that validates the material itself.[17]

G cluster_prep 1. Material Preparation cluster_assign 2. Value Assignment cluster_verify 3. Verification & Monitoring prep1 Synthesize & Purify Bulk Batch of Analyte prep2 Assess Homogeneity (Analyze multiple sub-samples) prep1->prep2 prep3 Package for Stability (e.g., amber vials under Argon) prep2->prep3 assign1 Characterize by ≥2 Independent Methods (e.g., Combustion & ICP-MS) prep3->assign1 assign2 Use Certified Standards for Instrument Calibration assign1->assign2 assign3 Calculate Mean Concentration & Statistical Uncertainty assign2->assign3 verify1 Conduct Long-Term Stability Studies assign3->verify1 verify2 Document All Procedures & Results in RM Certificate verify1->verify2 verify3 Implement for Routine QC verify2->verify3

Caption: Workflow for preparing and certifying an in-house reference material.

Detailed Experimental Protocols

Here, we provide a practical, step-by-step protocol for determining the phosphorus and chlorine content in diethyl(3-chlorophenyl)phosphonate using ICP-MS, a technique chosen for its high sensitivity and accuracy.

Protocol: Sample Preparation via Microwave Digestion

Causality: Microwave digestion is employed to break down the organic matrix completely, converting the covalently bound P and Cl into their inorganic, water-soluble ionic forms (e.g., PO₄³⁻ and Cl⁻). This is essential for accurate analysis by ICP, which requires a liquid sample to be nebulized into the plasma.[11]

Materials:

  • Diethyl(3-chlorophenyl)phosphonate sample

  • High-purity nitric acid (HNO₃)

  • High-purity hydrogen peroxide (H₂O₂)

  • Deionized water (18.2 MΩ·cm)

  • Microwave digestion system with appropriate vessels

Procedure:

  • Weighing: Accurately weigh approximately 50-100 mg of the sample into a clean microwave digestion vessel.

  • Acid Addition: In a fume hood, carefully add 5 mL of nitric acid and 2 mL of hydrogen peroxide to the vessel. Allow any initial reaction to subside.

  • Digestion Program: Seal the vessels and place them in the microwave system. Run a standard program for organic materials, typically involving a ramp to 180-200°C and holding for 20-30 minutes.

  • Dilution: After the vessel has cooled, carefully open it in the fume hood. Dilute the digested sample to a final volume of 50 mL with deionized water. The sample is now ready for ICP-MS analysis.

Protocol: Analysis by ICP-MS

Causality: ICP-MS is used to quantify the elements. The digested sample is introduced into the argon plasma, where it is atomized and ionized. The resulting ions are then separated by their mass-to-charge ratio in the mass spectrometer. The intensity of the signal for a specific isotope (e.g., ³¹P or ³⁵Cl) is directly proportional to its concentration in the sample.[10] Collision/reaction cell technology (ICP-MS/MS) can be used to remove spectral interferences, which is especially important for elements like P and S.[7][18]

Workflow for ICP-MS Analysis

G start Prepare Calibration Standards (from certified stock solutions) step1 Instrument Tuning & Optimization (e.g., for ³¹P and ³⁵Cl) start->step1 step2 Run Calibration Curve (Blank + Standards) step1->step2 step3 Analyze Digested Sample & Quality Controls (QCs) step2->step3 step4 Process Data (Calculate concentration) step3->step4 end Report Final Results (% P and % Cl) step4->end

Caption: General workflow for elemental analysis using ICP-MS.

Procedure:

  • Calibration: Prepare a series of multi-element calibration standards containing known concentrations of P and Cl from certified stock solutions.

  • Instrument Setup: Optimize the ICP-MS for the analysis of ³¹P and ³⁵Cl. Use a collision/reaction cell if necessary to mitigate polyatomic interferences.

  • Analysis Sequence: Run the calibration blank and standards to establish a calibration curve.

  • Sample Analysis: Analyze the diluted, digested sample. Run a quality control (QC) standard (prepared from a different stock solution) and a blank every 10-15 samples to verify instrument stability and accuracy.

  • Calculation: Use the instrument software to calculate the concentration of P and Cl in the digested solution based on the calibration curve. Convert this concentration back to the percentage by weight in the original solid sample using the initial sample mass and final dilution volume.

Conclusion

The accurate elemental analysis of diethyl(3-chlorophenyl)phosphonate is a multi-faceted task that hinges on a sound understanding of the available analytical techniques and a rigorous approach to standardization. While combustion analysis offers a direct route for C and H, techniques like ICP-MS provide unparalleled sensitivity for phosphorus and chlorine, albeit at the cost of sample destruction. XRF serves as a valuable, non-destructive screening tool.

Ultimately, the trustworthiness of the final data is anchored not in the instrument, but in the standard. In the absence of a direct CRM, the development of a well-characterized in-house reference material is the most scientifically sound path forward. By integrating the principles and protocols outlined in this guide, researchers and developers can ensure their elemental analysis data is accurate, reproducible, and fully defensible.

References

  • Elemental Analysis Manual - Section 3.5 Version 3.0 (December 2021). U.S.
  • Organophosphate (OP)
  • Phosphorus burns in chlorine gas to form PCl_5. Allen.
  • Development of apple certified reference material for quantification of organophosphorus and pyrethroid pesticides. PubMed.
  • Organophosphate (OP)
  • Organophosphates - Pesticides and Herbicides. AccuStandard.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska.
  • Organophosphorus Pesticides Mixture 988 200 µg/mL in Acetone. LGC Standards.
  • Elimination of nitrogen, sulfur, and phosphorus interferences in determination of chlorine in petroleum products by combustion. American Chemical Society.
  • Elemental analysis: operation & applic
  • Can XRF analysis be used for identifying organic compounds?
  • Elemental Composition using XRF.
  • What is XRF (X-ray fluorescence) and How Does it Work? Thermo Fisher Scientific.
  • Evaluation of GC-ICP-MS/MS as a New Strategy for Specific Hetero-Atom Detection.
  • Ultratrace Analysis of Phosphorus, Boron and Other Impurities in Photovoltaic Silicon and Trichlorosilane by ICP-MS. Agilent.
  • X-ray Fluorescence (XRF) Analysis. HORIBA.
  • Applications of ICP-MS in Homeland Security. Agilent.
  • Evaluation of GC-ICP-MS/MS as a New Strategy for Specific Heteroatom Detection.
  • What XRF Can and Can't Analyze: A Guide for Beginners. Rigaku.
  • Organophosphorus chemistry. Wikipedia.
  • Guidance for characterization of in‐house reference materials for light element stable isotope analysis.
  • Practical Guidelines on Sample Prepar
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remedi

Sources

Definitive Guide to GC-MS Analysis of Chlorinated Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of GC-MS retention characteristics and analytical performance for chlorinated organophosphorus compounds (Cl-OPs). It is designed for analytical chemists and toxicologists requiring high-fidelity data for method validation.

Executive Summary & Technical Rationale

Chlorinated organophosphorus flame retardants (Cl-OPFRs) and related pesticides present a unique analytical paradox: they require high GC temperatures for elution but are thermally labile, prone to degradation in active inlets.

This guide compares the retention behavior of major Cl-OPs (TCEP, TCPP, TDCPP) against non-chlorinated analogs (TnP, TPhP) on standard non-polar (5% phenyl) versus mid-polar (35% phenyl or 14% cyanopropyl) stationary phases. The data confirms that while 5% phenyl columns (e.g., DB-5ms) offer the best general resolution, mid-polar columns are superior for separating critical isomeric pairs like TCPP isomers.

Critical Methodological Decisions

Stationary Phase Selection: The Polarity Trade-off

The choice of column dictates the elution order and peak symmetry.

  • Standard: 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms)

    • Mechanism: Dispersive interactions dominate.

    • Pros: High thermal stability (low bleed at 320°C); excellent for high MW compounds like TPhP.

    • Cons: Co-elution of TCPP isomers; poor resolution of TCEP from matrix interferences in complex biological samples.

  • Alternative: 50% Phenyl or 14% Cyanopropyl (e.g., DB-17ms, DB-1701)

    • Mechanism: Dipole-dipole interactions target the P=O and C-Cl bonds.

    • Pros: Shifts chlorinated compounds away from hydrocarbon matrix background; resolves TCPP isomers.

    • Cons: Lower maximum temperature limits (often 280-300°C), leading to longer run times for late eluters like TEHP.

Inlet Dynamics & Thermal Degradation

Cl-OPs, particularly TCEP and TDCPP , are susceptible to degradation in hot, active injectors.

  • Problem: Formation of inorganic phosphate and chlorinated alkenes in the liner.

  • Solution: Use PTV (Programmed Temperature Vaporization) injection. Inject cold (40°C) and ramp rapidly to 280°C. This minimizes residence time in the hot zone compared to hot splitless injection.

Comparative Retention Data

The following data represents consensus retention times (RT) and Relative Retention Times (RRT) relative to the internal standard Triphenyl Phosphate-d15 (TPP-d15) or Phenanthrene-d10 .

System Configuration for Data:

  • Column: 30 m × 0.25 mm × 0.25 µm DB-5ms UI.

  • Flow: 1.0 mL/min He.

  • Temp Program: 60°C (1 min) → 20°C/min → 220°C → 5°C/min → 300°C (5 min).

Table 1: Retention Characteristics on Non-Polar vs. Mid-Polar Phases
CompoundAbbr.Structure NoteRT (min) [DB-5ms]RT (min) [DB-1701]Quant Ion (m/z)Key Challenge
Tri-n-butyl phosphate TnBPNon-chlorinated10.4511.2099, 155Tailing on active sites
Tris(2-chloroethyl) phosphate TCEP3x Cl-ethyl12.8514.10249, 205Thermal degradation
Tris(1-chloro-2-propyl) phosphate TCPPIsomeric mix13.50 - 13.8015.20 - 15.90277, 125Elutes as 3-4 isomer peaks
Tris(1,3-dichloro-2-propyl) phosphate TDCPP6x Cl18.2020.45381, 191Late eluter, often broad
Triphenyl phosphate TPhPAromatic19.5022.10326, 325Reference Standard
Tris(2-butoxyethyl) phosphate TBEPEther linkage20.1023.0585, 199High boiling point

> Note: TCPP is a commercial mixture of isomers. On a DB-5ms, it often appears as one main peak with a "shoulder." On a DB-1701, it resolves into three distinct peaks (Isomer 1, 2, and 3), aiding in positive identification against matrix artifacts.

Validated Experimental Protocol

This protocol is optimized for sediment and biological tissue matrices, utilizing a modified QuEChERS approach to protect GC liners.

Sample Preparation Workflow
  • Extraction: Weigh 2g sample. Add 10 mL Acetonitrile (ACN) + Internal Standards (TPP-d15).

  • Salting Out: Add 4g MgSO₄ + 1g NaCl. Vortex 1 min. Centrifuge @ 4000 rpm.

  • dSPE Cleanup: Transfer 1 mL supernatant to dSPE tube (150 mg MgSO₄ + 50 mg PSA + 50 mg C18). Note: C18 is critical to remove lipids that foul the GC column.

  • Concentration: Evaporate to near dryness under N₂; reconstitute in Isooctane (protects against hydrolysis).

Instrumental Parameters (Agilent 7890/5977 equivalent)
  • Inlet: PTV Mode.[1] Initial 60°C (0.1 min) → 600°C/min → 300°C.

  • Liner: Ultra-Inert Single Taper with Wool (Wool placed low to wipe needle).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Source: Electron Impact (EI) @ 70 eV. Source Temp: 280°C (High temp reduces tailing for high boilers).

  • SIM Groups:

    • Group 1 (8-12 min): TnBP (99)

    • Group 2 (12-16 min): TCEP (249), TCPP (277)

    • Group 3 (16-22 min): TDCPP (381), TPhP (326)

Visualizations

Diagram 1: Analytical Logic & Column Selection

This decision tree guides the researcher in selecting the appropriate stationary phase based on the specific analytical challenge (e.g., Isomer resolution vs. Speed).

ColumnSelection Start Start: Define Analytical Goal IsomerSpecific Isomer Specific Analysis? (e.g., TCPP isomers) Start->IsomerSpecific GeneralScreening General Screening (Broad range of FRs) Start->GeneralScreening DB1701 Select DB-1701 / DB-35ms (Mid-Polar) IsomerSpecific->DB1701 Required Selectivity DB5 Select DB-5ms / ZB-5ms (5% Phenyl) GeneralScreening->DB5 Standard Protocol Result5 Outcome: - Fast Run Time - High Thermal Limit (325°C) - TCPP co-elutes DB5->Result5 Result17 Outcome: - Superior Isomer Resolution - Lower Thermal Limit (280°C) - Longer Run Time DB1701->Result17

Caption: Decision matrix for selecting GC stationary phases based on the requirement for isomer-specific resolution versus general high-throughput screening.

Diagram 2: Experimental Workflow (Sample to Data)

This diagram illustrates the critical steps in the extraction and analysis pipeline, highlighting the "Self-Validating" checkpoints.

Workflow Sample Sample (2g Sediment/Tissue) Extract Extraction (ACN + Salts) Sample->Extract Cleanup dSPE Cleanup (PSA/C18/MgSO4) Extract->Cleanup QC_Spike QC Checkpoint: Surrogate Recovery (Must be 70-130%) Cleanup->QC_Spike Aliquot GC_Inj GC Injection (PTV Cold Splitless) Cleanup->GC_Inj Separation Separation (DB-5ms Column) GC_Inj->Separation Detection MS Detection (SIM Mode) Separation->Detection

Caption: Validated workflow for Cl-OPs. The QC Checkpoint ensures extraction efficiency before instrument time is wasted.

Troubleshooting & Optimization

  • Symptom: TCEP peak tailing or disappearance.

    • Cause: Active sites in the liner or column head.[2] TCEP is the "canary in the coal mine" for system inertness.

    • Fix: Replace liner with ultra-inert deactivated glass. Trim 30cm from the column head (guard column recommended).

  • Symptom: Broad TCPP peak.

    • Cause: Isomer co-elution on non-polar columns.

    • Fix: Do not integrate as a single peak if quantification requires isomer specificity. Switch to DB-1701 or integrate the total area of the cluster for "Total TCPP."

References

  • United States Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Van den Eede, N., et al. (2011). "Multi-residue method for the determination of organophosphate flame retardants in indoor dust." Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). "Analysis of Organophosphorus Flame Retardants in Water." Application Note. [Link]

  • Brandsma, S. H., et al. (2013). "Organophosphorus flame-retardant and plasticizer analysis, including recommendations for the preservation and preparation of biota samples." Analytical and Bioanalytical Chemistry. [Link]

Sources

A Comparative Analysis of Chlorophenyl Phosphonates: Unraveling the Steric and Structural Impact of Isomerism

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

The substitution pattern of a phenyl ring profoundly influences the physicochemical properties of a molecule. In the realm of organophosphorus chemistry, chlorophenyl phosphonates represent a class of compounds where the position of the chloro-substituent—be it ortho, meta, or para—dictates the molecule's three-dimensional structure and its steric profile. These parameters are critical determinants of a compound's reactivity, its ability to interact with biological targets, and its performance in materials applications.

The Decisive Role of Chlorine Placement: A Structural Overview

The core of this analysis lies in understanding how the chlorine atom's location on the phenyl ring alters the molecular geometry around the central phosphorus atom. The electronic-withdrawing nature of chlorine and its steric bulk, especially in the ortho position, can lead to significant deviations in bond lengths, bond angles, and torsional angles compared to the unsubstituted parent compound.

Key Crystallographic Parameters for Comparison:

  • P-C(aryl) Bond Length: The distance between the phosphorus atom and the carbon of the chlorophenyl ring. This bond can be influenced by the electronic effects of the chloro-substituent.

  • C-P-O and O-P=O Bond Angles: These angles define the tetrahedral geometry around the phosphorus atom. Steric hindrance from an ortho-chloro group can cause significant distortion from the ideal tetrahedral angle of 109.5°.

  • Torsional Angles (e.g., C-C-P-O): These describe the rotation around the P-C(aryl) bond and determine the overall conformation of the molecule, influencing its steric accessibility.

While a complete set of experimental data for a simple series like diethyl (2-chlorophenyl)phosphonate, diethyl (3-chlorophenyl)phosphonate, and diethyl (4-chlorophenyl)phosphonate is not available in a single, comparative study, analysis of individual, more complex crystal structures containing these moieties provides valuable insights. For instance, the crystal structure of diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate reveals a distorted tetrahedral environment around the phosphorus atom, with bond angles ranging from 101.1° to 115.8°, a deviation attributed to steric effects from the bulky ethoxy groups.

Quantifying Spatial Presence: A Guide to Steric Parameters

Beyond static crystal structures, quantifying the steric bulk of these ligands is crucial for predicting their interaction capabilities. The most common steric descriptors for phosphorus-based ligands are the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur).

Tolman Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, defined as the solid angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, with the metal center at the apex. For phosphonates, a similar concept can be applied to describe the steric shielding of the phosphoryl group and the substituted phenyl ring.

The position of the chlorine atom is expected to have a marked effect on the cone angle:

  • Ortho-substitution: A chlorine atom in the ortho position will significantly increase the cone angle due to its proximity to the phosphorus center, creating a more sterically hindered environment.

  • Meta-substitution: The effect on the cone angle will be less pronounced than in the ortho case.

  • Para-substitution: A para-chloro group will have a minimal impact on the cone angle as it is positioned away from the sterically sensitive region around the phosphorus atom.

Percent Buried Volume (%Vbur)

A more modern and often more accurate descriptor of steric bulk is the percent buried volume. It calculates the percentage of the coordination sphere around a central atom (in this case, phosphorus) that is occupied by a given ligand. This method provides a more nuanced view of the ligand's steric profile than the cone angle.

Experimental and Computational Workflows

The determination of these critical parameters relies on two primary methodologies: X-ray crystallography for empirical structural data and computational modeling for theoretical insights and steric parameter calculation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target chlorophenyl phosphonate are grown, typically by slow evaporation from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the molecule, and the atomic positions, bond lengths, and angles are refined to yield the final crystal structure.

The workflow for determining crystallographic data is outlined in the diagram below.

G cluster_0 Experimental Workflow: X-ray Crystallography A Synthesis & Purification of Chlorophenyl Phosphonate B Single Crystal Growth (e.g., Slow Evaporation) A->B C X-ray Data Collection (Diffractometer) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final Crystallographic Data (Bond Lengths, Angles, Torsions) E->F G cluster_1 Computational Workflow: Steric Parameters G Build 3D Model of Chlorophenyl Phosphonate Isomer H Conformational Analysis (Molecular Mechanics) G->H I Geometry Optimization (DFT) H->I J Calculation of Steric Parameters (%Vbur, Cone Angle) I->J K Comparative Steric Data J->K

Safety Operating Guide

Navigating the Disposal of Diethyl(3-chlorophenyl)phosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides essential, in-depth procedural information for the proper disposal of Diethyl(3-chlorophenyl)phosphonate, a compound that, while not extensively characterized in publicly available safety literature, belongs to the organophosphorus class of chemicals, which are known for their potential toxicity.

In the absence of a specific Safety Data Sheet (SDS) for Diethyl(3-chlorophenyl)phosphonate, this document synthesizes safety and disposal protocols from closely related organophosphorus compounds. This approach ensures a cautious and responsible framework for managing this chemical waste, prioritizing the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: An Analogy-Based Approach

Given the structural similarity to other chlorinated organophosphorus compounds, it is prudent to assume that Diethyl(3-chlorophenyl)phosphonate may exhibit similar hazardous properties. These can include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin. Organophosphate compounds can be neurotoxic.[1]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[1]

Due to these potential hazards, all handling and disposal procedures must be conducted with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.

Table 1: Assumed Hazard Classification for Diethyl(3-chlorophenyl)phosphonate

Hazard ClassAssumed ClassificationPrecautionary Statement Codes (Examples)
Acute Toxicity (Oral, Dermal)Category 3 or 4H301, H311, H302, H312
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/IrritationCategory 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)H335
Hazardous to the Aquatic EnvironmentAcute and Chronic Category 1 or 2H400, H410, H401, H411

Note: This table is based on data from analogous compounds and should be used for initial risk assessment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Diethyl(3-chlorophenyl)phosphonate is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Immediate Waste Segregation and Containment

Proper waste management begins at the source of generation.

  • Designated Waste Container: All waste containing Diethyl(3-chlorophenyl)phosphonate, including neat compound, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. For liquid waste, use a container designed for liquids with a secure, leak-proof cap. Do not use food-grade containers.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Diethyl(3-chlorophenyl)phosphonate," and the approximate concentration and quantity. All constituents of a mixture must be listed. The date of initial waste accumulation should also be recorded.

  • Storage Location: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5] The SAA must be under the control of the operator of the process generating the waste.

Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense

When handling Diethyl(3-chlorophenyl)phosphonate waste, a comprehensive suite of PPE is mandatory to prevent exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard
Eyes/FaceSafety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities.ANSI Z87.1, EN 166
HandsChemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.EN 374
BodyLaboratory coat. For larger quantities or potential for splashing, a chemically resistant apron or coveralls should be worn.N/A
RespiratoryIf there is a risk of inhalation (e.g., handling powders, aerosols, or in a poorly ventilated area), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.NIOSH or CEN (EU) approved
Step 3: Preparing for Disposal - The Final Steps in the Lab

Before the waste is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company, ensure the following:

  • Secure Closure: The waste container must be securely capped at all times, except when adding waste.

  • No Mixing of Incompatible Waste: Do not mix Diethyl(3-chlorophenyl)phosphonate waste with other incompatible waste streams. For example, do not mix with strong oxidizing agents or strong bases.[6]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Professional Disposal - The Only Acceptable Endpoint

Under no circumstances should Diethyl(3-chlorophenyl)phosphonate or its contaminated materials be disposed of down the drain or in the regular trash.[2]

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.

  • Licensed Disposal Company: The waste must be offered to a licensed and certified hazardous waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

  • Manifesting: For transportation off-site, the waste will be tracked using a hazardous waste manifest, ensuring a "cradle-to-grave" chain of custody as required by the Environmental Protection Agency (EPA).

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the material using a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels to absorb the neat chemical.

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and spilled chemical into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention: If there has been any personal exposure, wash the affected area immediately and seek medical attention. Provide the medical personnel with the name of the chemical and any available safety information.[2]

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal cluster_Spill Spill Response A Waste Generation (Diethyl(3-chlorophenyl)phosphonate) B Segregate into Labeled, Compatible Hazardous Waste Container A->B D Store in Designated Satellite Accumulation Area (SAA) B->D C Wear Full Appropriate PPE C->B During Handling E Request Waste Pickup (Follow Institutional Protocol) D->E F EHS/Licensed Contractor Collects Waste E->F G Transportation with Hazardous Waste Manifest F->G H Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H S1 Spill Occurs S2 Evacuate & Alert S1->S2 S3 Contain with Non-combustible Absorbent S2->S3 S4 Collect into Hazardous Waste Container S3->S4 S4->B Dispose as Hazardous Waste S5 Decontaminate Area S4->S5

Figure 1: A flowchart illustrating the procedural steps for the safe disposal of Diethyl(3-chlorophenyl)phosphonate from the point of generation to final disposal, including spill response.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While specific data for Diethyl(3-chlorophenyl)phosphonate is limited, a conservative approach based on the known hazards of analogous organophosphorus compounds provides a robust framework for its safe disposal. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Safety Data Sheet. (2016, June 10). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • DIETHYL (CHLOROMETHYL)PHOSPHONATE | CAS 3167-63-3 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University. (n.d.). Retrieved from [Link]

  • Phosphonic acid, P-(chloromethyl)-, diethyl ester | C5H12ClO3P | CID 76633 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • 3-Chlorobenzylphosphonic acid diethyl ester | C11H16ClO3P - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

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Mechanistic Risk Assessment and Operational Safety Protocol for Diethyl(3-chlorophenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl(3-chlorophenyl)phosphonate is an organophosphorus reagent frequently utilized in advanced synthetic workflows, including microwave-assisted palladium-catalyzed C–P cross-coupling[1] and photoredox-catalyzed phosphonations[2]. While it serves as a critical building block in drug development and materials science, its molecular structure—combining a lipophilic diethyl ester moiety with a halogenated aryl ring—necessitates rigorous operational safety protocols.

As an Application Scientist, I emphasize that safety is not merely a checklist; it is a mechanistic response to chemical properties. The lipophilicity of the diethyl ester groups facilitates rapid dermal penetration, while the phosphonate center can interact with biological nucleophiles. Therefore, handling this compound requires a self-validating system of barrier protection, environmental controls, and specific disposal pathways to prevent systemic exposure and environmental contamination.

Quantitative Risk & PPE Matrix

To establish a highly reliable barrier system, Personal Protective Equipment (PPE) must be selected based on the permeation kinetics of both the phosphonate and its common solvent vehicles (e.g., ethyl acetate, hexane, acetonitrile)[1][2].

Protection ZoneRecommended MaterialMinimum ThicknessMechanistic Justification & Causality
Primary Dermal (Hands) Butyl Rubber or Heavy-duty Nitrile> 0.11 mmOrganophosphorus esters can permeate standard latex. Butyl rubber provides superior resistance to both the phosphonate and common organic cross-coupling solvents.
Ocular (Eyes) Polycarbonate Splash GogglesN/APrevents mucosal absorption from accidental aerosolization during pressurized transfers or vigorous stirring.
Systemic (Body) Flame-resistant (FR) Lab CoatN/AProtects against secondary splashes. FR material is required as reactions often involve high temperatures (e.g., 135 °C microwave irradiation)[1].
Respiratory Fume Hood (Face velocity: 80-100 fpm)N/AVapor pressure increases significantly during heated catalytic cycles. Continuous negative pressure prevents inhalation of volatile byproducts.
Step-by-Step Operational Handling & Disposal Workflow

Every protocol must be self-validating. Do not proceed to the next step unless the prior step's success condition has been verified.

Phase 1: Pre-Operational Verification

  • Airflow Validation: Verify the chemical fume hood monitor reads between 80–100 feet per minute (fpm). Validation: Hold a Kimwipe near the sash edge; it should pull inward steadily.

  • Material Inspection: Inspect butyl or nitrile gloves for micro-tears using the inflation method (trap air and squeeze to check for leaks).

Phase 2: Material Transfer and Handling

  • Environment: Conduct all transfers of Diethyl(3-chlorophenyl)phosphonate over a secondary containment tray lined with chemical-absorbent pads.

  • Transfer Technique: Because the compound is typically isolated as a viscous liquid or oil[1][2], use positive displacement pipettes or glass syringes for accurate, drip-free transfer. Avoid rapid expulsion to prevent aerosol generation.

  • Reaction Setup: If utilizing microwave-assisted heating (e.g., 135–150 °C)[1], ensure the reaction vessel is pressure-rated and sealed with a fresh, compatible septum.

Phase 3: Decontamination and Disposal The carbon-phosphorus (C-P) and phosphorus-oxygen (P-O) bonds require specific waste segregation to ensure complete thermal destruction and prevent environmental phosphate loading.

  • Segregation: Collect all unreacted Diethyl(3-chlorophenyl)phosphonate, contaminated solvents, and first-rinse washings into a designated "Halogenated Organophosphorus Waste" container. Do not mix with standard organic waste.

  • Decontamination: Rinse all glassware that contacted the phosphonate with a compatible organic solvent (e.g., acetone or ethyl acetate) into the waste container before transferring the glassware to a standard washing bath.

  • Final Disposal: Log the waste for high-temperature commercial incineration. Incineration is mandatory, as it breaks down the stable C-P bonds and captures the resulting phosphoric acid and hydrogen chloride gases in alkaline scrubbers.

Operational Logic Visualization

G Start Risk Assessment: Diethyl(3-chlorophenyl)phosphonate Verify Verify Hood Airflow (80-100 fpm) Start->Verify PPE Don Validated PPE (Butyl Gloves, Goggles) Verify->PPE Execute Execute Transfer in Secondary Containment PPE->Execute Decon Solvent Rinse Glassware (Collect Washings) Execute->Decon Waste Segregate as Halogenated Organophosphorus Waste Decon->Waste Incinerate High-Temp Incineration (Alkaline Scrubbing) Waste->Incinerate

Operational workflow for handling and disposing of Diethyl(3-chlorophenyl)phosphonate safely.

References

  • GREENER PHOTOREDOX-CATALYZED PHOSPHONATIONS OF ARYL HALIDES - Purdue University Graduate School.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFckcjrfiV7yyk1CPtKXkAkwK0ssQOQ_zpc4NGYnyrs5Eyh_HY9wBVcae2MUmDLKl_UUBjANVVz1oynTXAnq-zXqop_qHzy0lvs6f2UrqfgYn7_Mfqyzh7_VfJpZY8fdy8FEG7P8FQ_Wmm7Tv4fJQ==]
  • Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights | The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA8d8zqrZRNyH5i4-lGElR-GKgmjpDVywjURJFRG2arNxY9ZdxhPLkclHg3S4268ERfLqrNVSNzQIrZ_z5bjaLFQjj_FZoI91XBywWJcbXaumI0toHz1T7eLCbGzAQEg_qiW61fyb2qir7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.